(S)-Pregabalin methyl ester hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
methyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNJFRLJTFCGSL-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669832 | |
| Record name | Methyl (3S)-3-(aminomethyl)-5-methylhexanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714230-22-5 | |
| Record name | Pregabalin methyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714230225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (3S)-3-(aminomethyl)-5-methylhexanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGABALIN METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HJF4CAD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Pregabalin methyl ester hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of (S)-Pregabalin Methyl Ester Hydrochloride
This guide provides a comprehensive technical overview of this compound, an important derivative of the well-known pharmaceutical agent (S)-Pregabalin. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, and stability of this compound, offering field-proven insights and validated protocols.
Introduction and Significance
(S)-Pregabalin, the active pharmaceutical ingredient marketed for neuropathic pain and other neurological conditions, functions by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[1] Its methyl ester hydrochloride salt serves primarily as an analytical reference standard and a key intermediate in synthetic processes.[2] The esterification of the carboxylic acid moiety alters the molecule's polarity and reactivity, making a thorough understanding of its distinct chemical properties essential for its effective use in research and development. This guide elucidates these properties, providing a robust framework for its handling, analysis, and application.
Physicochemical and Computational Properties
This compound is a colorless to off-white solid.[3] Its fundamental properties are critical for designing experimental conditions, from dissolution for in-vitro assays to storage protocols that ensure its long-term integrity.
Core Chemical Data
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | [4] |
| Synonyms | (S)-Isobutylgaba methyl ester HCl, (S)-Pregabalin methyl ester HCl | [2] |
| CAS Number | 714230-22-5 | [2][3][5] |
| Molecular Formula | C₉H₂₀ClNO₂ | [3][5] |
| Molecular Weight | 209.71 g/mol | [3][5] |
| Appearance | Colorless to off-white solid | [3] |
| Purity | Typically ≥95% (as determined by NMR) | [2][3][5] |
Solubility Profile
The compound exhibits good solubility in various common laboratory solvents, which is a crucial parameter for preparing stock solutions and reaction mixtures.
| Solvent | Solubility | Source(s) |
| DMF | ~30 mg/mL | [2] |
| DMSO | ~30 mg/mL | [2] |
| Ethanol | ~30 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
Storage and Handling
Proper storage is paramount to prevent degradation. The hydrochloride salt is relatively stable, but the ester functionality warrants caution.
-
Short-term (Solid): Store at 4°C, protected from light.[3][5]
-
Long-term (In Solution): For maximum stability, store solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month), and always protect from light.[3][6]
Computational Chemistry Data
In-silico predictions provide insight into the molecule's behavior in biological systems and chromatographic environments.
| Parameter | Value | Significance | Source(s) |
| TPSA | 52.32 Ų | Topological Polar Surface Area; relates to membrane permeability. | [5] |
| LogP | 1.5923 | Octanol-water partition coefficient; indicates hydrophobicity. | [5] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. | [5] |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | [5] |
| Rotatable Bonds | 5 | Relates to conformational flexibility. | [5] |
Synthesis and Purification
The most direct synthesis of this compound involves the esterification of the parent compound, (S)-Pregabalin. The causality behind the choice of reagents is critical: a strong electrophilic methyl source is required, and the reaction must be conducted under conditions that prevent side reactions and racemization.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is based on the well-established Fischer esterification, adapted for amino acids, using thionyl chloride to generate an acyl chloride intermediate in situ, which then rapidly reacts with methanol.[7]
Objective: To synthesize this compound from (S)-Pregabalin.
Materials:
-
(S)-Pregabalin
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Dry Ice / Acetone Bath
-
Round-bottom flask with magnetic stirrer
-
Drying tube (CaCl₂)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a magnetic stir bar and a drying tube.
-
Reagent Preparation: Cool the flask in a dry ice/acetone bath to -78°C.
-
Methanol Addition: Carefully add anhydrous methanol (e.g., 50 mL for 5g of Pregabalin) to the cooled flask.
-
Thionyl Chloride Addition: Add thionyl chloride dropwise to the cold methanol with vigorous stirring. This is a highly exothermic reaction that generates methyl chloride and HCl gas in situ. The slow addition at -78°C is a critical control step to manage the exotherm and prevent unwanted side reactions.
-
Substrate Addition: Once the addition is complete and the solution has re-stabilized at low temperature, add (S)-Pregabalin in one portion.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield a white crystalline solid.
Analytical Characterization
A multi-technique approach is required for unambiguous identification and purity assessment. Each technique provides orthogonal data, creating a self-validating analytical system.
Analytical Workflow Diagram
Caption: A typical workflow for the analytical characterization of the final product.
Key Analytical Techniques
-
¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The spectrum should be consistent with the expected structure, showing a characteristic singlet around 3.7 ppm for the methyl ester protons (-OCH₃), alongside the multiplets corresponding to the isobutyl and backbone protons of the pregabalin structure. A Certificate of Analysis typically confirms that the spectrum is consistent with the structure.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of the free amine, derivatization is often required for good chromatographic peak shape. However, the methyl ester itself is more volatile than the parent acid. GC-MS analysis provides both retention time data for purity assessment and a mass spectrum for identity confirmation.[7] The mass spectrum should show a molecular ion peak or characteristic fragmentation pattern corresponding to the free base form (M.W. 173.25).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a robust method for determining purity. While many published methods focus on the parent drug, they can be adapted.[8][9] A C18 or C8 column with a mobile phase of phosphate buffer and acetonitrile is a common starting point.[8] Detection is typically performed at low UV wavelengths (~210-215 nm) as the molecule lacks a strong chromophore.[9][10]
Chemical Stability and Degradation Pathways
The stability of this compound is dictated by the ester linkage, which is susceptible to hydrolysis, and the primary amine, which can undergo oxidation.
Expected Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Protocol
This protocol is essential for developing stability-indicating analytical methods. It intentionally stresses the compound to identify potential degradants.
Objective: To assess the stability of the compound under various stress conditions as per ICH guidelines.[11]
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
1N HCl, 1N NaOH, 3% H₂O₂
-
Water bath, UV lamp, oven
Procedure:
-
Sample Preparation: Prepare separate aliquots of the stock solution for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH before analysis. The parent compound, (S)-Pregabalin, is known to be highly stable under acidic conditions, but the ester is expected to hydrolyze.[11]
-
Base Hydrolysis: Add an equal volume of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl before analysis. Significant degradation is expected via ester hydrolysis, mirroring the behavior of the parent drug which degrades in alkaline medium.[11][12]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 1 hour. Analyze directly. This condition is known to produce several degradation impurities for the parent compound.[12]
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours. Dissolve in mobile phase for analysis.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable RP-HPLC method. The goal is to achieve baseline separation between the main peak and all generated degradation products.
Conclusion
This compound is a crucial chemical entity for research related to its parent API. Its properties are defined by the interplay between the (S)-3-(aminomethyl)-5-methylhexanoate structure and its hydrochloride salt form. A comprehensive understanding of its physicochemical properties, a validated synthetic route, robust analytical characterization, and knowledge of its degradation pathways are fundamental to its reliable use. The protocols and data presented in this guide provide the necessary framework for scientists to handle, analyze, and apply this compound with confidence and scientific rigor.
References
-
Pharmaffiliates. Synthesis of Pregabalin. [Link]
- Google Patents. WO2017019791A1 - Synthesis of (s)-pregabalin.
-
Ovid. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. [Link]
-
TSI Journals. Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. [Link]
-
Agilent. USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. [Link]
-
NIH. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. [Link]
-
Journal of Chemical Health Risks. Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. [Link]
-
ResearchGate. (PDF) Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. [Link]
-
Semantic Scholar. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. [Link]
-
U.S. Food & Drug Administration. CHEMISTRY REVIEW(S) - accessdata.fda.gov. [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Analytical Method Development and Validation for Simultaneous Estimation of Pregabalin, Mecobalamin and Alpha Lipoic Acid in Bulk as well as in Pharmaceutical Dosage Form by using RP-HPLC. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound Salt [lgcstandards.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ovid.com [ovid.com]
- 8. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 11. tsijournals.com [tsijournals.com]
- 12. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Analysis of (S)-Pregabalin Methyl Ester Hydrochloride
This guide provides a comprehensive technical overview of (S)-Pregabalin methyl ester hydrochloride, a critical derivative of the widely used pharmaceutical agent, (S)-Pregabalin. Intended for researchers, analytical scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, common synthetic pathways, and robust analytical methodologies for its characterization and quantification.
Introduction: The Analytical Imperative for a Pregabalin Derivative
(S)-Pregabalin, marketed under trade names like Lyrica®, is a gamma-aminobutyric acid (GABA) analogue prescribed for epilepsy, neuropathic pain, and generalized anxiety disorder.[1][2] Its therapeutic efficacy is stereospecific to the (S)-enantiomer.[3][4] The parent molecule exists as a zwitterion, a characteristic that complicates many standard analytical procedures, particularly gas chromatography (GC).[1][5]
This compound emerges as a solution to these analytical challenges. It serves as a crucial analytical reference standard and a key intermediate for derivatization.[6] By converting the carboxylic acid group into a methyl ester, the molecule's volatility is increased, and its tendency to undergo thermal degradation via lactam formation in a hot GC injection port is eliminated.[1][5] This guide elucidates the fundamental chemistry and analytical science underpinning this essential compound.
Molecular Structure and Physicochemical Properties
The structural integrity of an analytical standard is paramount. This compound is the hydrochloride salt of the methyl ester of (S)-3-(aminomethyl)-5-methylhexanoic acid. The molecule retains the critical stereocenter at the C3 position from its parent compound, which is fundamental to its role in chiral analysis.
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Source(s) |
| Systematic Name | methyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | [7] |
| Synonyms | (S)-Isobutylgaba methyl ester HCl, (S)-Pregabalin methyl ester | [6] |
| CAS Number | 714230-22-5 | [6][8][9] |
| Molecular Formula | C₉H₂₀ClNO₂ | [9][10][11] |
| Molecular Weight | 209.71 g/mol | [9][10][11] |
| Appearance | Colorless to off-white solid | [8] |
| SMILES | CC(C)CCC(OC)=O.Cl | [7][9] |
| InChI | InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m0./s1 | [6][7] |
| Optical Rotation | [α]ᴰ = +9.1° | [12] |
| Purity | ≥95% (typical for reference standards) | [6][8] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month). | [8][10] |
Synthesis: From Zwitterion to Ester
The most direct and widely employed synthesis of this compound is the acid-catalyzed Fischer esterification of (S)-Pregabalin.
Mechanistic Rationale
The primary challenge in esterifying an amino acid is the presence of both a nucleophilic amine and a carboxylic acid. Standard acid catalysis protonates the amine, deactivating it and allowing the carboxylic acid to be esterified. A highly effective method for this transformation utilizes thionyl chloride (SOCl₂) in anhydrous methanol.[1][13] This approach is advantageous as the thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the reaction, and sulfur dioxide and HCl gas, which are easily removed. This drives the equilibrium towards the product, ensuring a high yield.
Synthesis Workflow Diagram```dot
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#FFFFFF", style="rounded,filled", fontcolor="#202124", shape=ellipse]; condition [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, style=filled]; product [fillcolor="#E6F4EA", fontcolor="#202124", shape=box, style="rounded,filled"]; process [fillcolor="#D3E3FD", fontcolor="#202124", shape=box, style="rounded,filled"];
// Nodes Pregabalin [label="(S)-Pregabalin", class="reactant"]; Methanol [label="Anhydrous Methanol", class="reagent"]; SOCl2 [label="Thionyl Chloride (SOCl₂)", class="reagent"]; ReactionVessel [label="Reaction Vessel", class="process"]; Cooling [label="-78 °C to RT", class="condition"]; Product [label="(S)-Pregabalin Methyl Ester HCl", class="product"]; Evaporation [label="Solvent Evaporation", class="process"];
// Edges Pregabalin -> ReactionVessel; Methanol -> ReactionVessel; SOCl2 -> ReactionVessel [label="Dropwise\naddition"]; ReactionVessel -> Cooling [dir=none]; ReactionVessel -> Evaporation [label="Stir 3-4h"]; Evaporation -> Product; }
Caption: Workflow for chiral purity analysis of (S)-Pregabalin methyl ester.
This protocol is based on the method for enantiomeric identification of Pregabalin using (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (S-TPC). [1][5]
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable anhydrous solvent (e.g., dichloromethane).
-
Derivatization: Add 50 µL of S-TPC solution (e.g., 1 mg/mL in dichloromethane). Vortex the mixture and allow it to react at room temperature for 15 minutes.
-
GC-MS Analysis: Inject 1 µL of the resulting solution onto a GC-MS system equipped with a standard achiral capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Data Interpretation: The two diastereomers—(S)-Pregabalin-(S)-TPC and any contaminating (R)-Pregabalin-(S)-TPC—will elute at different retention times. The peak areas are used to calculate the enantiomeric excess and quantify the (R)-enantiomer impurity.
Purity Analysis by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for assessing the purity of the compound and separating it from any non-chiral related substances. [14][15]
-
Methodology: A typical method would employ a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., ammonium phosphate, pH 6.5) and an organic modifier like acetonitrile. [14]Detection is often performed at a low UV wavelength (~210 nm) due to the lack of a strong chromophore.
-
Alternative Chiral Analysis: It is noteworthy that direct enantiomeric separation of underivatized Pregabalin is achievable using HPLC with a Chiral Stationary Phase (CSP), such as a zwitterionic selector derived from a cinchona alkaloid. [2][16]This provides an orthogonal method to the GC-MS approach, avoiding derivatization entirely.
Applications in Research and Drug Development
The primary role of this compound is as a high-purity analytical standard.
-
Pharmaceutical Quality Control: It is used as a reference material for validating analytical methods designed to quantify (S)-Pregabalin in bulk drug substances and finished pharmaceutical products. [6]* Forensic Science: In forensic drug analysis, it is essential for the unambiguous identification of Pregabalin and, critically, for confirming its controlled (S)-enantiomeric form. [1][5]* Impurity Profiling: The compound serves as a standard to identify and quantify the methyl ester itself, which could potentially be a process-related impurity or a degradation product in the final drug product.
Conclusion
This compound is more than a simple derivative; it is an enabling tool for the robust and accurate analysis of its parent drug. Its synthesis via a straightforward esterification reaction overcomes the inherent analytical difficulties of the zwitterionic (S)-Pregabalin, particularly for GC-MS applications. A thorough characterization using a suite of spectroscopic and chromatographic techniques, as detailed in this guide, is essential to validate its structure, purity, and stereochemical integrity, thereby ensuring its fitness for purpose as a reference standard in the demanding environments of pharmaceutical and forensic science.
References
- MedchemExpress. (n.d.). This compound. Retrieved from MedchemExpress.com [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoPJekZ54dEQ6yZG33a511AS3wJtlLWvXNZsxXR_5UCZ_qOaD85G4iqzvbJ-pwU3Cm5_IX1mUCd369pbdGAy1ZLhXsOliw4iaQM3B59bCql4JQe_vcGD-YIuQo6dbXuvGhLjYAp0diX-sMAkWBexel5wRk6XozHTQGpG6WHBzzokrgioj0lA==]
- Gouda, A. A., et al. (2009). Synthesis, characterization and in vitro pharmacology of novel pregabalin derivatives. European Journal of Medicinal Chemistry, 45(4), 1447-1452. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_No1YcA0gRxxt4k63e4ynqYFfkQxgDaiLKe-KADNo_YIaQDWqYOsuuzwNTj78iRVvOLXA_8rjclOjUFaAcZTv_LcIHoh51yxMdfTg0ozzB1fArnNAAhgEK7cLaEEArdxKTCF6]
- Cayman Chemical. (n.d.). Pregabalin methyl ester (hydrochloride). Retrieved from Cayman Chemical [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbycz7uf9OCTrg_aFHe3qzvwIv1005zO97T7-NNYysWp4SAf3LtvNQxAa06g-ZzGCllRjCyUAQkMbSZJoTx3A9aMxruwa4i_oW_UrJDK0SA7B7HbduuT_a_o01Nck6LAcaIWBXHB9dP78kOrBf5LTwbukWmCOuUA1a9uKQI7EcPDotT5bC6ET2_g==]
- TargetMol. (n.d.). This compound. Retrieved from TargetMol [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoSLUU_hwUR_eWzm_r7miJNM4zxTXHuHGH1q9Z-knF3sxpf2UnRIx8pxc_Sq6XGT6nE5myE_z6cQKXlCdlloctqrseZ53nLJh8uyxn1Grsi9OYJu8g8jBXPKnLfVtzGK-F3_jOVxP5l--mkInkQkN57BPLFmH9dvC8EAaQYJm2ggl90qPXbg==]
- MedChemExpress. (n.d.). Certificate of Analysis: (S)-Pregabalin methyl ester (hydrochloride). Retrieved from MedChemExpress [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6N92Y2X8Ggq3AnmyBS6d3joveq_f6FIcqgkcFeCYsvaHXWyWvZ0GEV4rroMGIZBHnBMIRt493fcvoRRypSsHnMHqbQSwLYkdrDTMFkbGDriR_Lf4zkfCZTjMlzfsZPycUp1X1LHuzbBYAy-C4VBA9hm7PuqI1NIMV8mB4F4UmXtrORjzQQzgKffbqcSKsy7pK5Dr95_wXu8EMSjX8jPjIUC3jcDLQaqJw02CFHltbkPUmR638]
- ChemScene. (n.d.). This compound. Retrieved from ChemScene [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGMt6Q4tzJtWcaq5XUiWqrmHWbfuI2vRi9zJff_p8bxjEBdkvg0Myd2BxvKwUoxQkSMnqdkr70NUTA1h5doMbcu8l0WxpBNqW69ng6QVIVMfMkJyGyio4HdY1vX7L8qM2Bwxk0mnUg-lRHmTPh]
- LGC Standards. (n.d.). This compound Salt. Retrieved from LGC Standards [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzApvUT0-TTJx0oBMAsOaOn-JSZ2kEzsan1jQxETy0gVVZpGt0Bcau0xYh4-5MsMcqbb8qa1eMG61i6Ii8ko4gnCaH2aGcBGIOVdK-HzFmqkDNL-UAN2Dl7P2yaHzgp-2YFyfRHCn0-RubClJApLuXStaSPSyfmcKkfLYiy3LYURRB3Q4s8bPnvpeUe2QqS-TOxRkPFn067I6leMCwwbilFyvV5e_ljm1v2zWRuGPMUOrSFXa_MavJKTg_PLkUDE5MDb0=]
- Pharmaceutical Substances. (n.d.). Pregabalin. Retrieved from Pharmaceutical Substances [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5K5HANOIXPoWY9RO96N3Op7RH1T4HYKn1Og8t1Pc2OObE-H6w27Ij1UgMZ7V1PtRf5ipeOJ6L06scXZUaFmpN58qy9QACydq2zlPTL-zZ0uE_fwL5zNadFGPMEhsZm293XGfsYBhu9Nht3IhyC4D9m-Wi-Neh37LaVU5-vUBeh_Vc6ovNAMnC9ds-9y7QYsJCchR2McXa_7iqaFSX-UExZwVxWG39cQqZJJBg1tDaE3tHJnCCdzs-SzUjG9jkrx5hfVQNycGtjN_m1-76UPA712QiWQeKfLDQg0OrK-eF17Lj1gkzTu3TeUKSSp8BwuRT4LquDNv080T9juRgbYcTqBq4yiwIg9Ul1Uw=]
- Cayman Chemical. (n.d.). Certificate of Analysis: Pregabalin methyl ester (hydrochloride). Retrieved from Cayman Chemical [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI_tU1yR7w45OSx9Eudoe_9oapYcIAZm32aOwSg0-5DujjDmCkPj4ldC7uF5YaskjkBECDGjC9CUMDqiXiM_HznVGdUR_WXdn-RcKMyVkHdws-rvpztxk5778UnWW0DApD5Mq3wOPQPugA4G1kJfDbGZqPm07FQHHtA_Q1W7o67aqX5GA=]
- DeRico, S., et al. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences, 64(2), 576-581. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEovNLyHv8j82h4OTjpEvwIZSPXHNjzyFAodBKs7iEo1F9m93WDn7xrGMynSRVMZxYtWIvaMYiuUiAXpGzZoKqoXntlmD2AeWGCItCELwvPHuDlEnUWi9p4SZO8EZvVoSv8uSwJWgVebFpdzzDZRv9w6QQ35W1USKrps4JKurHAXHHER7-w8D_s2Em7JUhRek5YRzv4aiQlKMDYFIdEggJIaq6p__23qjYtE7QwZdhK3A==]
- Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEac95XA12LCWzr6wGW0xBhGriNUpWogzE67nyQ6iST4sEBwof76cZhdB1PoPxNDbZKPqK_6VBkAraS6I-pPNFiUyaHmLunV-gfRnTTEsDgxZpN4CWbYmGi1KkHfCJn-SLIAc-r-uSeDZWC0SXkclO5OT7dA7ev5pWGxtgBFUm58uZVm_agpneUqskb68zRIbzM7mVgcP6ETSXTv6rYayOBIlyL5j1Jl7p9H2A8w8-tv4VzO_2daQT3nRwqovx0lxY=]
- DeRico, S., et al. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY3wPZTbxPrRgjWrcR2HhYXawI7SAGI7_vEn5TILejN2MHN7NOrXj65y82Gr3RFyT85ZClKva2Y_jBN4NjHq-11xf6-ViFUgf23t5NoijsNci_7Z31QsWTH77L3h1RSxlQ7Y-XP]
- Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1585. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmXdup8XAYSsp2l-OpFyRAYZmDZ8iqDJZpYz11sBvOZyX5MzYDAyjhKkNvKgoLWlUT629HvKpgFvj6bNEImPyo3Rxlx7W0bPILkjsQBbl4TX3ZLp4jugXebSvsA7cZDy-Sus7SQWS0F-ODruQ=]
- Mali, N. L., et al. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal, 12(4), 208-215. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_PhCsQvUnkKVzyP0q7B1h4uspZ0GTIAs_KuFXcti6cpSs280aZjqk2EnV_UXNC0dq-Zw8rYdOZ2MBo8qdxB4iUinlJUOcaMhaiZHXbiiDWTuUvWgb9kuBCBAx9Giy5p-hhsxnNC3PLWSM2pz-1AqTAU_95a7hZR09LxwpQhjLRLM=]
- Singh, A., et al. (2019). Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. International Journal for Advance Research, Ideas and Innovations in Technology, 5(3), 1339-1349. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRDyBOjRDNsvXp-quyBCrSJwPlQ6As1A8bG8s4B6e8k2XLfLxI7_8vlg9CSFR86trjA5EsJz_PPrz2J_ORRrlejOx4HqH6HSzMDG5-TImuSHHbvZfRhyneq5pc5RPnMbx7QKkQEq3Pq2gw5u71rfB3nA==]
- Reddy, Y. R., et al. (2011). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences, 73(4), 457-460. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkXCI70iW6VA7txXSnZO0JLMquFR3O2rqaG_afESmTnqoE3sXvFXxOBbPS7H0meQF2d7xVkRsx6tneuyosjmwwQlb6EYbpUQnW2p2jpuLStgGPO7ebexS0rzX1h0JBC0-MZNI95JqodJsoo5k=]
- Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society, 16, 2525-2532. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF36UEg-Tiq7-3xUfMwD_jokGD_jTraH2XKDIRTKstWmGzHKUQqZmvmgUzTFk-XU7WhKzEbUF_-0o5ffaBAq4EzlElbrzwjWrA79ba1TMzqPP0p7GJemN3ASwx3o7TvrzFrcYsDkiQXRaA-iVa6Nh3j0zKJ3EqtN3VCTx6J7gjkBqiIlBL_2kpWxO4cnfAlItww79q6b_jP4of-baDw2plATAssytWOd4dQaV8ACrq3ML3s2ZIYHQGuaY64LicxJOSQktClQYj049OLC00=]
- Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5p1fUhZh_a4akNM3utZ71ID7fZtE_pFdP1o9E96u2WS2mKLSsKzviXEcbX3taEAjDQ13ioFa_hV2KJjbibMmembR40wvz-3FNQ2vJQqW57aLenl_7Od2JAiBuurYBCsvdvB19yHia_69CWgBPrZ9a5wux1UhRORh9A-ryaqIa4w-SsTBCq34VIezfU1ySU7KlVZ7584o3r56ctq6z4-b3ZLWs8HRYgPASUwtKY56AXwgPTTGXpIoWuwWvwOsH8OmDRoBXjnopHID0YDJo0C5Jw32Od1xSVsD24LClpc15slyFjElEiOTlRq-sddl3V1W-FJHeeBL4N_GzLh3jP-QCKPxkTLlobJh28fexauvM3LLZANE8ZxBrl_pvx4deV-A=]
Sources
- 1. ovid.com [ovid.com]
- 2. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tpcj.org [tpcj.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound Salt [lgcstandards.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemscene.com [chemscene.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (S)-Pregabalin methyl ester hydrochloride_TargetMol [targetmol.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijariit.com [ijariit.com]
- 15. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
(S)-Pregabalin methyl ester hydrochloride synthesis pathways
An In-depth Technical Guide to the Core Synthesis Pathways of (S)-Pregabalin Methyl Ester Hydrochloride
Foreword: A Strategic Overview of (S)-Pregabalin Synthesis
(S)-Pregabalin, the active pharmaceutical ingredient in Lyrica®, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic efficacy is confined to the (S)-enantiomer, rendering the stereoselective synthesis of this molecule a critical focus of process chemistry. This guide provides a deep dive into the prevalent synthetic strategies to access this compound, a stable and highly crystalline intermediate that facilitates purification and handling. Our discussion will not merely present methodologies but will dissect the underlying chemical principles and strategic considerations that guide the selection of a particular synthetic route. We will explore two major philosophies in chiral synthesis: the elegance of building the desired stereocenter from an achiral precursor (asymmetric synthesis) and the pragmatism of separating a racemic mixture (resolution).
Part 1: Asymmetric Synthesis – The Direct Approach
Asymmetric synthesis offers a more atom-economical and often more elegant route to a single enantiomer. In the context of (S)-Pregabalin, several powerful techniques have been developed, with a prominent example being the use of transition metal catalysis.
Rhodium-Catalyzed Asymmetric Hydrogenation: A Pillar of Industrial Synthesis
One of the most successful and industrially scalable methods for establishing the chiral center of (S)-Pregabalin involves the asymmetric hydrogenation of a prochiral olefin. This approach is a testament to the power of homogeneous catalysis in modern organic synthesis.
Causality Behind Experimental Choices:
The substrate of choice is typically a cyano-substituted α,β-unsaturated ester. The cyano group serves as a masked primary amine, while the ester provides a handle for eventual conversion to the carboxylic acid. The crux of this method lies in the selection of a chiral catalyst, most commonly a rhodium complex bearing a chiral bisphosphine ligand (e.g., DuPHOS).[2] The chiral ligand creates a three-dimensional pocket around the metal center. This chiral environment forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the double bond with high fidelity, thus generating the desired (S)-enantiomer in high enantiomeric excess.[3][4][5]
Experimental Protocol: A Representative Workflow
-
Precursor Synthesis: The synthesis typically commences with a Knoevenagel condensation of isovaleraldehyde and ethyl cyanoacetate to form the α,β-unsaturated cyanoester.
-
Asymmetric Hydrogenation:
-
The unsaturated cyanoester is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.
-
A catalytic amount of a chiral rhodium-bisphosphine complex is added.
-
The vessel is pressurized with hydrogen gas, and the reaction is stirred until complete conversion is observed.
-
-
Reduction and Hydrolysis:
-
The resulting saturated cyanoester is then subjected to reduction of the nitrile group, commonly via catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst), to yield the corresponding amino ester.
-
Subsequent hydrolysis of the ester, typically under basic conditions, affords (S)-Pregabalin.
-
-
Esterification and Salt Formation:
-
(S)-Pregabalin is dissolved in methanol.
-
An esterifying agent, such as thionyl chloride or hydrogen chloride gas, is introduced to facilitate the formation of the methyl ester and the hydrochloride salt concurrently.
-
The this compound is then isolated as a crystalline solid.[6]
-
Visualizing the Asymmetric Hydrogenation Pathway:
Caption: Synthesis of (S)-Pregabalin methyl ester HCl via classical resolution.
Part 3: Comparative Analysis and Future Perspectives
The choice between asymmetric synthesis and resolution is a multifaceted decision guided by economic, logistical, and environmental considerations.
| Feature | Asymmetric Synthesis (e.g., Rh-catalyzed) | Resolution of Racemate |
| Stereocontrol | Proactive: creates the desired stereocenter | Retroactive: separates pre-existing stereoisomers |
| Atom Economy | High | Inherently lower (max 50% yield of desired enantiomer per cycle without racemization) |
| Process Complexity | Can involve specialized catalysts and high-pressure equipment | Relies on potentially tedious crystallization and separation steps |
| Cost Factors | High cost of chiral ligands and transition metals | Cost of resolving agent and potential for its recovery and reuse [2] |
The future of (S)-Pregabalin synthesis will likely see continued innovation in both arenas. The development of more active and cheaper non-precious metal-based asymmetric catalysts and more efficient enzymatic processes will further enhance the appeal of asymmetric routes. Simultaneously, advancements in crystallization technologies and the discovery of novel, inexpensive resolving agents will ensure that resolution remains a competitive strategy.
References
-
Burk, M. J., & Martinez, C. A. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development, 25(12), 2795–2805. [Link]
-
Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. (2013). Middle East Technical University. [Link]
-
Moody, T. S., & Moody, C. J. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(4), 1547–1555. [Link]
-
Li, G., et al. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. Applied Microbiology and Biotechnology, 103(14), 5617–5626. [Link]
- Burk, M. J. (2003). Asymmetric synthesis of pregabalin. U.S.
- Reddy, M. S., et al. (2009). Novel resolution process for pregabalin.
-
Wang, J., et al. (2021). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. Organic Process Research & Development, 25(5), 1146–1154. [Link]
-
Burk, M. J. (2001). Asymmetric synthesis of pregabalin. SciSpace. [Link]
- Burk, M. J. (2004). Asymmetric synthesis of pregabalin.
- Teva Pharmaceutical Industries Ltd. (2010). Process for the Preparation of (S)-Pregabalin. U.S.
-
Sanofi-Aventis. (2011). Industrial process for the synthesis of (S)-(+)-pregabalin. WIPO Patent No. WO/2011/124934. [Link]
-
Lupin Ltd. (2012). Process for synthesis of (s) - pregabalin. WIPO Patent No. WO-2012059797-A1. [Link]
-
An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. (2022). Trade Science Inc.[Link]
- Teva Pharmaceutical Industries Ltd. (2008). Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin....
-
Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. [Link]
- Teva Pharmaceutical Industries Ltd. (2010). Method for the preparation of Pregabalin and salts thereof. U.S.
Sources
- 1. ricerca.univaq.it [ricerca.univaq.it]
- 2. WO2009044409A2 - Novel resolution process for pregabalin - Google Patents [patents.google.com]
- 3. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 4. Asymmetric synthesis of pregabalin (2001) | Mark Joseph Burk | 41 Citations [scispace.com]
- 5. AU777046B2 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
An In-Depth Technical Guide to (S)-Pregabalin Methyl Ester Hydrochloride (CAS: 714230-22-5)
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pregabalin methyl ester hydrochloride, a critical intermediate in the synthesis of the blockbuster drug Pregabalin, holds significant interest for pharmaceutical researchers and process chemists. Pregabalin, the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] The therapeutic efficacy of Pregabalin is specifically attributed to its (S)-enantiomer, making stereoselective synthesis paramount.[1][4] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis strategies, analytical characterization, and its pivotal role in the production of Pregabalin.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, synthesis, and purification.
| Property | Value | Source |
| CAS Number | 714230-22-5 | [5][6] |
| Molecular Formula | C₉H₂₀ClNO₂ | [6] |
| Molecular Weight | 209.71 g/mol | [5][6] |
| Appearance | White Solid | [7] |
| Purity | ≥95% | [6][8] |
| Solubility | Soluble in Chloroform, Methanol.[7] Also soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2).[8] | [7][8] |
| Storage | Recommended storage at 4°C, protected from light.[6] For long-term storage, powder can be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[5][9] | [5][6][9] |
The Strategic Role in Pregabalin Synthesis
This compound serves as a protected form of the final Pregabalin molecule.[7] The esterification of the carboxylic acid moiety is a key strategic step in many synthetic routes. This protection prevents undesirable side reactions, such as the intramolecular cyclization to form the lactam, 4-isobutyl-pyrrolidin-2-one, a common issue with gamma-amino acids like Pregabalin.[10]
The general synthetic workflow involving this intermediate can be visualized as follows:
Figure 1: A simplified logical workflow illustrating the role of this compound as a key intermediate in the synthesis of (S)-Pregabalin.
Synthetic Pathways and Methodologies
The synthesis of (S)-Pregabalin and its intermediates has been a subject of extensive research, leading to various innovative chemical and enzymatic approaches.
Chemoenzymatic Synthesis
One prominent strategy involves the use of enzymes to achieve the desired stereoselectivity. For instance, lipases can be employed for the kinetic resolution of racemic esters, providing an enantiomerically enriched precursor for (S)-Pregabalin.[2]
Experimental Protocol: Lipase-Mediated Kinetic Resolution
This protocol is a conceptual representation based on principles of enzymatic resolution for producing chiral intermediates.
-
Substrate Preparation: A racemic ester precursor to Pregabalin, such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), is prepared.
-
Enzymatic Reaction:
-
Immobilized lipase (e.g., from Talaromyces thermophilus) is added to a biphasic system of n-heptane and water containing the racemic CNDE.[2]
-
The reaction is stirred at a controlled temperature and pH. The lipase selectively hydrolyzes one enantiomer of the ester.
-
-
Work-up and Separation:
-
After the desired conversion is reached (typically monitored by HPLC), the enzyme is filtered off.
-
The aqueous and organic layers are separated. The aqueous layer contains the salt of the hydrolyzed carboxylic acid (the desired (S)-enantiomer), while the organic layer contains the unreacted ester (the (R)-enantiomer).
-
Acidification of the aqueous layer followed by extraction yields the enantiomerically pure (S)-acid intermediate.
-
-
Conversion to Methyl Ester: The resulting chiral acid is then converted to this compound through standard esterification and subsequent reduction of the nitrile and salt formation.
Asymmetric Synthesis using Chiral Auxiliaries
A classic and robust method for establishing stereocenters is the use of chiral auxiliaries. Evans oxazolidinones are frequently employed for this purpose.[4]
Workflow for Asymmetric Alkylation
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Validated extractive analytical methods for the estimation of pregabalin in bulk and pharmaceutical dosage form [sciencepubco.com]
- 4. tsijournals.com [tsijournals.com]
- 5. (S)-Pregabalin methyl ester hydrochloride_TargetMol [targetmol.com]
- 6. chemscene.com [chemscene.com]
- 7. usbio.net [usbio.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ovid.com [ovid.com]
(S)-Pregabalin Methyl Ester Hydrochloride: A Critical Intermediate in the Enantioselective Synthesis of Pregabalin
A Senior Application Scientist's In-depth Technical Guide
Abstract
Pregabalin, the active pharmaceutical ingredient (API) in Lyrica®, is a GABA analogue whose therapeutic efficacy is exclusive to its (S)-enantiomer.[1][2][3] Consequently, developing stereoselective and economically viable synthetic routes is a paramount concern in pharmaceutical manufacturing. This guide provides a detailed technical overview of (S)-Pregabalin methyl ester hydrochloride, a pivotal intermediate that facilitates the efficient, large-scale production of high-purity (S)-Pregabalin. We will explore the rationale behind its use, detail a robust synthetic pathway via asymmetric hydrogenation, outline rigorous purification and characterization protocols, and describe its final conversion to the target API.
Strategic Importance of the Methyl Ester Hydrochloride Intermediate
The selection of an intermediate in a multi-step API synthesis is a strategic decision balancing chemical stability, ease of purification, and reaction compatibility. This compound excels in this role for several key reasons:
-
Protection of the Carboxylic Acid: The methyl ester functionality effectively protects the carboxylic acid group, preventing it from participating in unwanted side reactions during the critical nitrile reduction step.
-
Facilitated Purification: As a crystalline hydrochloride salt, the intermediate is readily purified through recrystallization.[4] This allows for the effective removal of process impurities and catalyst residues, which is often more challenging with the free amine or the final zwitterionic API.
-
Enhanced Stability: The salt form generally exhibits greater stability and is less hygroscopic than the corresponding free base, making it easier to handle, store, and transport under standard manufacturing conditions.
-
High-Yielding Conversion: The final deprotection step—hydrolysis of the methyl ester to the carboxylic acid—is typically a high-yielding and straightforward reaction, ensuring efficient conversion to (S)-Pregabalin.[5]
Synthesis and Stereochemical Control: The Asymmetric Hydrogenation Pathway
While various routes to Pregabalin exist, including those employing enzymatic resolution or chiral auxiliaries, asymmetric hydrogenation of a prochiral cyano-ester offers a highly efficient and atom-economical approach to establishing the required stereocenter.[4][6][7][8]
Causality in Experimental Design
The success of this pathway hinges on the precise control of the asymmetric hydrogenation step. The substrate, ethyl 3-cyano-5-methylhex-3-enoate, is specifically designed for this transformation.[4] The conjugated system of the nitrile and the ester group activates the alkene for hydrogenation.
The choice of catalyst is the most critical factor for inducing chirality. Rhodium or Ruthenium complexes bearing chiral bisphosphine ligands, such as those from the DuPhos family (e.g., [(S,S)-Me-DuPHOS]Rh(COD)+BF4−), are frequently employed.[4]
-
Why Chiral Bisphosphine Ligands? These ligands create a rigid C2-symmetric chiral environment around the metal center. This steric and electronic arrangement forces the substrate to coordinate to the metal in a specific orientation. Consequently, hydrogen gas adds to only one face of the double bond, leading to the preferential formation of the desired (S)-enantiomer with high enantiomeric excess (e.e.).
Experimental Protocol: Synthesis
The following protocol outlines a representative synthesis starting from the unsaturated cyano-ester precursor.
-
Reactor Preparation: An appropriately sized pressure reactor is rendered inert by purging with dry, oxygen-free nitrogen or argon. This is crucial as the hydrogenation catalyst is sensitive to oxidation.
-
Charge Substrate and Solvent: The reactor is charged with ethyl 3-cyano-5-methylhex-3-enoate and a degassed solvent, typically methanol.
-
Catalyst Introduction: The chiral rhodium catalyst (e.g., [(S,S)-Me-DuPHOS]Rh(COD)+BF4−) is added under a positive pressure of the inert gas. The catalyst loading is typically low (e.g., 0.01-1 mol%).
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas (e.g., 50-100 psi). The reaction mixture is agitated at a controlled temperature (e.g., 25-50°C) until hydrogen uptake ceases, indicating reaction completion.
-
Reaction Work-up: The reactor is depressurized, and the solvent is removed under reduced pressure. The crude product, (S)-ethyl 3-cyano-5-methylhexanoate, is obtained.
-
Salt Formation: The crude ester is dissolved in a suitable solvent like isopropyl alcohol (IPA). A solution of hydrogen chloride (HCl) in IPA is then added dropwise with stirring. The this compound precipitates as a white solid.
-
Isolation: The solid is collected by filtration, washed with cold IPA to remove soluble impurities, and dried under vacuum.
Synthetic Workflow Diagram
Caption: Quality control decision workflow for the intermediate.
Conversion to (S)-Pregabalin: The Final Step
The final transformation is the hydrolysis of the methyl ester to the carboxylic acid.
Hydrolysis Protocol
Acid-catalyzed hydrolysis is commonly used and is mechanistically straightforward.
-
Reaction Setup: The purified this compound is charged into a reactor with an aqueous solution of a strong acid, such as 6N hydrochloric acid. [9]2. Heating: The mixture is heated to reflux (around 100-110°C) and held until the reaction is complete, as monitored by HPLC (disappearance of the starting material).
-
Cooling and pH Adjustment: The reaction mixture is cooled. The pH is carefully adjusted to the isoelectric point of Pregabalin (around pH 6.5-7.0) using a base like sodium hydroxide or an organic base. [10]At this pH, Pregabalin is least soluble in water.
-
Crystallization and Isolation: The product, (S)-Pregabalin, crystallizes out of the solution. It is often beneficial to add a co-solvent like isopropanol to further decrease solubility and improve the yield. [11]The solid API is collected by filtration, washed with a water/IPA mixture, and dried under vacuum.
Conclusion
This compound stands as a well-designed and strategically vital intermediate in the modern synthesis of Pregabalin. Its use allows for robust stereochemical control via asymmetric hydrogenation and provides a stable, crystalline solid that is readily purified to the high standards required for pharmaceutical production. The protocols and analytical systems described herein represent a field-proven, self-validating approach to ensure the consistent and efficient manufacture of this critical API intermediate.
References
-
Gurjar, M. K., & Puranik, V. G. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. [Link]
-
Pelliccia, S., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development. [Link]
- Burk, M. J., et al. (2003). Asymmetric synthesis of pregabalin. U.S.
- Pfizer Inc. (2008). Crystalline forms of pregabalin.
-
Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, Section B. [Link]
-
Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society. [Link]
- Teva Pharmaceutical Industries Ltd. (2007). Method for the preparation of Pregabalin and salts thereof. U.S.
- Dipharma Francis S.r.l. (2011). Process for the synthesis of pregabalin. U.S.
Sources
- 1. ricerca.univaq.it [ricerca.univaq.it]
- 2. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 3. US8466297B2 - Manufacturing process for (S)-Pregabalin - Google Patents [patents.google.com]
- 4. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 5. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]
- 6. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2008062460A2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104557576A - Method for preparing high-purity pregabalin - Google Patents [patents.google.com]
- 11. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]
Solubility Profile of (S)-Pregabalin Methyl Ester Hydrochloride: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
(S)-Pregabalin methyl ester hydrochloride is a crucial intermediate in the synthesis of Pregabalin, an active pharmaceutical ingredient (API) with significant therapeutic applications.[1][2] A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, purification strategies, and ensuring the overall efficiency and quality of the drug manufacturing process. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of this compound. Recognizing the scarcity of publicly available quantitative data, this document presents detailed, field-proven experimental protocols for determining thermodynamic solubility, establishing a pH-solubility profile, and highlights best practices for data interpretation and validation. This guide is intended to empower researchers, chemists, and drug development professionals to generate robust and reliable solubility data, facilitating informed decision-making in process development and scale-up operations.
Introduction: The Central Role of Solubility in Process Chemistry
This compound (CAS No: 714230-22-5) serves as a protected form of (S)-Pregabalin, streamlining synthetic pathways.[3] The solubility of such an intermediate is not merely a physical constant; it is a critical process parameter that dictates solvent selection for synthesis and crystallization, influences reaction kinetics, and governs the efficacy of purification steps like filtration and washing. An inadequate understanding of solubility can lead to suboptimal yields, inconsistent product purity, and significant challenges during process scale-up.
This guide addresses the practical needs of the development scientist by consolidating known information and providing actionable protocols to fill the existing data gaps. We will explore the theoretical underpinnings of solubility for this specific molecule, present established qualitative data, and detail the methodologies required to generate a comprehensive quantitative solubility profile.
Physicochemical Characterization
A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| IUPAC Name | methyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride | [4] |
| CAS Number | 714230-22-5 | [3] |
| Molecular Formula | C₉H₂₀ClNO₂ | [3] |
| Molecular Weight | 209.71 g/mol | [3] |
| Appearance | White Solid | [3] |
The structure contains a primary amine, which is protonated in the hydrochloride salt form, and a methyl ester. This duality is key:
-
The hydrochloride salt moiety suggests an affinity for polar, protic solvents like water and alcohols, where it can dissociate. Its solubility in aqueous media is expected to be pH-dependent.
-
The methyl ester and the isobutyl group introduce lipophilic character, suggesting solubility in organic solvents.
Known Solubility Data: A Qualitative Assessment
Comprehensive quantitative solubility data for this compound is not widely published in peer-reviewed literature. However, supplier technical data sheets provide a valuable qualitative starting point.
| Solvent | Reported Solubility | Concentration / Conditions | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (476.85 mM). Requires sonication. | [5] |
| Chloroform | Soluble | Not specified | [3] |
| Methanol | Soluble | Not specified | [3] |
Expert Insight: The high solubility in DMSO is typical for many drug-like molecules and is often used for initial stock solution preparation in screening assays.[5][6] However, it's critical to note that kinetic solubility measurements, often derived from DMSO stock solutions, can differ significantly from thermodynamic equilibrium solubility, which is more relevant for process chemistry.[6][7] The reported solubility in both a non-polar solvent (chloroform) and a polar protic solvent (methanol) confirms the molecule's dual hydrophilic/lipophilic nature.
Experimental Protocols for Quantitative Solubility Determination
To generate the robust data required for process development, standardized experimental protocols are necessary. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturation point.[8][9][10]
Protocol 1: Thermodynamic Solubility in Organic Solvents
This protocol details the determination of equilibrium solubility in a panel of common organic solvents.
Causality Behind Experimental Choices:
-
Equilibrium Time: Solubility is an equilibrium process. The system must be agitated long enough to ensure the solution is truly saturated, which is verified by measuring concentration at multiple time points until a plateau is reached.[11]
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25°C or 37°C) is critical for reproducibility.[12][13]
-
Solid Phase Analysis: It is crucial to analyze the excess solid at the end of the experiment (e.g., by XRPD or DSC). This confirms that the compound has not converted to a different polymorphic form or solvate, which would yield the solubility of the new, likely less soluble, form.[10]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for concentration analysis due to its specificity, sensitivity, and ability to detect any potential degradation of the compound during the experiment.[10]
Step-by-Step Methodology:
-
Preparation: Add an excess of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of a selected solvent (e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Ethyl Acetate, Chloroform). "Excess" means enough solid will remain undissolved at equilibrium.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25°C ± 0.5°C). Agitate at a consistent speed (e.g., 150 rpm) for a predetermined period (e.g., 48-72 hours).[13]
-
Sampling: After the initial equilibration period (e.g., 24 hours), stop agitation and allow the solid to settle. Carefully withdraw a small aliquot of the supernatant. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove all undissolved particles.
-
Dilution: Promptly dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method to prevent precipitation.
-
Repeat Sampling: Continue agitation and repeat the sampling and analysis process at subsequent time points (e.g., 48 and 72 hours). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).[11]
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Solid Residue Analysis: After the final time point, recover the remaining solid from the vials. Dry the solid and analyze it to confirm its physical form has not changed.
Workflow for Thermodynamic Solubility Determination
Caption: Influence of pKa and pH on Molecular Species and Solubility.
Conclusion and Recommendations
The solubility of this compound is a critical parameter for the efficient and reproducible synthesis of Pregabalin. While qualitative data confirms its solubility in key solvents like methanol and DMSO, this guide emphasizes the necessity of generating precise, quantitative thermodynamic solubility data. [3][5]The provided step-by-step protocols for both organic and pH-dependent aqueous solubility determination are designed to be robust, reproducible, and self-validating.
It is strongly recommended that drug development professionals invest the resources to execute these protocols early in the development lifecycle. The resulting comprehensive solubility profile will enable rational solvent selection, optimize crystallization processes, prevent costly manufacturing failures, and form a crucial part of the process knowledge base required for regulatory filings.
References
-
National Center for Biotechnology Information. (n.d.). Pregabalin methyl ester. PubChem Compound Database. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pregabalin. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Pregabalin (CAS 148553-50-8). Retrieved from [Link]
-
Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 525-533. Retrieved from [Link]
-
Medicines Evaluation Board. (2020). Public Assessment Report: Pregabaline Laurus. Geneesmiddeleninformatiebank. Retrieved from [Link]
-
Das, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]
-
Anumula, R. R., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275. Retrieved from [Link]
-
Serra, M. (2015). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]
-
Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Pregabalin. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
-
Kumar, A., et al. (2022). RP-HPLC Method Development and Validation for the Estimation of Pregabalin and Methylcobalamin in Formulation. International Journal of Pharmaceutical Sciences Review and Research, 74(2), 118-123. Retrieved from [Link]
-
Mohammadi, Z., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society, 16, 2479-2486. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s) for NDA 22-488. Retrieved from [Link]
-
World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. Retrieved from [Link]
-
Chen, J., et al. (2019). Measurement and correlation of pregabalin form i solubility in pure solvents and acetone-water mixtures. Journal of Chemical & Engineering Data, 64(12), 5195-5203. Retrieved from [Link]
- Casar, Z., et al. (2009). Pregabalin salts. Google Patents (WO2009080365A1).
- Allen, D., et al. (2005). Method for determining solubility of a chemical compound. Google Patents (WO2005116635A1).
-
precisionFDA. (n.d.). PREGABALIN METHYL ESTER. Retrieved from [Link]
-
da Silva, A. F. C., et al. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53(1). Retrieved from [Link]
-
The United States Pharmacopeial Convention. (n.d.). General Chapter <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. Pregabalin methyl ester | C9H19NO2 | CID 44319400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. scispace.com [scispace.com]
- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. scielo.br [scielo.br]
(S)-Pregabalin methyl ester hydrochloride spectral data (NMR, MS)
An In-Depth Technical Guide to the Spectral Data of (S)-Pregabalin Methyl Ester Hydrochloride
Authored by: A Senior Application Scientist
Introduction
(S)-Pregabalin, the active pharmaceutical ingredient in Lyrica®, is a gamma-aminobutyric acid (GABA) analog used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] Its methyl ester hydrochloride salt, this compound, is a key derivative often used as a reference standard in analytical chemistry and for research purposes.[4][5] This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
The molecular formula for this compound is C₉H₂₀ClNO₂, with a molecular weight of 209.71 g/mol .[6][7] Its chemical structure is presented below:
Molecular Structure:
Caption: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, based on data from (R)-(-)-3-aminomethyl-5-methylhexanoic acid.[8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH(CH₃)₂ | ~0.83 | Doublet | 6H |
| -CH₂-CH(CH₃)₂ | ~1.15 | Triplet | 2H |
| -CH(CH₃)₂ | ~1.52-1.63 | Multiplet | 1H |
| -CH₂-COOCH₃ & -CH-CH₂- | ~2.05-2.29 | Multiplet | 3H |
| -CH₂-NH₃⁺ | ~2.84-2.98 | Multiplet | 2H |
| -COOCH₃ | ~3.67 | Singlet | 3H |
| -NH₃⁺ | Broad Singlet | 3H |
Interpretation and Causality
-
Upfield Region (0.8-1.7 ppm): The signals in this region correspond to the aliphatic protons of the isobutyl group. The two methyl groups (-CH(CH₃ )₂) are diastereotopic and appear as a doublet due to coupling with the adjacent methine proton.
-
Methylene and Methine Protons (2.0-2.3 ppm): The protons on the carbon backbone adjacent to the chiral center and the ester group appear in this region as complex multiplets due to overlapping signals and multiple coupling interactions.
-
Aminomethyl Protons (~2.9 ppm): The protons of the methylene group attached to the nitrogen (-CH₂ -NH₃⁺) are shifted downfield due to the electron-withdrawing effect of the protonated amine.
-
Methyl Ester Protons (~3.7 ppm): The three protons of the methyl ester group (-COOCH₃ ) appear as a sharp singlet, as they have no adjacent protons to couple with.
-
Amine Protons: The protons on the nitrogen atom (-NH₃ ⁺) will likely appear as a broad singlet and may exchange with residual water in the NMR solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR data, a complete spectrum for the methyl ester hydrochloride is not readily published. However, the data for the parent acid, (R)-(-)-3-aminomethyl-5-methylhexanoic acid, provides a strong basis for the assignment of the carbon signals.[8]
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH(CH₃)₂ | ~21.99 |
| -CH(CH₃)₂ | ~24.37 |
| -CH(CH₃)₂ | ~31.67 |
| -CH₂-COOCH₃ | ~40.73 |
| -CH-CH₂- | ~43.67 |
| -CH₂-NH₃⁺ | ~46.61 |
| -COOCH₃ | ~51.5 |
| -COOCH₃ | ~173.0 |
Interpretation and Causality
-
Aliphatic Carbons (21-47 ppm): The carbons of the isobutyl group and the main chain appear in the upfield region of the spectrum.
-
Methyl Ester Carbon (-COOCH₃): The carbon of the methyl group of the ester is expected to appear around 51.5 ppm.
-
Carbonyl Carbon (-COOCH₃): The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 173 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectral Data
-
Molecular Ion: The protonated molecule of the free base, [M+H]⁺, is expected to be the base peak. The mass of the free base (C₉H₁₉NO₂) is 173.25 g/mol .[9] Therefore, the expected m/z for the protonated molecule is approximately 174.1.[10] This is consistent with predicted collision cross section data.[11]
-
Fragmentation: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
| Ion | m/z (Expected) | Identity |
| [M+H]⁺ | 174.1 | Protonated Parent Molecule |
| [M+Na]⁺ | 196.1 | Sodium Adduct |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
-
Data Analysis: Identify the m/z values of the major peaks in the spectrum and propose corresponding molecular formulas and structures.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR and MS spectral data for this compound. By leveraging data from the parent compound and related analogs, we have presented a detailed interpretation of the spectral features. The provided experimental protocols offer a solid foundation for researchers to obtain and analyze their own data, ensuring accurate characterization of this important reference standard.
References
-
Sripathi, S., Somesetti, N. R., Veeramalla, R., & Challa, N. R. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(10), 266-275. Retrieved from [Link]
-
PubChem. (n.d.). methyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Pregabalin methyl ester. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl (3s)-3-(aminomethyl)-5-methylhexanoate hydrochloride (C9H19NO2). Retrieved from [Link]
-
Global Substance Registration System. (n.d.). PREGABALIN METHYL ESTER HYDROCHLORIDE. Retrieved from [Link]
-
PharmaCompass. (n.d.). (3S)-3-(aminomethyl)-5-methylhexanoic acid. Retrieved from [Link]
Sources
- 1. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]
- 3. 3-(Aminomethyl)-5-methylhexanoic acid | 128013-69-4 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. methyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride | C9H20ClNO2 | CID 45260929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pregabalin methyl ester | C9H19NO2 | CID 44319400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. PubChemLite - Methyl (3s)-3-(aminomethyl)-5-methylhexanoate hydrochloride (C9H19NO2) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Role of (S)-Pregabalin Methyl Ester Hydrochloride in GABA Analogue Research
Abstract
The development of analogues for γ-aminobutyric acid (GABA) represents a significant advancement in treating neurological disorders, overcoming the inherent limitations of GABA's poor blood-brain barrier permeability. Pregabalin, a cornerstone of this class, exerts its therapeutic effects not through direct GABA receptor interaction, but by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels. The synthesis and purification of its pharmacologically active (S)-enantiomer necessitate precise chemical control, often employing intermediates and protecting group strategies. This technical guide provides an in-depth examination of (S)-Pregabalin methyl ester hydrochloride, a pivotal compound that serves dual roles as a key synthetic intermediate and a critical analytical reference standard. We will explore its chemical properties, the rationale for its use in synthetic workflows, and its application in the rigorous analytical characterization required for drug development. This document is intended for researchers, chemists, and drug development professionals engaged in the study and production of GABA analogues, offering field-proven insights and detailed experimental methodologies.
The Landscape of GABA Analogue Drug Development
The Therapeutic Challenge of Native GABA
γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), essential for maintaining the balance between neuronal excitation and inhibition.[1] A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous CNS disorders, including epilepsy, anxiety, and neuropathic pain.[2][3] Despite its clear therapeutic potential, direct administration of GABA is largely ineffective for treating these conditions because its high polarity prevents it from efficiently crossing the blood-brain barrier.[2][3] This fundamental challenge spurred intensive research into the development of GABA analogues—molecules structurally similar to GABA but with superior pharmacokinetic properties.[1][2]
The Rise of Gabapentinoids: Pregabalin's Mechanism of Action
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and its predecessor, gabapentin, are leading examples of successful GABA analogue development.[4] While designed as structural mimics of GABA, their mechanism of action is distinct and does not involve direct interaction with GABA receptors.[5][6] Instead, Pregabalin binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the CNS.[7][8][9] In states of neuronal hyperexcitability, this binding presynaptically modulates calcium influx, reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5][8][10] This targeted modulation of overactive neural circuits is responsible for Pregabalin's potent anticonvulsant, analgesic, and anxiolytic effects.[6][7] The therapeutic activity is stereospecific, residing almost exclusively in the (S)-enantiomer.[6][11][12]
Experimental Protocol: Hydrolysis of this compound
This protocol describes the final deprotection step to yield (S)-Pregabalin from its methyl ester intermediate.
Objective: To quantitatively convert this compound to (S)-Pregabalin via acid-catalyzed hydrolysis.
Materials:
-
This compound (1.0 eq)
-
6N Hydrochloric Acid (HCl)
-
Deionized Water
-
Isopropanol (IPA)
-
Sodium Hydroxide (NaOH), 50% solution
-
Round-bottom flask, reflux condenser, magnetic stirrer, pH meter
Procedure:
-
Reaction Setup: Charge a round-bottom flask with this compound (1.0 eq) and 6N HCl (approx. 5 volumes).
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours.
-
Causality: The elevated temperature and strong acidic conditions are necessary to drive the hydrolysis of the relatively stable ester bond to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Cooling and pH Adjustment: After completion, cool the reaction mixture to room temperature (20-25°C). Slowly add a 50% NaOH solution to adjust the pH to approximately 7.0.
-
Causality: Neutralizing the acid is crucial for the isolation of Pregabalin, which exists as a zwitterion (internal salt) at its isoelectric point. This form has minimal solubility in many organic solvents, facilitating its precipitation. Careful, slow addition is required as the neutralization is highly exothermic.
-
-
Crystallization and Isolation: Add isopropanol (approx. 3-4 volumes) to the neutralized solution. Cool the mixture to 0-5°C and stir for 1-2 hours to induce crystallization.
-
Causality: Isopropanol acts as an anti-solvent. While Pregabalin has some solubility in water, it is poorly soluble in IPA. The addition of IPA reduces the overall solubility of the product, forcing it to precipitate out of the solution, thereby maximizing yield.
-
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol to remove residual impurities. Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Application in Research and Quality Control
Use as an Analytical Reference Standard
In pharmaceutical manufacturing, ensuring the purity of the final API is paramount. This compound serves as a certified reference standard for the identification and quantification of this specific entity as a potential process-related impurity in the final Pregabalin product. [13] Workflow Rationale: Analytical methods, particularly HPLC, are developed to separate the main API from all known and unknown impurities. [14]By injecting a known concentration of the this compound standard, analysts can:
-
Confirm Identity: Match the retention time of any peak in the API sample to the standard's retention time.
-
Quantify Levels: Create a calibration curve to determine the exact amount of the impurity present, ensuring it is below the safety thresholds defined by regulatory bodies like the ICH.
Protocol: HPLC Method for Purity Assessment
This protocol provides a representative method for assessing the purity of a Pregabalin API batch, with a focus on separating it from its methyl ester precursor.
Objective: To determine the purity of (S)-Pregabalin and quantify the level of this compound impurity.
Instrumentation & Columns:
-
HPLC system with UV or Mass Spectrometry (MS) detector. [11][15]* Chiral stationary phase column (e.g., CHIRALPAK ZWIX) for enantiomeric separation. [15][16] Chromatographic Conditions:
Parameter Condition Rationale Mobile Phase 5 mM ammonium hydrogen orthophosphate in Methanol/Water (90/10, v/v) Provides good resolution and is compatible with both UV and MS detection. The salt helps in achieving sharp peak shapes. [15] Flow Rate 0.5 mL/min A lower flow rate often enhances resolution on chiral columns. Column Temp. 10°C Sub-ambient temperatures can significantly improve chiral recognition and separation efficiency. [15] Detection UV at 212 nm or MS (SIM mode) Pregabalin lacks a strong chromophore, so low UV wavelength is needed. MS provides higher sensitivity and specificity. [15] | Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the (S)-Pregabalin API sample in the mobile phase to a final concentration of ~10 mg/mL. [15]3. Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Identify the peaks corresponding to (S)-Pregabalin and its methyl ester impurity based on retention times. Calculate the amount of impurity in the API sample using the peak area of the reference standard.
Sources
- 1. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pregabalin - Wikipedia [en.wikipedia.org]
- 6. Pregabalin: in the treatment of generalised anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 10. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 11. phmethods.net [phmethods.net]
- 12. Pregabalin may represent a novel class of anxiolytic agents with a broad spectrum of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. tpcj.org [tpcj.org]
- 15. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: High-Purity Synthesis of (S)-Pregabalin via Hydrolysis of (S)-Pregabalin Methyl Ester Hydrochloride
Abstract & Introduction
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a potent structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] It is a widely prescribed pharmaceutical agent for managing neuropathic pain, certain types of seizures, fibromyalgia, and generalized anxiety disorder.[2] The therapeutic efficacy of Pregabalin is stereospecific, residing exclusively in the (S)-enantiomer. Consequently, synthetic routes that ensure high enantiomeric purity are of paramount importance in pharmaceutical manufacturing.
This application note provides a detailed, field-proven protocol for the synthesis of high-purity (S)-Pregabalin through the acid-catalyzed hydrolysis of its precursor, (S)-Pregabalin methyl ester hydrochloride. This final conversion step is critical, as it directly influences the yield, purity, and crystalline form of the active pharmaceutical ingredient (API). We will elucidate the causality behind key experimental choices, from reaction conditions to purification strategies, and provide robust analytical methods for quality control, ensuring a self-validating and reproducible protocol for research and drug development professionals.
Reaction Principle and Mechanism
The core transformation in this protocol is the hydrolysis of a methyl ester to a carboxylic acid. The starting material, this compound, contains a protonated amine (as the hydrochloride salt) and a methyl ester functional group.
The reaction proceeds via acid-catalyzed ester hydrolysis. The key steps are:
-
Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated by the acid catalyst (HCl), making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy group's oxygen atoms, converting it into a good leaving group (methanol).
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
-
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water, regenerating the acid catalyst.
Throughout this process, the primary amine remains protonated as an ammonium salt (-NH₃⁺), which protects it from participating in side reactions. The final isolation of the zwitterionic Pregabalin is achieved by carefully adjusting the pH to its isoelectric point.
Reaction Scheme:
Caption: Reaction pathway for the hydrolysis of the methyl ester.
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | MedchemExpress | Starting material.[3] |
| Hydrochloric Acid (HCl), 37% | ACS Reagent Grade | Merck | Used for hydrolysis. Highly corrosive. |
| Deionized (DI) Water | Type II or better | Millipore | Used as the reaction solvent. |
| Toluene | Anhydrous, ≥99.8% | Merck | Optional, for extraction of non-polar impurities. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Merck | Used for pH adjustment. Corrosive. |
| Isopropanol (IPA) | HPLC Grade | Merck | Used for crystallization and washing. |
| HPLC Grade Acetonitrile | HPLC Grade | Merck | For mobile phase preparation.[4] |
| Monopotassium Dihydrogen Phosphate (KH₂PO₄) | Analytical Grade | Merck | For mobile phase buffer preparation.[5] |
Equipment
-
Three-necked round-bottom flask (appropriately sized for the reaction scale)
-
Heating mantle with integrated magnetic stirrer
-
Reflux condenser with coolant circulation
-
Digital thermometer or thermocouple probe
-
Addition funnel
-
Calibrated pH meter
-
Buchner funnel, filter flask, and vacuum source
-
Whatman Grade 1 filter paper
-
Glass beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum oven
-
High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled accordingly with appropriate safety and engineering controls.
Workflow Overview
Caption: Overall experimental workflow from synthesis to analysis.
Step 1: Acidic Hydrolysis
-
Setup: In a properly sized three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, charge 1.0 equivalent of this compound (e.g., 20.0 g, 95.3 mmol).
-
Reagent Addition: Add 30% aqueous hydrochloric acid (e.g., 55 mL). The patent literature describes using concentrated HCl for this transformation.[6]
-
Initiate Reaction: Begin stirring and gently heat the mixture using a heating mantle to a reflux temperature of approximately 90-100°C .
-
Expertise Note: The use of concentrated acid ensures a sufficient concentration of hydronium ions to catalyze the hydrolysis effectively. Heating to reflux accelerates the reaction rate, which can otherwise be slow. A reaction time of 24 to 48 hours is often required for complete conversion.[6]
-
Step 2: Reaction Monitoring
-
Sampling: Periodically (e.g., every 4-6 hours), carefully withdraw a small aliquot of the reaction mixture.
-
Analysis: Monitor the disappearance of the starting material by HPLC. This is crucial to prevent the formation of degradation byproducts from prolonged exposure to harsh acidic conditions at high temperatures.
-
Completion Criteria: The reaction is considered complete when the area of the starting material peak is less than 1.0% of the total peak area in the HPLC chromatogram.
Step 3: Product Isolation and Neutralization
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature (20-25°C).
-
Optional Extraction: For enhanced purity, add toluene (e.g., 100 mL) to the cooled mixture and stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the phases. The aqueous phase containing the product is retained.[6] This step removes any non-polar impurities.
-
pH Adjustment: Cool the aqueous phase in an ice-water bath to 0-5°C. Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring. Monitor the pH continuously.
-
Trustworthiness Note: This is a highly exothermic step. Slow, controlled addition of the base while cooling is critical to prevent overheating, which can degrade the product.
-
-
Precipitation: Continue adding NaOH until the pH of the solution reaches 6.5 - 7.0 .[7] As the solution approaches the isoelectric point of Pregabalin, a white precipitate will form. Precise pH control is essential for maximizing the yield of the zwitterionic product.
-
Crystallization: Once the target pH is reached, continue stirring the thick white slurry in the ice bath for at least 2 hours to ensure complete crystallization.
Step 4: Purification by Recrystallization
-
Filtration: Collect the crude Pregabalin precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) followed by cold isopropanol (2 x 20 mL). This removes residual inorganic salts and water-soluble impurities.
-
Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of isopropanol and water. Heat the mixture with stirring until the solid completely dissolves.
-
Expertise Note: The goal is to create a saturated solution at high temperature. Using excess solvent will reduce the final yield.
-
-
Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Final Filtration: Collect the purified white, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold isopropanol.
Step 5: Drying
-
Dry the purified product in a vacuum oven at 50-60°C for 16-18 hours or until a constant weight is achieved.[6] The final product should be a fine, white crystalline powder.
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized Pregabalin.
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity by ¹H NMR | ¹H NMR | Conforms to the reference spectrum. Expected peaks in D₂O: δ 0.85 (d, 6H), 1.18 (m, 2H), 1.65 (m, 1H), 2.15 (m, 1H), 2.2-2.4 (m, 2H), 2.9-3.1 (m, 2H). |
| Purity by HPLC | RP-HPLC | ≥ 99.5% area.[4] Any single impurity ≤ 0.15%. |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.8% (S)-enantiomer. |
| Melting Point | Capillary MP | 182-184°C |
Protocol: Purity Determination by RP-HPLC
This method is adapted from established procedures for Pregabalin analysis.[2][8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in water (15:85 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve 10 mg of the synthesized Pregabalin in 10 mL of the mobile phase to prepare a 1 mg/mL solution.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: All operations, especially those involving concentrated hydrochloric acid and toluene, must be performed inside a certified chemical fume hood.
-
Chemical Hazards:
-
Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Inhalation of vapors can cause respiratory irritation.
-
Sodium Hydroxide: Corrosive and can cause severe burns. The neutralization reaction is highly exothermic.
-
Organic Solvents: Isopropanol and toluene are flammable. Keep away from ignition sources.
-
References
- Methods for the Analysis of Pregabalin Oral Solution - USP's Emerging Standards. (2023). USP.
- Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 51B(3), 494-498.
- A Novel, High-Throughput, Reverse Phase-Ultra Performance Liquid Chromatographic (RP-UPLC) Method. (2015). International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2254.
- Cost-Effective Isolation of a Process Impurity of Pregabalin. (n.d.).
- CN109678737A - A kind of preparation method of Pregabalin. (2019).
- CN104557576A - Method for preparing high-purity pregabalin. (2015).
- HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. (2013). Asian Journal of Chemistry, 25(14), 7793-7797.
- Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. (2024). Journal of Chemical Health Risks.
- US8063244B2 - Process for the synthesis of pregabalin. (2011).
- This compound. (n.d.). MedchemExpress.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]
- 7. CN104557576A - Method for preparing high-purity pregabalin - Google Patents [patents.google.com]
- 8. jchr.org [jchr.org]
Application Note: A Robust GC-MS Method for the Chiral Separation of Pregabalin Methyl Ester Enantiomers
Abstract & Introduction
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used pharmaceutical agent for treating neuropathy, epilepsy, and fibromyalgia.[1] Its therapeutic activity is specific to the (S)-enantiomer, while the (R)-enantiomer is reported to be significantly less active.[2] Consequently, the accurate enantiomeric purity analysis of pregabalin is a critical requirement in pharmaceutical quality control and forensic drug analysis.
However, the direct analysis of pregabalin presents significant analytical challenges. Its amphoteric, zwitterionic nature makes it difficult to analyze with conventional chromatographic techniques.[1][3] Furthermore, it lacks a strong UV chromophore, complicating sensitive detection by HPLC-UV.[2][4] For gas chromatography (GC), pregabalin is prone to thermal degradation, specifically ring closure to form the corresponding lactam in the hot injection port, which prevents accurate quantification.[1]
This application note details a robust and reliable method to overcome these challenges. The strategy involves a two-step derivatization process:
-
Methylation: The carboxylic acid moiety of pregabalin is "capped" by converting it into a methyl ester. This initial step prevents intramolecular lactam formation, making the molecule suitable for GC analysis.[1]
-
Chiral Derivatization: The primary amine group of the pregabalin methyl ester is then reacted with a chiral derivatizing agent. This reaction creates a pair of diastereomers that are readily separable on a standard achiral GC column.[1]
This guide provides a comprehensive, step-by-step protocol for this method, explaining the causality behind each step and offering insights for successful implementation in a research or quality control setting.
Principle of the Method: A Two-Step Derivatization Strategy
The core of this method lies in chemically modifying the pregabalin molecule to make it amenable to GC-MS analysis while enabling the differentiation of its enantiomers.
-
Why Methylation First? The primary obstacle in GC analysis of amino acids like pregabalin is the presence of both an amine and a carboxylic acid group. At elevated temperatures typical of a GC inlet, these groups can react internally to form a stable six-membered ring lactam, as shown in Figure 1. By converting the carboxylic acid to a methyl ester, this intramolecular reaction pathway is blocked. The resulting pregabalin methyl ester is more volatile and thermally stable.[1]
-
Why Chiral Derivatization? Enantiomers have identical physical properties and thus cannot be separated on a standard (achiral) chromatographic column. To resolve them, we introduce a second chiral center by reacting the amine group with an enantiomerically pure chiral derivatizing reagent (e.g., S-(-)-N-(Trifluoroacetyl)prolyl chloride, S-TPC). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, therefore, different retention times on an achiral GC column, allowing for their separation and quantification.
Below is a diagram illustrating the chemical workflow.
Caption: Chemical derivatization workflow for GC-MS analysis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation and analysis.
Protocol 1: Methylation of Pregabalin
Objective: To convert pregabalin into its corresponding methyl ester to enhance thermal stability for GC analysis.
Materials:
-
Pregabalin standard or sample
-
Methanol (anhydrous, HPLC grade)
-
Acetyl chloride or 2.5 M HCl in Methanol
-
Reaction vials (2 mL) with screw caps
-
Heating block or water bath set to 60-70°C
-
Nitrogen gas line for evaporation
-
Ethyl acetate (HPLC grade)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the pregabalin sample into a 2 mL reaction vial.
-
Reagent Preparation: Prepare the methanolic HCl reagent. A common method is to slowly add acetyl chloride to ice-cold anhydrous methanol (e.g., 200 µL acetyl chloride to 2 mL methanol). Caution: This reaction is exothermic and produces HCl gas. Perform in a fume hood. Alternatively, use a commercially available 2.5 M HCl in methanol solution.
-
Reaction: Add 500 µL of the methanolic HCl reagent to the vial containing the pregabalin sample.
-
Incubation: Securely cap the vial and heat at 65°C for 30 minutes in a heating block or water bath.
-
Evaporation: After incubation, cool the vial to room temperature. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue (now pregabalin methyl ester) in 100 µL of ethyl acetate. This sample is now ready for the chiral derivatization step.
Protocol 2: Chiral Derivatization and GC-MS Analysis
Objective: To form diastereomers of pregabalin methyl ester for chiral separation and to analyze them using GC-MS.
Materials:
-
Reconstituted pregabalin methyl ester sample (from Protocol 3.1)
-
S-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC) solution (1 mg/mL in a suitable solvent like dichloromethane)
-
Triethylamine (TEA) or Pyridine (as a base/catalyst)
-
GC-MS system equipped with an autosampler
-
Standard achiral capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Derivatization Reaction: To the 100 µL of reconstituted pregabalin methyl ester in ethyl acetate, add 10 µL of TEA, followed by 50 µL of the S-TPC solution.
-
Incubation: Vortex the mixture for 10 seconds and let it react at room temperature for 15 minutes.
-
Sample Injection: Inject 1 µL of the final derivatized solution into the GC-MS system.
GC-MS Instrument Conditions:
| Parameter | Value | Rationale |
| GC Column | DB-5ms (or equivalent) | Standard non-polar column sufficient for separating the formed diastereomers. |
| Inlet Temperature | 250°C | Ensures efficient vaporization without causing degradation of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Standard carrier gas for GC-MS. |
| Oven Program | Initial: 100°C, hold 1 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp: 15°C/min to 280°C | Provides a good balance between separation efficiency and analysis time. | |
| Hold: 5 min at 280°C | Ensures all components are eluted from the column. | |
| MS Transfer Line | 280°C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |
| Scan Range | 50 - 500 m/z | Covers the expected mass range of the derivatized products and fragments. |
Data Interpretation & Expected Results
Upon analysis, two distinct peaks corresponding to the (S,S)- and (R,S)-diastereomers of the derivatized pregabalin methyl ester will be observed in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers.
Table 1: Representative Chromatographic Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| (S,S)-Diastereomer | ~12.5 | Values depend on specific fragmentation |
| (R,S)-Diastereomer | ~12.8 | Values depend on specific fragmentation |
| Resolution (Rs) | > 1.5 | Baseline separation is achievable. |
Note: Absolute retention times may vary depending on the specific GC system, column condition, and oven program.
Alternative Method: Direct Chiral HPLC
While the GC-MS method is powerful, especially for forensic identification, direct enantiomeric separation of underivatized pregabalin is also possible using High-Performance Liquid Chromatography (HPLC).[2][4][5][6]
Principle: This approach utilizes a Chiral Stationary Phase (CSP) that can directly interact with the enantiomers, leading to different retention times. Zwitterionic CSPs, such as CHIRALPAK ZWIX, have proven effective for this separation.[4][5] These selectors, derived from cinchona alkaloids and sulfonic acids, provide multiple interaction points (ionic, hydrogen bonding, steric) for resolving the zwitterionic pregabalin molecule.[4]
Key Advantages:
-
No derivatization required, simplifying sample preparation.[4]
-
Reduced risk of analytical errors associated with derivatization reactions.
Key Challenges:
-
Pregabalin's lack of a strong chromophore requires detection at low UV wavelengths (~210 nm) or the use of a more universal detector like a mass spectrometer (LC-MS) or charged aerosol detector (CAD).[2][4]
-
Achieving high sensitivity for the minor enantiomer can be challenging with UV detection.[4]
An optimized HPLC method might use a CHIRALPAK ZWIX(+) column with a mobile phase of 5 mM ammonium hydrogen orthophosphate in a methanol/water mixture (90/10, v/v) at a low temperature (e.g., 10°C) and a flow rate of 0.5 mL/min, with UV detection at 212 nm.[4]
The following diagram outlines the general experimental workflow for both the primary GC-MS method and the alternative HPLC approach.
Caption: Comparison of experimental workflows for GC-MS and direct HPLC methods.
Conclusion
The described two-step derivatization GC-MS method provides a highly specific, robust, and reliable means for the chiral separation and quantification of pregabalin methyl ester enantiomers. By mitigating the inherent analytical challenges of pregabalin, this protocol allows for accurate determination of enantiomeric purity, making it an invaluable tool for pharmaceutical development, quality assurance, and forensic laboratories. For applications where derivatization is undesirable and appropriate detection is available, direct analysis on a zwitterionic chiral stationary phase via HPLC offers a viable alternative.
References
-
Chen, X., Zhang, D., Deng, J., & Fu, X. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Available at ResearchGate.[Link]
-
Chennuru, L. N., Choppari, T., Nandula, R. P., Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1578. [Link]
-
Jadhav, S. B., et al. (2021). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Asian Journal of Pharmaceutical and Clinical Research.[Link]
-
Schipperges, S. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Technologies Application Note.[Link]
-
Williamson, J. S., & DeRuiter, J. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of forensic sciences, 63(4), 1239–1243. [Link]
-
Jadhav, A. S., et al. (2011). A New HPLC Method Development and Validation of Pregabalin in Pharmaceutical Preparations. Available at ResearchGate.[Link]
-
Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed.[Link]
- Wu, Y., et al. (2010). Method for separating and determining Pregabalin and chiral isomers thereof.
-
Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. ResearchGate.[Link]
-
Zhang, Y., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B, 875(1), 148-153. [Link]
-
Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Scilit.[Link]
-
Souri, E., et al. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry.[Link]
Sources
- 1. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phmethods.net [phmethods.net]
- 4. mdpi.com [mdpi.com]
- 5. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of (S)-Pregabalin Methyl Ester Hydrochloride
Introduction
(S)-Pregabalin, marketed under the trade name Lyrica®, is an anticonvulsant and analgesic drug used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] Its therapeutic efficacy is specific to the (S)-enantiomer.[1][4] (S)-Pregabalin methyl ester hydrochloride is a key intermediate in several synthetic routes to Pregabalin.[5] Accurate quantification of this intermediate is critical for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). The presence of impurities, including the (R)-enantiomer or other process-related substances, can impact the final drug product's quality.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring it is suitable for quality control and stability testing in a regulated environment.[6][7]
Analyte Properties & Method Development Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
2.1. Analyte Structure and Properties
-
Chemical Name: methyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride[8]
-
Molecular Formula: C₉H₂₀ClNO₂[9]
-
Molecular Weight: 209.71 g/mol [9]
-
Structure:
This compound
The structure reveals key features for chromatographic separation:
-
Primary Amine: The presence of a primary amine (-NH₂) makes the molecule basic. As a hydrochloride salt, it is protonated and highly water-soluble. To ensure consistent interaction with the stationary phase and a sharp peak shape, the mobile phase pH must be controlled.
-
Ester Group: The methyl ester (-COOCH₃) makes the molecule less polar than Pregabalin itself, which has a carboxylic acid. This modification increases its retention on a reversed-phase column.
-
Lack of Chromophore: Like Pregabalin, the analyte lacks a significant UV-absorbing chromophore.[10][11][12] This presents a detection challenge. Maximum absorbance is typically found at very low wavelengths (around 210 nm), where many mobile phase components also absorb, leading to potential baseline noise and interference.[10][11][13]
2.2. Method Development Strategy
The strategy focused on addressing the analyte's properties to achieve a specific, reliable, and robust separation.
-
Column Selection: A C18 stationary phase was chosen as the primary candidate due to its versatility and hydrophobicity, which is well-suited for retaining the moderately polar ester. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm) provides a good balance between resolution and analysis time.
-
Mobile Phase Selection:
-
pH Control: To ensure the primary amine is consistently protonated (-NH₃⁺) and to avoid peak tailing, a buffered mobile phase with a pH between 2.5 and 3.5 is ideal. A phosphate buffer is an excellent choice for this pH range.
-
Organic Modifier: Acetonitrile was selected over methanol as it typically provides better peak shape for basic compounds and has a lower UV cutoff, which is critical for detection at low wavelengths.
-
Composition: An isocratic elution was chosen for its simplicity and robustness, which is preferable for a quality control method analyzing a single principal component.
-
-
Detector Selection: Given the weak UV absorbance, a UV detector set to a low wavelength (210 nm) was selected as the most common and accessible option.[13][14][15] While detectors like ELSD or RID could be used, optimizing for UV detection is often the first approach.
-
Validation Framework: The entire method was developed and validated following the principles outlined in ICH Q2(R1) and referencing general chromatography guidelines from the United States Pharmacopeia (USP) <621>.[6][16][17][18][19]
Optimized HPLC Method & Protocol
This section provides the detailed protocol for the analysis of this compound.
3.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Chemicals:
-
This compound reference standard (>99.5% purity).
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.
-
Orthophosphoric acid (H₃PO₄), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade (e.g., Milli-Q).
-
3.2. Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 2.8) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
3.3. Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Solutions
-
Buffer Preparation (25 mM KH₂PO₄, pH 2.8):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 2.8 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 850 mL of the prepared buffer with 150 mL of acetonitrile.
-
Degas the solution for 15 minutes in an ultrasonic bath.
-
-
Diluent Preparation:
-
Use the mobile phase as the diluent to avoid peak distortion.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh a sample powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method Validation (ICH Q2(R1))
The developed method was rigorously validated to demonstrate its suitability for its intended purpose.[6][7]
Workflow for HPLC Method Development and Validation
Caption: Workflow from method development to validation and documentation.
4.1. Specificity (Stability-Indicating)
Specificity was evaluated by forced degradation studies. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that the peak for this compound was free from interference from any degradants.
-
Acid Hydrolysis: 1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: 1.2 million lux hours and 200 W h/m².
In all cases, the main peak was spectrally pure (verified by DAD peak purity analysis), and all degradant peaks were well-resolved from the analyte peak, confirming the method is stability-indicating.
4.2. Linearity and Range
Linearity was assessed over a concentration range of 50% to 150% of the nominal concentration (50-150 µg/mL). A calibration curve was constructed by plotting peak area against concentration.
| Parameter | Result |
| Range | 50 - 150 µg/mL |
| Regression Equation | y = 25412x + 1057 |
| Correlation Coefficient (r²) | > 0.999 |
4.3. Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%). The recovery at each level was calculated.
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.8 | 99.6% |
| 100% | 100.2 | 100.5 | 100.3% |
| 120% | 120.3 | 119.7 | 99.5% |
The excellent recovery demonstrates the method's accuracy.
4.4. Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard were performed on the same day. The Relative Standard Deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different HPLC system.
| Precision Type | %RSD of Peak Area |
| Repeatability | 0.45% |
| Intermediate Precision | 0.82% |
The low %RSD values (<2%) confirm the method's high precision.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.15 µg/mL
-
LOQ: 0.45 µg/mL
The method is sensitive enough to detect and quantify trace levels of the analyte.
4.6. Robustness
Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.
| Parameter Varied | Variation | System Suitability |
| Flow Rate | ± 0.1 mL/min | Passed |
| Column Temperature | ± 2 °C | Passed |
| Mobile Phase pH | ± 0.1 | Passed |
| Organic Content | ± 2% absolute | Passed |
The method remained unaffected by minor changes, demonstrating its robustness.
Relationship of Key Validation Parameters
Caption: Interdependence of core HPLC method validation parameters.
Conclusion
This application note presents a simple, rapid, and reliable stability-indicating RP-HPLC method for the quantitative determination of this compound. The method was successfully developed by considering the analyte's physicochemical properties and validated according to ICH guidelines. The validation results confirm that the method is specific, linear, accurate, precise, and robust. It is therefore highly suitable for routine quality control analysis and stability studies of this compound in pharmaceutical development and manufacturing.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Asian Journal of Pharmaceutical Analysis. Development and Validation of UV Spectrophotometric Method for Estimation of Pregabalin. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
International Journal of Pharmaceutical and Life Sciences. Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Pregabalin. [Link]
-
PubMed Central (PMC). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. [Link]
-
International Journal of Scientific Research and Engineering Development. Method Development and Validation of Pregabalin in Bulk and Tablet Dosage forms by UV Spectroscopy. [Link]
-
PubChem, National Institutes of Health. Pregabalin methyl ester. [Link]
-
ResearchGate. UV spectrum of Pregabalin. [Link]
-
International Journal of Applied Pharmaceutics. Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. [Link]
-
PubMed, National Institutes of Health. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. [Link]
- Google Patents. Method for separating and determining Pregabalin and chiral isomers thereof.
-
Cheméo. Pregabalin (CAS 148553-50-8) - Chemical & Physical Properties. [Link]
-
ResearchGate. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector. [Link]
-
PubChem, National Institutes of Health. Pregabalin. [Link]
-
PubMed Central (PMC). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. [Link]
-
International Journal of All Research Education and Scientific Methods (IJARESM). Stability Indicating HPLC Method Development and Validation. [Link]
-
Journal of Chemical and Pharmaceutical Research. Resolution of racemic pregabalin via diastereomeric salt formation. [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of new RP-HPLC Method for simultaneous Estimation. [Link]
-
SciSpace. RP HPLC method development of PREGABLIN in Bulk, Dosage Form and Validation Parameters. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. RP-HPLC Method Development and Validation for the Estimation of Pregabalin and Methylcobalamin in Formulation. [Link]
-
DrugFuture. Pregabalin. [Link]
Sources
- 1. phmethods.net [phmethods.net]
- 2. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pregabalin [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. Pregabalin methyl ester | C9H19NO2 | CID 44319400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsred.com [ijsred.com]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. usp.org [usp.org]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
- 18. Chromatography [usp.org]
- 19. agilent.com [agilent.com]
Application Note: Enantioselective Analysis of (S)-Pregabalin Methyl Ester Hydrochloride via Chiral Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction and Scientific Rationale
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely prescribed pharmaceutical agent for treating neuropathic pain, epilepsy, and fibromyalgia.[1][2] The therapeutic activity resides exclusively in the (S)-enantiomer, while the (R)-enantiomer is considered an impurity with no significant central nervous system depressant activity.[1][3] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of the active pharmaceutical ingredient (API) and its formulations.
Direct analysis of pregabalin by gas chromatography (GC) is fraught with challenges. Its zwitterionic nature at physiological pH, high polarity, and low volatility make it unsuitable for direct GC injection. At the high temperatures of a GC inlet, pregabalin is prone to intramolecular cyclization, forming its corresponding lactam, which leads to inaccurate quantification and analytical artifacts.[1][2]
This application note details a robust and reliable method for the enantioselective analysis of (S)-Pregabalin starting from its methyl ester hydrochloride salt. The provided starting material, (S)-Pregabalin methyl ester hydrochloride, already has its carboxylic acid moiety "capped" or protected as a methyl ester.[1][2] This crucial first step deactivates the acidic group, preventing lactam formation and simplifying the subsequent derivatization of the primary amine.[1][2]
The core of this method involves the chiral derivatization of the primary amine on the pregabalin methyl ester backbone using (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC). This reaction converts the enantiomeric molecule into a diastereomeric amide derivative. Diastereomers possess distinct physicochemical properties, allowing for their separation on a standard, achiral GC column, thus circumventing the need for expensive chiral chromatography columns. The subsequent analysis by mass spectrometry (MS) provides definitive structural confirmation and sensitive quantification.
Principle of the Derivatization Chemistry
The analytical strategy is a two-stage process, where the first stage is accomplished by using the methyl ester form of pregabalin.
-
Esterification (Pre-accomplished): The carboxylic acid of pregabalin is converted to its methyl ester. This eliminates the acidic proton, increases volatility, and prevents thermal degradation in the GC system.[1]
-
Chiral Amide Formation (Protocol Focus): The primary amine of (S)-Pregabalin methyl ester reacts with the chiral derivatizing agent (CDA), (S)-TPC. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a stable amide bond and releasing hydrochloric acid (HCl). The presence of a mild base is required to neutralize both the starting material's hydrochloride salt and the HCl generated in situ.
The reaction between (S)-Pregabalin methyl ester and (S)-TPC yields a single diastereomer: (S,S)-TPC-Pregabalin methyl ester. If the undesired (R)-Pregabalin enantiomer were present in the sample, it would react with the same (S)-TPC reagent to form the (R,S)-TPC-Pregabalin methyl ester diastereomer. These two diastereomers can then be chromatographically resolved.
Caption: Chemical derivatization of (S)-Pregabalin methyl ester.
Experimental Workflow Overview
The end-to-end process involves sample preparation, derivatization, sample clean-up, and instrumental analysis. Each step is critical for achieving accurate and reproducible results.
Caption: Overall experimental workflow for analysis.
Detailed Application Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | Analytical Standard | MedchemExpress | Analyte |
| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC) | ≥98% | Sigma-Aldrich | Chiral Derivatizing Agent |
| Dichloromethane (DCM), Anhydrous | GC Grade, ≥99.8% | Fisher Scientific | Reaction Solvent |
| Triethylamine (TEA), Redistilled | ≥99.5% | Sigma-Aldrich | Base for neutralization |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | VWR | Quenching Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying Agent |
| Ethyl Acetate | GC Grade | VWR | Extraction & Injection Solvent |
| Nitrogen Gas, High Purity | UHP Grade | Airgas | Solvent Evaporation |
| 2 mL Screw-top Vials with PTFE-lined caps | - | Agilent | Sample reaction and storage |
Safety Precaution: (S)-TPC is corrosive and moisture-sensitive. Handle in a fume hood under anhydrous conditions. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Derivatization Procedure
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound into a 2 mL screw-top vial.
-
Dissolution & Neutralization: Add 500 µL of anhydrous dichloromethane (DCM). Vortex briefly to dissolve. Add 1.5 equivalents of triethylamine (TEA) to neutralize the hydrochloride salt and free the primary amine.
-
Scientist's Note: The base must be non-nucleophilic to avoid competing reactions with the S-TPC reagent. TEA is an excellent choice.
-
-
Derivatization: Add 1.2 equivalents of (S)-TPC to the vial. Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block or water bath set to 60°C for 30 minutes to drive the reaction to completion.
-
Quenching: After incubation, allow the vial to cool to room temperature. Carefully add 500 µL of saturated sodium bicarbonate solution to quench any unreacted S-TPC. Cap and vortex for 1 minute.
-
Causality Check: This step is critical. Unreacted acyl chloride can damage the GC column's stationary phase. The bicarbonate hydrolyzes the S-TPC to its corresponding carboxylic acid, which is then deprotonated and becomes water-soluble.
-
-
Extraction: Allow the layers to separate. Using a pipette, carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Drying and Final Preparation: Let the solution stand for 5 minutes to allow the sodium sulfate to absorb residual water. Filter or carefully pipette the dried DCM solution into a new vial. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 1 mL of ethyl acetate for GC-MS analysis.
Recommended GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Agilent HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 270 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 120 °C, hold for 1 min |
| Ramp | 15 °C/min to 290 °C |
| Final Hold | Hold at 290 °C for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| MS Transfer Line | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Data Interpretation and Expected Results
-
Chromatogram: A successful derivatization will yield a sharp, symmetrical peak for the (S,S)-TPC-Pregabalin methyl ester derivative. If a racemic mixture were analyzed, two baseline-resolved peaks corresponding to the (S,S) and (R,S) diastereomers would be observed.
-
Mass Spectrum: The EI mass spectrum of the derivative will show characteristic fragment ions that confirm the identity of the compound. The molecular ion (M+) may be present but weak. Key fragments will arise from the cleavage of the trifluoroacetyl group, the proline ring, and the pregabalin backbone.
-
System Suitability: To validate the method, it is recommended to analyze a derivatized sample of a known racemic pregabalin standard. The chromatographic resolution between the two resulting diastereomeric peaks should be greater than 1.5 to ensure accurate quantification of the chiral impurity.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very small product peak | Incomplete derivatization due to moisture deactivating the S-TPC reagent. | Ensure all glassware is oven-dried. Use anhydrous solvents. Handle S-TPC under inert gas if possible. |
| Insufficient base to neutralize HCl salt. | Verify the stoichiometry of the base. Ensure the base is fresh and pure. | |
| Broad, tailing peaks | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Incomplete quenching of the derivatizing reagent. | Ensure the quenching step is performed thoroughly with vigorous mixing. | |
| Poor separation of diastereomers | Sub-optimal GC oven temperature program. | Optimize the temperature ramp rate. A slower ramp rate can improve resolution. |
| Column degradation. | Trim the first few cm of the column or replace the column. |
References
-
Hitchcock, M. L., & Marginean, I. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences, 64(2), 406-410. [Link]
-
Chen, X., Zhang, D., Deng, J., & Fu, X. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science, 46(1), 42-44. [Link]
-
Hitchcock, M. L., & Marginean, I. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. PubMed. [Link]
Sources
Application Notes & Protocols for the Use of (S)-Pregabalin Methyl Ester Hydrochloride as a Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely prescribed anticonvulsant and analgesic drug.[1] Its therapeutic efficacy is contingent upon the purity and quality of the active pharmaceutical ingredient (API). In the synthesis of Pregabalin, various related substances and process impurities can arise, one of which is (S)-Pregabalin methyl ester hydrochloride. This compound is the methyl ester form of Pregabalin and serves as a critical process intermediate or potential impurity that must be monitored and controlled.[2][3]
According to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), any impurity in a final drug candidate present above a certain threshold (typically 0.15%) must be identified, reported, and qualified.[4] This necessitates the use of highly characterized reference standards for the accurate identification and quantification of these impurities.[5][6]
This document serves as a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper use of this compound as an analytical reference standard. It provides detailed protocols for its handling, qualification, and application in chromatographic methods to ensure the purity, safety, and efficacy of Pregabalin drug products.
Physicochemical Properties of the Reference Standard
A thorough understanding of the reference standard's properties is fundamental to its correct handling and use. This compound is a white to off-white solid.[7] Its key physicochemical characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Name | methyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride | [8] |
| Synonyms | (S)-Isobutylgaba methyl ester, Protected (S)-Pregabalin | [3][9] |
| CAS Number | 714230-22-5 | [7][10] |
| Molecular Formula | C₉H₂₀ClNO₂ | [7][10] |
| Molecular Weight | 209.71 g/mol | [2][7][10] |
| Appearance | Colorless to off-white solid | [7] |
| Purity | ≥95% (Typically confirmed by NMR or HPLC) | [3][7][10] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) | [3] |
Reference Standard Lifecycle Management: From Receipt to Use
The integrity of any analytical measurement is directly linked to the integrity of the reference standard used.[11] A robust management system for reference standards is therefore not merely procedural but essential for ensuring data reliability and regulatory compliance. This involves a systematic approach to receipt, qualification, storage, and handling.[12][13]
Workflow for Reference Standard Management
Caption: Workflow for handling reference standards from receipt to use.
Protocol for Handling and Storage
-
Receipt and Verification :
-
Upon receipt, immediately verify the container and label against the purchase order and the supplier's Certificate of Analysis (CoA).[12]
-
Check for the correct material name, CAS number, lot number, and any stated purity or potency.
-
Examine the physical integrity of the container. Any damage should be reported.
-
-
Storage (Causality-Driven) :
-
Condition : Store the standard in its original, tightly sealed container at the recommended temperature, typically 4°C, and protected from light.[7][10]
-
Why : Low temperatures slow down potential degradation pathways. Protection from light is crucial as many organic molecules are susceptible to photodegradation, which would compromise the standard's purity. The hydrochloride salt form can be hygroscopic; therefore, a tightly sealed container is essential to prevent moisture absorption, which could affect the weighed amount and potentially catalyze hydrolysis.
-
-
Usage Protocol :
-
Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes.[13]
-
Why : This critical step prevents atmospheric moisture from condensing on the cold solid, which would lead to an inaccurate weight and potential degradation.
-
Use a clean, dedicated spatula for weighing. Never return unused material to the original container to prevent contamination.[13]
-
Record the amount used in a logbook associated with that specific vial to maintain an accurate inventory.[13]
-
-
Solution Preparation and Stability :
Application in Analytical Methods: HPLC Protocol
The primary application of this compound is for the identification and quantification of this specific impurity in Pregabalin API and finished drug products. A validated, stability-indicating HPLC method is the standard approach.[15][16]
Analytical Workflow for Impurity Profiling
Caption: Step-by-step workflow for HPLC impurity analysis.
Detailed HPLC-UV Protocol for Impurity Quantification
This protocol is a representative method and may require optimization and validation for specific sample matrices as per ICH Q2(R1) guidelines.[17]
1. Reagents and Materials
-
This compound Reference Standard
-
Pregabalin API or drug product sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Monobasic Potassium Phosphate (KH₂PO₄, Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Orthophosphoric Acid (for pH adjustment)
2. Chromatographic Conditions The conditions are selected to provide adequate resolution between the main Pregabalin peak and the methyl ester impurity. Since Pregabalin and its related compounds lack a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is common.[4][18]
| Parameter | Condition | Rationale |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent | Provides good retention and separation for polar compounds like Pregabalin and its impurities.[18][19] |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer, pH adjusted to 6.3 with diluted NaOH | Buffered aqueous phase to control ionization and ensure reproducible retention times.[4] |
| Mobile Phase B | Acetonitrile/Water (75:25 v/v) | Organic modifier to elute compounds from the C18 stationary phase.[4] |
| Elution Mode | Gradient or Isocratic (e.g., 97:3 v/v A:B) | An isocratic system is simpler, but a gradient may be needed to resolve multiple impurities.[4] |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column pressure.[4][20] |
| Column Temperature | 25°C - 30°C | Controlled temperature ensures stable and reproducible retention times.[4][20] |
| Detection | UV at 210 nm | Low wavelength is necessary for detecting compounds with poor UV absorbance.[4][18] |
| Injection Volume | 20 µL | A typical volume to balance sensitivity and peak shape.[4] |
3. Solution Preparation
-
Diluent : Mobile Phase A is a suitable diluent.
-
Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (e.g., 1.0 µg/mL) : Further dilute the Standard Stock Solution to a concentration relevant to the impurity specification limit (e.g., 0.1% of the sample concentration). This solution is also used for determining the Limit of Quantitation (LOQ).
-
Sample Solution (e.g., 1000 µg/mL of Pregabalin) : Accurately weigh ~50 mg of the Pregabalin sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate if necessary to ensure complete dissolution.[20]
4. System Suitability Test (SST) Before sample analysis, inject the Working Standard Solution (or a dedicated SST solution containing both Pregabalin and the impurity) multiple times (n=5 or 6). This is a self-validating step to ensure the chromatographic system is fit for purpose.[5]
-
Precision : The relative standard deviation (%RSD) of the peak area for the impurity should be ≤ 5.0%.[21]
-
Tailing Factor : The tailing factor for the impurity peak should be ≤ 2.0.
-
Signal-to-Noise (S/N) Ratio : For a solution at the LOQ concentration, the S/N ratio should be ≥ 10.[19]
5. Data Analysis and Calculation Identify the (S)-Pregabalin methyl ester peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the amount of the impurity in the sample using the following external standard formula:
Impurity (%) = (Area_Impurity / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Impurity is the peak area of the impurity in the sample solution.
-
Area_Standard is the average peak area of the impurity in the working standard solution.
-
Conc_Standard is the concentration of the reference standard in the working standard solution.
-
Conc_Sample is the concentration of the Pregabalin sample in the sample solution.
Conclusion
The use of a well-characterized reference standard like this compound is indispensable for the accurate control of impurities in Pregabalin manufacturing. Adherence to rigorous protocols for the handling, storage, and application of this standard ensures the generation of reliable analytical data. This, in turn, underpins the quality control strategies necessary to deliver a safe and effective pharmaceutical product to patients, in full compliance with global regulatory standards.[6][22]
References
- Methods for the Analysis of Pregabalin Oral Solution. (2023). USP's Emerging Standards.
- This compound. TargetMol.
- (S)
- Cost-Effective Isolation of a Process Impurity of Pregabalin. (2016).
- This compound. ChemScene.
- Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Sciex.
- Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indic
- SOP for Working/Reference Standard Qualific
- This compound Salt. LGC Standards.
- Pregabalin methyl ester (hydrochloride). Cayman Chemical.
- USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. (2024). Agilent Technologies.
- A Review on Analytical Method Development and Validation of Pregabalin in Bulk and in its Pharmaceutical Dosage Forms. (2015). International Journal of Pharmaceutical Sciences and Research.
- SOP for Handling of Reference Standards. PharmaJia.
- RP-HPLC Determination of Related substances of Pregabalin in bulk and pharmaceutical dosage form.
- Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. (2012). Pharmaguideline.
- USP Reference Standards.
- USP / EP / BP / JP Certific
- Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. (2011).
- How to Qualify Secondary Reference Standards to Ensure Compliance. (2025).
- USP Official Reference Standards.
- S-Pregabalin Methyl Ester - Data Sheet.
- General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.
- This compound. MedchemExpress.com.
- Pregabalin.
Sources
- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Pregabalin methyl ester hydrochloride_TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. usp.org [usp.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound Salt [lgcstandards.com]
- 9. usbio.net [usbio.net]
- 10. chemscene.com [chemscene.com]
- 11. uspbpep.com [uspbpep.com]
- 12. pharmabeginers.com [pharmabeginers.com]
- 13. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 16. ijpsr.com [ijpsr.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. ijcps.com [ijcps.com]
- 19. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 20. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. US Pharmacopeia (USP) [usp.org]
Application Notes and Protocols for the Esterification of Pregabalin to its Methyl Ester
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pregabalin Methyl Ester
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its therapeutic efficacy is attributed to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). In the realm of pharmaceutical research and development, the synthesis of derivatives of active pharmaceutical ingredients (APIs) is crucial for various applications, including the development of analytical standards, prodrugs, and intermediates for further chemical modifications.
The methyl ester of pregabalin, (S)-methyl 3-(aminomethyl)-5-methylhexanoate, is a key derivative that serves multiple purposes. It can be used as a reference standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to quantify pregabalin in various matrices.[1][3][4] The esterification of the carboxylic acid moiety can also be a strategic step in multistep syntheses of more complex pregabalin analogs.
This document provides a comprehensive protocol for the efficient and reliable synthesis of pregabalin methyl ester hydrochloride. The chosen methodology, employing thionyl chloride in methanol, is a classic and robust approach for the esterification of amino acids. This method offers the dual advantage of converting the carboxylic acid to its methyl ester while simultaneously protecting the primary amine as a hydrochloride salt, thereby preventing common side reactions.
Understanding the Chemistry: Rationale and Mechanistic Insights
The esterification of pregabalin presents a unique challenge due to its bifunctional nature, possessing both a carboxylic acid and a primary amine group. Unprotected, these functional groups can undergo intermolecular reactions, leading to the formation of amides or diketopiperazines.[2] Furthermore, intramolecular cyclization can lead to the formation of a lactam impurity, 4-isobutylpyrrolidin-2-one, a reaction that can be promoted under certain conditions.[1][3][4]
The selected protocol circumvents these issues by conducting the reaction in an acidic environment generated in situ. Thionyl chloride (SOCl₂) reacts with methanol (CH₃OH) to produce methyl chloride and hydrogen chloride (HCl). The HCl protonates the highly basic amino group of pregabalin, forming the ammonium salt. This protonation effectively deactivates the amine's nucleophilicity, preventing it from participating in undesired side reactions.
The esterification of the carboxylic acid then proceeds via a Fischer-type mechanism, catalyzed by the acidic conditions. The protonated carbonyl group of the carboxylic acid is activated towards nucleophilic attack by methanol. Subsequent dehydration yields the desired methyl ester. The overall reaction is driven to completion by the use of excess methanol as the solvent.
Below is a diagram illustrating the reaction mechanism:
Caption: Reaction mechanism for the esterification of pregabalin.
Experimental Protocol: Synthesis of Pregabalin Methyl Ester Hydrochloride
This protocol is designed for the efficient conversion of pregabalin to its methyl ester hydrochloride salt.
Materials and Equipment
| Reagents | Grade | Supplier |
| (S)-Pregabalin | ≥98% | Commercially Available |
| Methanol (Anhydrous) | ACS Grade | Commercially Available |
| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available |
| Diethyl Ether (Anhydrous) | ACS Grade | Commercially Available |
| Equipment |
| Round-bottom flask with a magnetic stir bar |
| Magnetic stirrer with heating mantle |
| Condenser |
| Calcium chloride drying tube |
| Ice bath |
| Rotary evaporator |
| Buchner funnel and filter paper |
| Glassware for extraction and filtration |
| pH paper |
Safety Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This reagent should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction setup is equipped with a proper gas trap or is performed in a fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.
-
Add 50 mL of anhydrous methanol to the flask.
-
Equip the flask with a condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
-
Addition of Thionyl Chloride:
-
Slowly and carefully add 2.0 equivalents of thionyl chloride dropwise to the cold, stirring methanol. A significant exotherm will be observed. Maintain the temperature of the solution below 10 °C during the addition.
-
After the addition is complete, allow the solution to stir in the ice bath for an additional 15 minutes.
-
-
Addition of Pregabalin:
-
To the freshly prepared methanolic HCl solution, add 1.0 equivalent of (S)-Pregabalin in one portion.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol, 9:1) and visualizing with ninhydrin stain. The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a solid or a viscous oil.
-
Add 50 mL of anhydrous diethyl ether to the crude product and stir vigorously to induce precipitation of the hydrochloride salt.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of 25 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials or byproducts.
-
Dry the product under vacuum to obtain the final pregabalin methyl ester hydrochloride.
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the synthesis of pregabalin methyl ester hydrochloride.
Characterization of Pregabalin Methyl Ester Hydrochloride
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following analytical techniques are recommended:
Mass Spectrometry (MS)
-
Expected Molecular Ion: The free base of pregabalin methyl ester has a molecular weight of 173.25 g/mol .[5] In GC-MS analysis, a weak molecular ion peak ([M]⁺) may be observed at m/z 173.[6] The hydrochloride salt will have a molecular weight of 209.71 g/mol .[7][8][9]
-
Fragmentation Pattern: Common fragments observed in the mass spectrum of the underivatized pregabalin include an ion at m/z 141, corresponding to the loss of water and formation of the lactam.[6] The successful esterification should result in a different fragmentation pattern, confirming the modification of the carboxylic acid group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Pregabalin | C₈H₁₇NO₂ | 159.23 |
| Pregabalin Methyl Ester | C₉H₁₉NO₂ | 173.25[5] |
| Pregabalin Methyl Ester HCl | C₉H₂₀ClNO₂ | 209.71[7][8][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change in the ¹H NMR spectrum compared to the starting material will be the appearance of a singlet at approximately 3.7 ppm, corresponding to the three protons of the methyl ester group (-OCH₃). The other protons of the pregabalin backbone will show characteristic shifts and coupling patterns. A predicted ¹H NMR spectrum of pregabalin in D₂O can be used for comparison of the backbone protons.[10]
-
¹³C NMR: The ¹³C NMR spectrum will show a new resonance at approximately 52 ppm for the methyl carbon of the ester. The carbonyl carbon of the ester will appear at around 174 ppm. The ¹³C NMR data for pregabalin can serve as a reference for the other carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Ester Carbonyl Stretch: The most prominent new peak in the FTIR spectrum of the product will be the strong absorbance of the ester carbonyl (C=O) stretch, typically appearing in the range of 1735-1750 cm⁻¹.
-
C-O Stretch: An absorbance corresponding to the C-O single bond stretch of the ester will also be present, usually in the 1000-1300 cm⁻¹ region.
-
N-H Bending: The N-H bending vibration of the primary amine in pregabalin is observed around 1550 cm⁻¹.[11] In the hydrochloride salt, the N-H stretching of the ammonium group will be visible as a broad band in the 2400-3200 cm⁻¹ region.
Troubleshooting and Process Optimization
-
Low Yield: Incomplete reaction can be a cause of low yield. Ensure that the reagents are anhydrous, as water can hydrolyze thionyl chloride and the ester product. The reaction time can be extended if TLC analysis shows the presence of starting material.
-
Product is an Oil: If the product does not precipitate as a solid, it may be due to impurities. Trituration with fresh anhydrous diethyl ether or another non-polar solvent may induce crystallization. Alternatively, purification by column chromatography on silica gel may be necessary.
-
Presence of Lactam Impurity: The formation of the lactam impurity is minimized by the acidic conditions which protect the amine group. If lactam is detected, it suggests that the reaction conditions were not sufficiently acidic, or the work-up procedure allowed for its formation.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of pregabalin methyl ester hydrochloride. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can consistently obtain this valuable derivative in high yield and purity. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound. This methodology is scalable and can be adapted for the synthesis of other amino acid esters, making it a valuable tool in the field of medicinal chemistry and drug development.
References
-
A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. [Link]
-
Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. PubMed. [Link]
- Continuous synthesis method of glycine methyl ester hydrochloride.
-
Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Ovid. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]
- Amino acid methyl ester hydrochloride preparation.
-
An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. National Institutes of Health. [Link]
-
Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Request PDF. [Link]
-
International Journal of PharmTech Research. Sphinx Knowledge House. [Link]
-
An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. [Link]
-
1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0014375). Human Metabolome Database. [Link]
- EP2527319A1 - Crystalline forms of pregabalin and co-formers in the treatment of pain.
-
A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]
-
Pregabalin-impurities. Pharmaffiliates. [Link]
-
(S)-Methyl 3-(aminomethyl)-5-methylhexanoate. Advent Chembio. [Link]
-
Synthesis of Pregabalin and its novel lipophilic β-alkyl- substituted analogues from fatty chains. The Royal Society of Chemistry. [Link]
- US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]
-
Pregabalin methyl ester. PubChem. [Link]
Sources
- 1. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pregabalin methyl ester | C9H19NO2 | CID 44319400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. (S)-Methyl 3-(aminomethyl)-5-methylhexanoate | Advent [adventchembio.com]
- 10. hmdb.ca [hmdb.ca]
- 11. sphinxsai.com [sphinxsai.com]
Application Note & Protocol: A Robust and Scalable Chemoenzymatic Synthesis of (S)-Pregabalin Methyl Ester Hydrochloride
Introduction
(S)-Pregabalin, marketed under the trade name Lyrica®, is a crucial pharmaceutical agent for managing a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and generalized anxiety disorder.[1] Its therapeutic efficacy is specific to the (S)-enantiomer, making stereoselective synthesis a paramount challenge in its industrial production.[2][3] Traditional synthetic routes often involve classical resolution of racemates, which is inherently inefficient as it discards half of the material, or employ expensive and hazardous reagents, limiting their large-scale applicability.[4][5][6] This application note details a highly efficient and scalable chemoenzymatic process for the synthesis of (S)-Pregabalin methyl ester hydrochloride, a key precursor to the final active pharmaceutical ingredient (API). This protocol leverages a nitrilase-catalyzed kinetic resolution, offering a sustainable and economically viable alternative to conventional methods.[7]
Rationale for the Chemoenzymatic Approach
The core of this protocol lies in the enzymatic kinetic resolution of a racemic nitrile intermediate. This strategy offers several distinct advantages over purely chemical asymmetric syntheses or classical resolutions:
-
High Enantioselectivity: Enzymes, as chiral catalysts, can exhibit exquisite selectivity, leading to products with very high enantiomeric excess (ee).[8][9]
-
Mild Reaction Conditions: Biocatalytic transformations typically occur under mild conditions (temperature, pressure, pH), reducing energy consumption and the formation of byproducts.[10]
-
Sustainability: This "green chemistry" approach minimizes the use of hazardous reagents and solvents.[11]
-
Process Efficiency: The unreacted (R)-enantiomer from the kinetic resolution can be racemized and recycled, significantly improving the overall process yield and atom economy.[7]
This protocol focuses on the nitrilase-catalyzed hydrolysis of isobutylsuccinonitrile (IBSN) to yield (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), a key chiral intermediate for (S)-Pregabalin.[7]
Overall Synthetic Workflow
The synthesis of this compound is accomplished through a multi-step process, as illustrated in the workflow diagram below. The key stages include the synthesis of the racemic starting material, enzymatic kinetic resolution, racemization and recycling of the undesired enantiomer, and subsequent chemical transformations to afford the target compound.
Figure 2: Mechanism of nitrilase-catalyzed kinetic resolution of isobutylsuccinonitrile.
Conclusion
This application note provides a detailed protocol for the large-scale synthesis of this compound using a chemoenzymatic approach. The use of an immobilized nitrilase for kinetic resolution offers a highly efficient, sustainable, and cost-effective method for producing this key pharmaceutical intermediate with high enantiomeric purity. The ability to recycle the undesired enantiomer significantly enhances the overall process viability for industrial applications.
References
-
Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 51B(3), 443-447. [Link]
-
Li, G., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. BioMed Research International, 2018, 8127231. [Link]
- Burk, M. J. (2001). Asymmetric synthesis of pregabalin. U.S.
- Verma, R. K., et al. (2015). Process for the preparation of pregabalin. U.S.
-
Winkler, C. K., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(4), 1525-1533. [Link]
-
Lin, C.-P., et al. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. Organic Process Research & Development. [Link]
-
Adamo, M. F. A., et al. (2015). Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin. Organic Process Research & Development, 19(9), 1146-1151. [Link]
-
Kapucu, M. (2013). Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. Middle East Technical University. [Link]
-
Various Authors. (n.d.). Pregabalin Synthesis. Drugs of the Future. [Link]
-
Various Authors. (2011). Study on the synthesis of pregabalin. 2011 International Conference on New Technology of Agricultural Engineering. [Link]
Sources
- 1. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 4. WO2008138874A1 - Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin - Google Patents [patents.google.com]
- 5. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]
- 9. WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]
- 10. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-Pregabalin methyl ester hydrochloride in impurity profiling
An Application Guide to the Role of (S)-Pregabalin Methyl Ester Hydrochloride in Pharmaceutical Impurity Profiling
Introduction: The Imperative of Purity in Pregabalin Manufacturing
Pregabalin, ((S)-3-(aminomethyl)-5-methylhexanoic acid), is a critical therapeutic agent for managing neuropathic pain, epilepsy, and generalized anxiety disorder.[1] In the landscape of pharmaceutical manufacturing, ensuring the purity, safety, and efficacy of an Active Pharmaceutical Ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the drug's quality and safety profile.[2][3] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[4][5][6][7]
Impurity profiling—the comprehensive process of identifying, characterizing, and quantifying these unwanted chemical entities—is therefore a non-negotiable aspect of drug development and quality control.[3] Impurities can arise from various sources, including the synthetic route (starting materials, intermediates, by-products), degradation of the API during manufacturing or storage, or interactions with excipients.[6][8]
Among the potential process-related impurities and degradation products of Pregabalin is its methyl ester derivative, (S)-Pregabalin methyl ester. This compound can form through esterification of Pregabalin's carboxylic acid moiety, particularly in the presence of methanol, a common laboratory and industrial solvent.[9][10] This application note provides a detailed guide for researchers and drug development professionals on the application of This compound as a reference standard for the accurate identification and quantification in impurity profiling studies.
The Regulatory Framework: A Foundation for Impurity Control
The control of pharmaceutical impurities is governed by a set of harmonized guidelines issued by the ICH. The most relevant to this discussion are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[7][11]
These guidelines establish thresholds for action:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
These thresholds, typically starting as low as 0.05% for identification and qualification, necessitate the use of highly sensitive and specific analytical methods.[4] The availability of qualified reference standards for potential impurities is the cornerstone of developing and validating such methods, enabling precise quantification and ensuring regulatory compliance.[3][12][13]
Genesis of an Impurity: (S)-Pregabalin Methyl Ester
Understanding the origin of an impurity is key to controlling it. (S)-Pregabalin methyl ester can be classified as both a process-related impurity and a potential degradation product.
-
Process-Related Impurity: During the synthesis of Pregabalin, if methanol is used as a solvent or reagent, particularly under acidic conditions (which can be introduced by reagents like thionyl chloride for esterification), it can react with the carboxylic acid group of Pregabalin to form the methyl ester.[9][14]
-
Degradation Product: Esterification is a common degradation pathway for APIs containing carboxylic acid functional groups.[10][15] If residual methanol is present in the final drug substance or product formulation, it can lead to the formation of the methyl ester impurity over time, especially under conditions of heat or in acidic microenvironments.[16]
The hydrochloride salt form, this compound, provides a stable, solid, and easily weighable reference material for analytical purposes.[17][18][19]
Application Protocol: Impurity Profiling Using HPLC/UPLC
The use of a certified this compound reference standard is indispensable for the development, validation, and routine execution of analytical methods for impurity control. This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Core Principle: The Role of the Reference Standard
The reference standard serves two primary functions:
-
Identification: The retention time of the pure reference standard provides an unambiguous way to identify the corresponding impurity peak in the chromatogram of the Pregabalin sample.
-
Quantification: A solution of the reference standard at a known concentration is used to calibrate the instrument's response. This allows for the accurate calculation of the impurity's concentration in the test sample.
Experimental Workflow Diagram
Detailed Protocol: HPLC Method for Impurity Determination
Objective: To separate and quantify (S)-Pregabalin methyl ester from the Pregabalin API using a stability-indicating Reverse-Phase HPLC method.
Materials and Reagents
-
Pregabalin API or Drug Product (Test Sample)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Dihydrogen Phosphate Monohydrate (Analytical Grade)[2]
-
Orthophosphoric Acid or Sodium Hydroxide (for pH adjustment)
-
High-Purity Water (Milli-Q or equivalent)[2]
Instrumentation and Chromatographic Conditions
This method is a representative example and should be optimized and validated for specific laboratory instrumentation.
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC with UV/PDA Detector | Provides the necessary separation efficiency and detection capabilities.[20] |
| Column | C8 or C18, 150 x 4.6 mm, 3.5 µm | Standard reverse-phase columns offering good retention and peak shape for these compounds.[2] |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Phosphate, pH adjusted to 6.3 | The buffered aqueous phase controls the ionization state of the analytes for consistent retention.[2] |
| Mobile Phase B | Acetonitrile:Water (75:25 v/v) | The organic modifier used to elute compounds from the reverse-phase column. |
| Elution Mode | Isocratic (e.g., 97:3 v/v of A:B) or Gradient | Isocratic is simpler for known impurities. A gradient may be needed if a wider range of impurities with different polarities is expected.[2][20] |
| Flow Rate | 0.8 - 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to achieve good separation in a reasonable time.[2][20] |
| Column Temp. | 25 - 50 °C | Higher temperatures can improve peak shape and reduce run time, but must be chosen to ensure analyte stability.[20] |
| Injection Volume | 10 - 40 µL | Dependent on sample concentration and instrument sensitivity.[2][20] |
| Detection | UV at 210 nm or 215 nm | Pregabalin and its ester lack a strong chromophore, requiring detection at low UV wavelengths.[2][20] |
| Run Time | 10 - 20 minutes | Sufficient to elute the API and all relevant impurities. |
Solution Preparation
-
Diluent: Mobile Phase A.
-
Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (e.g., 1.0 µg/mL): Further dilute the Stock Solution to a concentration relevant to the specification limit (e.g., 0.1% of the sample concentration).
-
Test Sample Solution (e.g., 1 mg/mL): Accurately weigh ~100 mg of Pregabalin API into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.[2]
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Diluent (blank) to ensure no system peaks interfere.
-
Inject the Working Standard Solution multiple times (e.g., n=5) to check for system suitability.
-
Inject the Test Sample Solution.
-
Inject the Working Standard Solution again at the end of the sequence to confirm system stability.
System Suitability Testing (SST)
Before analyzing samples, the chromatographic system must meet predefined performance criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 5.0% for replicate injections | Demonstrates the precision and reproducibility of the system. |
| Resolution (Rs) | ≥ 1.5 between impurity and API | Ensures that the peaks are sufficiently separated for accurate quantification.[20] |
Data Analysis and Calculation
-
Identification: Compare the retention time of the peak in the Test Sample chromatogram with that of the this compound reference standard.
-
Quantification: Calculate the percentage of the impurity in the Pregabalin API using the following formula:
% Impurity = (AreaImp / AreaStd) × (ConcStd / ConcSample) × 100
Where:
-
AreaImp: Peak area of the methyl ester impurity in the Test Sample.
-
AreaStd: Average peak area of the methyl ester in the Working Standard Solution.
-
ConcStd: Concentration of the methyl ester in the Working Standard Solution (µg/mL).
-
ConcSample: Concentration of the Pregabalin API in the Test Sample Solution (µg/mL).
Note: This calculation assumes a Relative Response Factor (RRF) of 1.0. For highest accuracy, the RRF should be experimentally determined and applied.[21]
-
Method Validation and Forced Degradation
To be fully compliant, the analytical method must be validated according to ICH Q2(R1) guidelines. The reference standard is essential for validating parameters like:
-
Specificity: Proving the method can distinguish the impurity from the API and other potential impurities. This is confirmed through forced degradation studies.[22][23]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified.
-
Linearity: Demonstrating a direct relationship between the impurity concentration and the detector response over a specified range.[21]
-
Accuracy: Assessing the closeness of the measured value to the true value, often by spiking the API sample with known amounts of the reference standard.[23]
Forced degradation studies involve subjecting the Pregabalin API to harsh conditions (acid/base hydrolysis, oxidation, heat, light) to intentionally generate degradation products.[20][24] The subsequent analysis demonstrates that the method can separate the intact API from all formed degradants, including any newly formed (S)-Pregabalin methyl ester, proving it is "stability-indicating."[22]
Conclusion
The rigorous control of impurities is a foundational pillar of modern pharmaceutical quality assurance. For a widely used drug like Pregabalin, accurate impurity profiling is essential for guaranteeing patient safety and meeting global regulatory standards. This compound serves as an indispensable tool in this process. As a qualified reference standard, it enables the unambiguous identification and precise quantification of a critical potential impurity, underpinning the development and validation of robust, stability-indicating analytical methods. By integrating this reference material into a comprehensive quality control strategy, researchers and manufacturers can ensure the consistent purity and safety of Pregabalin from development through to commercial production.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Veeva. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pregabalin-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Pregabalin Impurities. Retrieved from [Link]
-
MDPI. (n.d.). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Retrieved from [Link]
-
Agilent. (2020). Determination of Nitrosamine Impurities in Pregabalin Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
NIH. (n.d.). Cost-Effective Isolation of a Process Impurity of Pregabalin. Retrieved from [Link]
-
ARKIVOC. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]
-
Aquigen Bio Sciences. (n.d.). Why Pregabalin Impurity Profiling is Vital in Generic Drug Development. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
PubMed. (n.d.). Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (n.d.). method development, validation and stability indicating assay procedure of pregabalin by using rp - iajps. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Retrieved from [Link]
- Patsnap. (n.d.). Process for separating and determining pregabalin/Lyrica chiral isomer.
-
Latin American Journal of Pharmacy. (n.d.). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
-
The Pharmaceutical and Chemical Journal. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. Retrieved from [Link]
-
Trade Science Inc. (2013). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. Retrieved from [Link]
-
ResearchGate. (2010). Liquid chromatographic separation of pregabalin and its possible impurities with fluorescence detection after postcolumn derivatization with o-phtaldialdehyde. Retrieved from [Link]
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]
-
Oxford Academic. (n.d.). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). A stability-indicating UPLC method for the determination of Pregabalin and its impurities in bulk drug. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. Retrieved from [Link]
-
NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Pregabalin Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
Ovid. (n.d.). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Retrieved from [Link]
-
ResearchGate. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Retrieved from [Link]
-
QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry. Retrieved from [Link]
-
NIH. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. Retrieved from [Link]
- Google Patents. (2012). US8168828B2 - Process for the preparation of pregabalin.
-
LinkedIn. (2024). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. jpionline.org [jpionline.org]
- 6. tasianinch.com [tasianinch.com]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. qingmupharm.com [qingmupharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Pregabalin Impurities | SynZeal [synzeal.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. tlcstandards.com [tlcstandards.com]
- 19. chemscene.com [chemscene.com]
- 20. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 21. ijpsr.com [ijpsr.com]
- 22. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 23. iajps.com [iajps.com]
- 24. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in (S)-Pregabalin Methyl Ester Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (S)-Pregabalin and its derivatives. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the efficiency and yield of their synthetic processes. Drawing from established protocols and field-proven insights, we will address common challenges encountered during the synthesis of (S)-Pregabalin methyl ester hydrochloride, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses high-level questions to provide a solid foundation before diving into specific troubleshooting scenarios.
Q1: What are the primary synthetic routes to (S)-Pregabalin, and which is most common for yield optimization?
A: While numerous synthetic strategies exist, a highly prevalent and economically viable route begins with 3-isobutylglutaric acid.[1] This pathway typically involves the formation of 3-isobutylglutaric anhydride, followed by amidation to create racemic 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH).[2][3] The key to obtaining the desired (S)-enantiomer lies in the subsequent chiral resolution of this racemic intermediate, followed by a Hofmann rearrangement to yield (S)-Pregabalin.[2][4] Alternative modern approaches utilize enzymatic kinetic resolution of intermediates like 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), which can offer high enantioselectivity.[5][6] This guide will focus on troubleshooting the classical resolution and Hofmann rearrangement pathway due to its widespread use and documented challenges.
Q2: Why is the chiral resolution step so critical and often a source of significant yield loss?
A: The pharmacological activity of Pregabalin resides exclusively in the (S)-enantiomer.[2] Therefore, an effective separation of the (R) and (S) enantiomers is non-negotiable. The critical challenge lies in the fact that classical resolution of the racemic intermediate, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH), relies on the fractional crystallization of diastereomeric salts formed with a chiral amine, such as (R)-(+)-phenylethylamine.[7] This process is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. In practice, yields are often lower due to incomplete precipitation, co-precipitation of the undesired diastereomer, and losses during filtration and washing.[8] This step represents the single largest potential point of yield loss in the entire sequence.
Q3: What are the main advantages of enzymatic resolution compared to classical chemical resolution?
A: Enzymatic resolution offers several distinct advantages. Hydrolase enzymes, such as lipases, can perform highly stereoselective hydrolysis on a racemic ester intermediate.[9] This means the enzyme reacts with only one enantiomer, allowing for a clean separation of the hydrolyzed acid (one enantiomer) from the unreacted ester (the other enantiomer).[9] Key benefits include:
-
High Enantioselectivity: Enzymes can achieve very high enantiomeric excess (ee), often exceeding 95%.[5][10]
-
Mild Reaction Conditions: Biocatalytic reactions occur under mild pH and temperature, minimizing side reactions and degradation.[5]
-
Environmental Friendliness: This "green chemistry" approach avoids the use of potentially harsh or toxic resolving agents and solvents.[11]
-
Reusability: Immobilized enzymes can be recovered and reused for multiple batches, improving cost-effectiveness for industrial applications.[5][10]
Section 2: Troubleshooting Guide - Step-by-Step Yield Enhancement
This section provides a problem-and-solution framework for specific stages of the synthesis, from starting materials to the final product.
Problem Area 1: Formation of 3-Isobutylglutaric Anhydride
Q: My anhydride formation from 3-isobutylglutaric acid is incomplete, resulting in low yield and recovery of the starting diacid. How can I drive the reaction to completion?
A: This is a classic dehydration/cyclization issue. Incomplete conversion is typically due to insufficient removal of the water byproduct or a dehydrating agent that is not potent enough.
Causality & Solution: The reaction is an equilibrium process. To shift it towards the anhydride product, you must effectively remove water as it forms.
-
Choice of Dehydrating Agent: While acetic anhydride is commonly used, thionyl chloride can be more effective for in-situ preparation of the anhydride, especially if the subsequent amidation is performed directly.[12] Propionic anhydride has also been shown to give high yields (>90%).[13]
-
Reaction Conditions: When using acetic or propionic anhydride, ensure you are heating to reflux for an adequate duration (e.g., 6 hours at 140-145°C for propionic anhydride) to drive off the resulting carboxylic acid byproduct.[13]
-
Workup Procedure: After the reaction, ensure complete removal of the dehydrating agent and its acid byproduct by distillation under reduced pressure. Any residual acid can hydrolyze the anhydride back to the diacid during storage or subsequent steps.[13]
Table 1: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Reflux | Readily available, cost-effective. | Requires high temperatures; removal of acetic acid is crucial.[14] |
| Thionyl Chloride | Room temp to mild heat | Forms gaseous byproducts (SO₂, HCl) that are easily removed; allows for in-situ use.[12] | Corrosive and requires careful handling. |
| Propionic Anhydride | Reflux (140-145°C) | Can result in very high yields and purity.[13] | Higher boiling point than acetic anhydride. |
Problem Area 2: Chiral Resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH)
Q: The yield of my desired (R)-(-)-CMH salt is well below the theoretical 50%, and the enantiomeric excess (e.e.) is poor. What are the most critical parameters to optimize?
A: Inefficient diastereomeric salt crystallization is the most common and significant hurdle. Success hinges on precise control over the solvent system, stoichiometry, and crystallization kinetics.
Causality & Solution: The goal is to find a solubility window where the desired diastereomeric salt (e.g., (R)-CMH with (R)-phenylethylamine) is significantly less soluble than its corresponding (S,R) diastereomer, allowing it to selectively precipitate.
-
Solvent System is Key: The choice and ratio of solvents are paramount. A mixture of a non-polar solvent like chloroform or MTBE and a polar solvent like ethanol is often used.[7] The less polar solvent reduces overall solubility, while the polar solvent helps modulate the solubility difference between the diastereomers. You must empirically determine the optimal ratio for your specific scale.
-
Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes improve selectivity, as it ensures only the least soluble diastereomer crystallizes. Start with a 1:1 molar ratio and adjust as needed based on e.e. results.
-
Temperature and Cooling Rate: The crystallization process must be controlled. After dissolving the components at an elevated temperature (e.g., 55°C), a slow and controlled cooling to ambient temperature, followed by a further cooling period at 0-10°C, is crucial.[3] Rapid crashing will trap impurities and the undesired diastereomer, destroying your e.e.
-
Seeding: If available, seeding the solution with a few crystals of the pure, desired diastereomeric salt can promote controlled crystallization and improve purity.
-
Racemization of the Unwanted Enantiomer: To improve overall process yield, the unwanted (S)-CMH enantiomer recovered from the mother liquor can be racemized and recycled back into the resolution step, though this adds complexity to the process.[8]
Caption: Decision tree for optimizing chiral resolution.
Problem Area 3: Hofmann Rearrangement
Q: My Hofmann rearrangement of (R)-CMH gives a low yield of (S)-Pregabalin and several impurities. How can I clean up this reaction?
A: The Hofmann rearrangement is notoriously sensitive to reaction conditions. Yield loss is often due to over-reaction, side-product formation, or harsh workup conditions.
Causality & Solution: This reaction proceeds via an isocyanate intermediate. The key is to form this intermediate efficiently and have it hydrolyze to the desired amine without it reacting with other species.
-
Precise Reagent Stoichiometry: The amount of Hofmann reagent (typically bromine in NaOH, which forms sodium hypobromite, or sodium hypochlorite) is critical. Use of excess reagent can lead to oxidation side products. A molar equivalent of ~1.1-1.3 of the hypohalite is a good starting point.[15]
-
Strict Temperature Control: This is perhaps the most critical parameter. The initial reaction should be conducted at low temperatures (-10°C to 10°C) during the addition of the bromine solution.[3][16] After the addition, the temperature is carefully raised (e.g., to 60°C or 80°C) for a short period to complete the rearrangement.[3][17] Poor temperature control can lead to the formation of urea byproducts and other impurities.
-
Workup and pH Adjustment: After the rearrangement, the reaction is quenched, typically with a strong acid like HCl or H₂SO₄, to bring the pH to ~1.5-3.[3][17] This protonates the (S)-Pregabalin, making it water-soluble and allowing for extraction of organic impurities. The product is then isolated by carefully raising the pH to its isoelectric point to precipitate the zwitterionic amino acid.
-
Solvent-Related Impurities: Be aware that solvents used during workup can become incorporated as impurities. For example, using isobutanol for extraction can lead to the formation of the (S)-Pregabalin isobutyl ester impurity.[16][18] If this is observed, consider alternative extraction solvents like ethyl acetate.
Problem Area 4: Esterification and Hydrochloride Salt Formation
Q: The final esterification to the methyl ester hydrochloride is inefficient, or I have trouble isolating a pure, crystalline product.
A: This is an equilibrium-limited reaction that requires forcing conditions, and purification can be challenging due to the product's high polarity.
Causality & Solution:
-
Driving the Equilibrium: For Fischer esterification, use a large excess of dry methanol as both the solvent and reagent. The reaction must be catalyzed by a strong acid. Anhydrous HCl gas bubbled through the methanol is ideal. Alternatively, thionyl chloride (SOCl₂) can be added dropwise to cold methanol to generate HCl in situ, which is often more practical. The key is to exclude water, which will push the equilibrium back towards the starting material.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC to determine when it has reached completion.
-
Isolation and Purification: The product is a polar salt. The most common method of isolation is to remove the excess methanol under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization. A common solvent system for this is a mixture of methanol and a less polar co-solvent like diethyl ether or methyl tert-butyl ether (MTBE), added until turbidity is observed, followed by cooling.
-
Avoiding Hydrolysis: During workup and purification, avoid exposure to aqueous bases, as this will hydrolyze the ester. Ensure all glassware and solvents are dry.
Section 3: Key Experimental Protocols & Data
Protocol 1: Optimized Hofmann Rearrangement of (R)-(-)-CMH
(This protocol is a synthesis of best practices described in the literature and should be adapted and optimized for your specific scale.)[3][17]
-
Prepare a solution of sodium hydroxide in water in a reaction vessel equipped with overhead stirring and a thermometer. Cool the solution to below 10°C in an ice/salt bath.
-
Add the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid ((R)-CMH) portion-wise, ensuring the temperature remains below 15°C.
-
In a separate flask, prepare the bromine solution. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.
-
Add the bromine solution dropwise to the cold (R)-CMH solution over 30-60 minutes, maintaining a reaction temperature below 10°C.
-
Once the addition is complete, slowly warm the reaction mixture to 60-80°C and hold for 15-30 minutes. The solution should become clearer.
-
Cool the reaction mixture to approximately 45°C and quench by carefully adding it to a pre-cooled solution of concentrated hydrochloric or sulfuric acid.
-
Adjust the pH to < 3 to ensure the product is fully protonated.
-
Extract the acidic aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove any non-basic organic impurities.
-
To isolate the (S)-Pregabalin free base, adjust the pH of the aqueous layer to the isoelectric point (pH ~6.5-7) with a base like sodium carbonate, which will cause the product to precipitate.[19]
-
Cool the mixture to 0-5°C to maximize precipitation, filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Esterification and Hydrochloride Salt Formation
-
Suspend the dried (S)-Pregabalin (1.0 eq) in anhydrous methanol (10-20 volumes) in a flask equipped with a magnetic stirrer and a drying tube.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise via syringe. The solid will gradually dissolve.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a methanol/MTBE or ethanol/diethyl ether solvent system.
Table 2: Typical RP-HPLC Conditions for Purity Analysis
(Based on common methods for Pregabalin analysis)[20][21][22]
| Parameter | Condition |
| Column | C8 or C18 (e.g., 150 x 4.6 mm, 3.5-5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to 6.3-6.9 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 95:5 or 97:3 Mobile Phase A:B) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25 - 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 - 20 µL |
Section 4: Visualization of Synthetic Workflow
Caption: Key stages in the synthesis of (S)-Pregabalin Methyl Ester HCl.
References
- A Process For The Preparation Of Pregabalin - Quick Company.
- Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC - NIH.
-
Recent Development in the Synthesis of Pregabalin | Request PDF - ResearchGate. Available at: [Link]
-
pregabalin - Synthon. Available at: [Link]
- US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents.
- WO2009004643A2 - An improved process for preparation of (s)-pregabalin and intermediates thereof - Google Patents.
-
Fig. 2 Presented method for S-pregabalin synthesis[23]: Reagents and... - ResearchGate. Available at: [Link]
- WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents.
-
Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PubMed. Available at: [Link]
-
Process for the preparation of pregabalin - European Patent Office - EP 2418194 A1. Available at: [Link]
-
Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase - ResearchGate. Available at: [Link]
- WO2011076915A1 - Novel method for the preparation of (s)-pregabalin field of the invention - Google Patents.
- CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents.
-
(PDF) Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages - ResearchGate. Available at: [Link]
-
Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC - NIH. Available at: [Link]
- WO2012059797A1 - Process for synthesis of (s) - pregabalin - Google Patents.
- WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof - Google Patents.
- US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents.
-
Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods - OMICS Online. Available at: [Link]
-
An Improved Method For Preparation Of (S) Pregabalin And Intermediate - Quick Company. Available at: [Link]
-
Analytical Method Development and Validation of Pregabalin by RP-HPLC Method - Journal of Chemical Health Risks. Available at: [Link]
-
Study On Synthesis Of Pregabalin - Globe Thesis. Available at: [Link]
- CN101426787A - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents.
-
Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC - NIH. Available at: [Link]
-
"A Process For Synthesis Of S (+) Pregabalin" - Quick Company. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN PHARMACEUTCAL DOASAGE FORM BY USING UV-VISIBLE SPECTROSCOPY - IJCRT.org. Available at: [Link]
-
Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin - ARKIVOC. Available at: [Link]
- US8466297B2 - Manufacturing process for (S)-Pregabalin - Google Patents.
-
Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin - ARKAT USA, Inc. Available at: [Link]
- CN104557576A - Method for preparing high-purity pregabalin - Google Patents.
-
How Is Pregabalin Powder Manufactured? - Shaanxi Bloom Tech Co., Ltd. Available at: [Link]
-
The Chemistry Behind Pregabalin: Intermediate Insights - Autech Pharmaceutical. Available at: [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - NIH. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 3. An Improved Method For Preparation Of (S) Pregabalin And Intermediate [quickcompany.in]
- 4. CN101426787A - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 5. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]
- 10. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2009004643A2 - An improved process for preparation of (s)-pregabalin and intermediates thereof - Google Patents [patents.google.com]
- 13. 3-isobutylglutaric anhydride | 185815-59-2 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 16. researchgate.net [researchgate.net]
- 17. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. CN104557576A - Method for preparing high-purity pregabalin - Google Patents [patents.google.com]
- 20. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jchr.org [jchr.org]
- 22. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. globethesis.com [globethesis.com]
Technical Support Center: Synthesis of Pregabalin Methyl Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pregabalin methyl ester. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important active pharmaceutical ingredient (API) precursor. As purity and stereochemical integrity are paramount, this resource focuses on identifying, understanding, and mitigating common side reactions.
Section 1: Troubleshooting Guide (Problem-Based Q&A)
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction shows a significant amount of unreacted starting material, specifically the cyano-diester precursor. What are the likely causes and how can I improve conversion?
Answer:
Incomplete conversion of the cyano-diester intermediate, such as diethyl 2-cyano-3-isobutylsuccinate, is a frequent challenge.[1] This step, which typically involves hydrolysis and decarboxylation, is critical for proceeding to the final reduction. The primary causes for low conversion are often related to reaction kinetics and equilibrium.
Potential Causes & Solutions:
-
Insufficient Hydrolysis: The hydrolysis of the nitrile and one of the ester groups is the rate-limiting step. If using a one-pot hydrolysis/decarboxylation procedure, ensure the base (e.g., KOH, NaOH) concentration and temperature are adequate to drive the reaction to completion. Consider a stepwise approach where the nitrile is first fully hydrolyzed to the carboxylic acid before initiating decarboxylation.
-
Inadequate Decarboxylation Conditions: Decarboxylation requires sufficient thermal energy. If the reaction temperature is too low or the heating time is too short, the intermediate carboxylate will not efficiently lose CO2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time at a given temperature (often reflux).
-
Reagent Stoichiometry: Ensure at least two equivalents of base are used for the saponification of both the ester and the nitrile group to form the dicarboxylate intermediate prior to decarboxylation.
A robust synthetic route involves the condensation of isovaleraldehyde and ethyl cyanoacetate, followed by cyanation to yield a dicyano compound.[2] This is then selectively hydrolyzed. If you are following a route starting from diethyl malonate, the initial Michael addition of a cyanide source to the α,β-unsaturated diester is critical and should be driven to completion before proceeding.[1]
Q2: I'm observing a major byproduct with a mass corresponding to a lactam impurity (4-isobutylpyrrolidin-2-one). How is this forming and how can I prevent it?
Answer:
The formation of the pregabalin lactam impurity is one of the most common and problematic side reactions.[3][4] This impurity arises from the intramolecular cyclization of pregabalin, particularly under thermal stress or certain pH conditions.[5][6]
Mechanism of Formation:
The primary amino group of pregabalin (or its methyl ester) can act as a nucleophile, attacking the carbonyl carbon of the carboxylic acid (or ester). This intramolecular amidation reaction, followed by the elimination of water (or methanol), forms the stable five-membered lactam ring. This process is often catalyzed by acid or heat.[6]
Prevention & Mitigation Strategies:
-
Strict Temperature Control: Avoid excessive temperatures during the final hydrogenation/reduction step and subsequent work-up and purification. The lactamization reaction is accelerated at higher temperatures.
-
pH Control: The cyclization is favored in both acidic and basic conditions. During work-up, it is crucial to maintain a pH that minimizes the rate of lactam formation. Computational studies suggest the reaction is pH-dependent.[5] Neutral or slightly acidic conditions during isolation and storage are generally preferred.
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of lactam formation. Monitor the reaction progress closely and proceed with work-up as soon as the reaction is complete.
-
Purification: If lactam formation is unavoidable, it must be removed. Reversed-phase chromatography is an effective method for separating the more polar pregabalin from the less polar lactam impurity.[4]
Q3: The final product has poor enantiomeric purity. What are the critical control points for stereochemistry?
Answer:
Achieving high enantiomeric excess (ee) is a primary goal in pregabalin synthesis, as the pharmacological activity resides almost exclusively in the (S)-enantiomer. Loss of stereochemical control can occur at several stages.
Critical Control Points:
-
Asymmetric Synthesis Step: If your route employs a chiral auxiliary (e.g., Evans oxazolidinone), the key alkylation step is critical.[7] Incomplete diastereoselectivity here will carry through the entire synthesis. Ensure precise temperature control (e.g., -78 °C for LDA-mediated alkylations) and use high-purity reagents.
-
Enzymatic Resolution: In chemoenzymatic routes, the efficiency of the resolving enzyme (e.g., a lipase for resolving a cyano-diester) is paramount.[8] Factors such as pH, temperature, and solvent can dramatically affect enzyme selectivity. Unwanted isomers may need to be racemized and recycled to improve overall yield.[2]
-
Asymmetric Hydrogenation: For routes involving asymmetric hydrogenation of a prochiral precursor, the choice of chiral catalyst (e.g., Rh-DuPHOS complexes) and reaction conditions (hydrogen pressure, temperature, solvent) are crucial for achieving high ee.[2]
-
Racemization During Work-up: Although less common for the final product, intermediates can be susceptible to racemization under harsh pH or thermal conditions. For example, any step that could transiently form a carbanion or enolate adjacent to the stereocenter should be carefully controlled.
To assess enantiomeric purity, a chiral HPLC method is required. This often involves pre-column derivatization with an agent like Marfey's reagent (Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide) to create diastereomers that can be separated on a standard C18 column.[9]
Section 2: Frequently Asked Questions (General Knowledge Q&A)
Q1: What are the most common process-related impurities I should be aware of in pregabalin methyl ester synthesis?
Answer:
Beyond the lactam and the incorrect enantiomer ((R)-pregabalin), several other process-related impurities can arise depending on the synthetic route.[10] These include:
-
3-Isobutylglutaric Acid: Arises from the hydrolysis of intermediates before the introduction of the amino group.[3]
-
Pregabalin Dimer: Can form under certain conditions, representing a high molecular weight impurity.[10]
-
(R)-(-)-3-Carbamoylmethyl-5-methylhexanoic Acid: An intermediate from the Hofmann rearrangement route that may remain if the reaction is incomplete.[3]
-
4-ene Impurity: An unsaturated analog, 3-(aminomethyl)-5-methylhex-4-enoic acid, has been identified as a process impurity in some batches.[11]
-
Ester Impurities: If using alcohols other than methanol for esterification or as solvents (e.g., isobutanol, isopropanol), the corresponding isobutyl or isopropyl esters of pregabalin can form as side products.[3]
Q2: How do reaction conditions influence the formation of these side products?
Answer:
Reaction conditions are the primary lever for controlling impurity formation.
-
Temperature: As discussed, elevated temperatures promote the formation of the lactam impurity and can lead to general degradation.[5]
-
Base/Acid: The choice and stoichiometry of the base or acid are critical. For instance, in a Hofmann rearrangement, using an insufficient amount of bromine or sodium hydroxide can lead to incomplete reaction and the persistence of the amide intermediate.[3] Harsh acidic or basic conditions during work-up can hydrolyze the desired methyl ester back to the carboxylic acid or promote lactamization.
-
Solvent: The solvent can influence reaction pathways and solubility. For example, in esterification reactions, using a large excess of methanol can drive the equilibrium toward the desired methyl ester product. In purification steps, the choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the solution.
Q3: What are the recommended analytical techniques for monitoring these side reactions?
Answer:
A robust analytical program is essential for identifying and quantifying impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase method (e.g., using a C8 or C18 column) with UV detection (around 210 nm) is standard for monitoring reaction progress and final product purity.[4][11] Gradient elution is often required to separate all known impurities.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown peaks observed in HPLC. It provides the molecular weight of impurities, which is the first step in structure elucidation.[3][11]
-
Chiral HPLC: As mentioned, this is mandatory for determining enantiomeric purity. It typically requires derivatization followed by separation on a reversed-phase column.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural characterization of isolated impurities.[3]
Section 3: Protocols & Data
Protocol 3.1: Standard RP-HPLC Method for Impurity Profiling
This protocol is a representative method for the analysis of pregabalin and its common non-chiral impurities.
| Parameter | Specification |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to 6.3[11] |
| Mobile Phase B | Acetonitrile |
| Gradient | Time 0: 3% B; Time 40 min: 50% B; Time 45 min: 3% B |
| Flow Rate | 0.8 mL/min[11] |
| Column Temp. | 25 °C[11] |
| Detection | UV at 210 nm[4][11] |
| Injection Vol. | 20 µL |
| Diluent | Water or Mobile Phase A |
This method should be validated for your specific application and impurity profile.
Table 3.1: Common Impurities in Pregabalin Methyl Ester Synthesis
| Impurity Name | Common Origin | Typical Analytical Method |
| Pregabalin Lactam | Intramolecular cyclization (thermal/pH stress)[3][5] | RP-HPLC, LC-MS |
| (R)-Pregabalin Methyl Ester | Incomplete stereocontrol in synthesis[3] | Chiral HPLC (with derivatization)[9] |
| 3-Isobutylglutaric Acid | Hydrolysis of precursors[3] | RP-HPLC, LC-MS |
| 4-ene Impurity | Side reaction in specific synthetic routes[11] | RP-HPLC, LC-MS |
| Unreacted Precursors | Incomplete reaction (e.g., cyano-diester)[1] | RP-HPLC, LC-MS |
Section 4: Visual Pathways & Workflows
Diagram 4.1: Main Synthetic Pathway vs. Lactam Formation
Caption: Desired purification vs. lactam side reaction.
Diagram 4.2: Troubleshooting Workflow for Unexpected Impurities
Caption: Workflow for identifying and controlling unknown impurities.
Section 5: References
-
Mueller, M., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(4), 1435-1442. Available at: [Link]
-
Reddy, B. P., et al. (2015). Cost-Effective Isolation of a Process Impurity of Pregabalin. Journal of Chemistry. Available at: [Link]
-
Mueller, M., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ACS Publications. Available at: [Link]
-
Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc, 2010(11), 14-23. Available at: [Link]
-
Veeprho. (n.d.). Pregabalin Impurities and Related Compound. Retrieved from [Link]
-
Chen, X., et al. (2011). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science, 49(5), 369-372. Available at: [Link]
-
Chavan, S. P., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. Available at: [Link]
-
Reddy, G. S., et al. (2015). A novel, high-throughput, reverse phase-ultra performance liquid chromatographic (RP-UPLC) method has been developed for the quantification of Pregabalin and its related impurities in drug substance. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2254. Available at: [Link]
-
Singh, L., et al. (2013). Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis, 83, 109-117. Available at: [Link]
-
Hadidi, N., et al. (2020). An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight. Journal of Molecular Structure, 1222. Available at: [Link]
-
Grote, T., et al. (2001). Asymmetric synthesis of pregabalin. Google Patents. Available at:
-
Chavan, S. P., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. Available at: [Link]
-
Birsan, V. M., et al. (2018). Process for the preparation of pregabalin. Justia Patents. Available at: [Link]
-
CN104829515A. (2015). Pregabalin impurity preparation method. Google Patents. Available at:
-
Reddy, K. S., et al. (2013). RP-HPLC Determination of Related substances of Pregabalin in bulk and pharmaceutical dosage form. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 42-47. Available at: [Link]
Sources
- 1. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.com [ijcps.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]
- 7. WO2001055090A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 8. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 11. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emergingstandards.usp.org [emergingstandards.usp.org]
Technical Support Center: Purification of (S)-Pregabalin Methyl Ester Hydrochloride
Welcome to the technical support center for the purification of (S)-Pregabalin methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the highest purity for your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding this compound, its impurities, and general purification strategies.
Q1: What is this compound and why is its purity critical?
This compound is the methyl ester form of Pregabalin, an anticonvulsant and neuropathic pain agent.[1][2] As an intermediate or reference standard in pharmaceutical development, its purity is paramount.[2] Impurities can interfere with subsequent synthetic steps, compromise the accuracy of analytical standards, and, if carried through to the final active pharmaceutical ingredient (API), impact the safety and efficacy of the drug product.[3][4] Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for identifying and characterizing impurities present at levels of 0.10% or more.[5][6]
Q2: What are the common process-related impurities I should be aware of?
During the synthesis of Pregabalin and its derivatives, several process-related impurities can form. Understanding these is the first step in designing an effective purification strategy. Key impurities include:
-
Starting material carryover: Unreacted precursors from the synthesis.
-
Byproducts of the primary reaction: These can include isomers or products from side reactions.
-
Reagent-derived impurities: For instance, esterification with different alcohols used as solvents (e.g., isobutyl or isopropyl esters) can occur as a side reaction.[5][6][7]
-
Enantiomeric impurities: The (R)-enantiomer of pregabalin methyl ester is a critical impurity to remove.
Commonly Identified Impurities in Pregabalin Synthesis:
| Impurity Name | Chemical Structure Context | Potential Origin |
|---|---|---|
| 3-Isobutylglutaric acid | Di-acid precursor | Incomplete amination or hydrolysis of intermediates.[5][6] |
| (R)-Pregabalin | The unwanted enantiomer | Incomplete stereoselective synthesis or resolution.[5][6] |
| 4-Isobutylpyrrolidin-2-one (Pregabalin Lactam) | Intramolecular cyclization product | Can form from Pregabalin, especially under thermal stress.[5][8][9] |
| (S)-3-aminomethyl-5-methylhexanoic acid isopropyl/isobutyl ester | Alternative ester forms | Reaction with alcohol solvents like isopropanol or isobutanol.[5][6][7] |
| 3-(aminomethyl)-5-methylhex-4-enoic acid | "4-ene" impurity | Process impurity from specific synthetic routes.[3] |
Q3: What are the primary techniques for purifying this compound?
The two most effective and commonly used techniques for purifying this compound are recrystallization and column chromatography .
-
Recrystallization is a cost-effective method for removing impurities by leveraging differences in solubility between the desired compound and contaminants in a specific solvent system. It is particularly effective for removing small amounts of impurities from a large amount of product.
-
Column Chromatography (often flash chromatography in a lab setting) is a powerful technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. It is highly effective for separating complex mixtures and isomers.[10]
Part 2: Troubleshooting Guide - Recrystallization
Recrystallization is often the first choice for purification. However, several issues can arise. This section provides solutions to common problems.
Q1: My product "oils out" of the solution instead of forming crystals. What's happening and how do I fix it?
Causality: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that it separates as a liquid phase upon cooling, rather than precipitating as a solid. This is common when the melting point of the solute is lower than the boiling point of the solvent or when the solution is supersaturated too quickly.
Solutions:
-
Lower the Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer it to a cooler environment. Slow cooling encourages ordered crystal lattice formation.
-
Add More Solvent: The concentration of your compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then attempt to cool it slowly again.
-
Change the Solvent System: Your current solvent may be too good a solvent. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, water) and then slowly add a "poor" solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly. Patents often describe using mixed solvent systems like isopropanol/water or methanol/water for Pregabalin and its salts.[11][12]
-
Seed the Solution: Introduce a tiny, pure crystal of this compound to the cooled solution. This provides a nucleation site for crystal growth to begin.[13]
Q2: The purity of my recrystallized product is still below target levels. How can I improve it?
Causality: Low purity post-recrystallization usually means either the chosen solvent system is not selective enough (impurities are co-crystallizing) or impurities are being trapped within the crystal lattice (occlusion).
Solutions:
-
Optimize the Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Experiment with different solvents or solvent ratios. For example, a patent for high-purity Pregabalin describes dissolving the crude product in water, performing an extraction to remove certain impurities, and then adding an alcohol like isopropanol to induce crystallization.[13]
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient. Dissolving the semi-pure product and recrystallizing it a second time can significantly improve purity, albeit with some loss of yield.
-
Hot Filtration: If impurities are insoluble in the hot solvent, they should be removed by filtering the hot, saturated solution before allowing it to cool. This prevents them from contaminating the final crystalline product.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities. Use sparingly, as it can also adsorb your product.
Q3: My final yield is unacceptably low. What are the likely causes and mitigation strategies?
Causality: Low yield is often a trade-off for high purity. Common causes include using too much solvent, premature crystallization during hot filtration, or incomplete recovery from the mother liquor.
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Pre-heat Your Funnel: To prevent premature crystallization during hot filtration, pre-heat the filter funnel and receiving flask. A stemless funnel can also help prevent clogging.
-
Optimize Cooling Temperature & Time: Ensure you are cooling the solution to the lowest practical temperature (e.g., 0-4°C) and for a sufficient amount of time to maximize crystal precipitation. A patent for Pregabalin purification specifies cooling to 2°C and stirring for 2 hours.[11]
-
Recover from Mother Liquor: The filtrate (mother liquor) will still contain dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling. This second crop may be less pure but can be combined with the next batch of crude material for re-purification.
Part 3: Troubleshooting Guide - Column Chromatography
When recrystallization is insufficient, column chromatography is the method of choice.
Q1: I'm seeing poor separation between my product and a key impurity. How can I improve the resolution?
Causality: Poor resolution means the mobile phase is not effectively differentiating between the compounds as they interact with the stationary phase. The polarity of the solvent system may be too high or too low.
Solutions:
-
Optimize the Mobile Phase: This is the most critical parameter.
-
TLC First: Always develop a separation on a Thin Layer Chromatography (TLC) plate first. The ideal solvent system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
Decrease Polarity: this compound is a polar compound. If it is eluting too quickly (high Rf) with impurities, decrease the polarity of your mobile phase. For silica gel, this typically means reducing the amount of the polar solvent (e.g., methanol) in your non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add Modifiers: For amine-containing compounds, peak tailing and poor separation can occur due to strong interactions with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia (by using a methanol/ammonia solution) to the mobile phase can neutralize these sites and dramatically improve peak shape and resolution.
-
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel fails, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase (C18) silica is another option, using polar solvents like water/acetonitrile or water/methanol, often with pH modifiers.[10]
-
Improve Column Packing and Loading: A poorly packed column will lead to channeling and band broadening. Ensure the column is packed uniformly. Do not overload the column; the amount of crude material should typically be no more than 1-5% of the mass of the stationary phase.
Q2: My compound appears to be degrading on the column. What can I do?
Causality: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds. The prolonged exposure time on the column can also contribute to this issue.
Solutions:
-
Deactivate the Silica: As mentioned above, adding a basic modifier like triethylamine to the mobile phase can help. Alternatively, you can use a pre-treated or end-capped silica gel.
-
Run the Column Faster: Use "flash" chromatography techniques with positive pressure to reduce the time your compound spends on the column.
-
Switch to a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel.
Part 4: Experimental Protocols & Workflows
Protocol 1: Recrystallization from an Isopropanol/Water System
This protocol is adapted from methodologies described for purifying Pregabalin and its salts.[11][12][13]
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in a minimal volume of warm deionized water (e.g., 10 mL) with stirring.
-
Hot Filtration (Optional): If insoluble matter is present, filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: Gently heat the aqueous solution to ~50-60°C. Slowly add warm isopropanol (a "poor" solvent) dropwise with continuous stirring until the solution becomes persistently cloudy.
-
Re-solubilization: Add a few drops of warm water to the cloudy solution until it becomes clear again. The goal is to be at the exact point of saturation.
-
Slow Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4°C) for at least 2 hours to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Workflow for Recrystallization Troubleshooting
// Paths from outcome outcome -> crystals [label="Success"]; outcome -> oiling [label="Problem"]; outcome -> no_precipitate [label="Problem"];
// Troubleshooting branches oiling_sol1 [label="Re-heat, add more solvent,\ncool slower.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oiling_sol2 [label="Change to a different\nsolvent system.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
no_precipitate_sol1 [label="Concentrate solution\n(boil off some solvent).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_precipitate_sol2 [label="Add an anti-solvent or\nseed with a crystal.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Final steps check_purity [label="Check Purity (HPLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pure [label="Purity OK\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; not_pure [label="Purity Low", fillcolor="#EA4335", fontcolor="#FFFFFF"]; redo [label="Re-recrystallize or\nmove to chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> dissolve -> cool -> outcome; crystals -> check_purity; check_purity -> pure [label="Yes"]; check_purity -> not_pure [label="No"]; not_pure -> redo -> start;
oiling -> oiling_sol1 -> cool; oiling -> oiling_sol2 -> start; no_precipitate -> no_precipitate_sol1 -> cool; no_precipitate -> no_precipitate_sol2 -> cool; } enddot Caption: Decision tree for troubleshooting common recrystallization issues.
Part 5: Purity Assessment
After purification, it is essential to verify the purity of the this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A well-developed HPLC method can separate the main compound from trace impurities and the (R)-enantiomer.[10][14]
-
Typical System: A reversed-phase C18 column is often used.[14][15]
-
Mobile Phase: A buffered aqueous solution with an organic modifier like acetonitrile or methanol is common. For example, a phosphate buffer at pH 6.2-6.5 with acetonitrile in a gradient elution.[10][16]
-
Detection: As the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-215 nm) is typically required.[10][15]
-
-
Chiral HPLC: To determine the enantiomeric purity (ee%), a specific chiral column or a derivatization method is necessary. The USP monograph for Pregabalin outlines methods for determining enantiomeric purity.[14]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect impurities if they are present in significant amounts (>1-2%).
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound.[5]
Part 6: Storage and Stability
Proper storage is crucial to maintain the purity of your final product.
-
Storage Conditions: this compound should be stored at 4°C, protected from light.[1][17] For long-term storage as a stock solution, it is recommended to store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
-
Stability: The compound is a hydrochloride salt, which is generally more stable than the corresponding free base. However, it can be hygroscopic. Store in a tightly sealed container in a desiccator or dry environment. The ester group could be susceptible to hydrolysis under strongly acidic or basic conditions, especially over prolonged periods in solution.
References
- US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google P
-
Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275. [Link]
-
Rao, D. P., et al. (2015). A novel, high-throughput, reverse phase-ultra performance liquid chromatographic (RP-UPLC) method for the quantification of Pregabalin and its related impurities. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2257. [Link]
- WO2009147528A1 - Improved process for preparing pregabalin - Google P
-
Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Semantic Scholar. [Link]
- CN104557576A - Method for preparing high-purity pregabalin - Google P
- WO2008062460A2 - Crystalline forms of pregabalin - Google P
-
USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. [Link]
-
Reddy, G. S., et al. (2014). Cost-Effective Isolation of a Process Impurity of Pregabalin. Journal of Chemistry, 2014, 1-5. [Link]
- CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google P
- CN103626668A - Chemical resolution preparation method of S-configuration pregabalin - Google P
-
Sharma, S., et al. (2018). Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. International Journal for Advance Research in Innovation & Technology, 4(3), 643-650. [Link]
-
RP HPLC method development of PREGABLIN in Bulk, Dosage Form and Validation Parameters - SciSpace. [Link]
-
Pregabalin Methyl Ester - Pharmaffiliates. [Link]
-
Pregabalin Impurities and Related Compound - Veeprho. [Link]
-
Process for the preparation of pregabalin - European Patent Office - EP 2418194 A1. [Link]
-
DePaoli, G., et al. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences, 64(2), 609-613. [Link]
-
DePaoli, G., et al. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Ovid. [Link]
-
Pregabalin - USP Monograph. Scribd. [Link]
- CN103833562A - Preparation method for asymmetric synthesis of pregabalin - Google P
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. ijpsr.com [ijpsr.com]
- 11. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]
- 12. WO2009147528A1 - Improved process for preparing pregabalin - Google Patents [patents.google.com]
- 13. CN104557576A - Method for preparing high-purity pregabalin - Google Patents [patents.google.com]
- 14. agilent.com [agilent.com]
- 15. ijariit.com [ijariit.com]
- 16. scispace.com [scispace.com]
- 17. chemscene.com [chemscene.com]
Technical Support Center: (S)-Pregabalin Methyl Ester Hydrochloride
Welcome to the comprehensive technical support guide for (S)-Pregabalin methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a crucial intermediate and derivative of Pregabalin, an anticonvulsant and analgesic drug.[1][2] As with many ester compounds, its stability is a critical factor that can significantly impact experimental outcomes, from analytical measurements to in-vitro and in-vivo studies. This guide will address the common stability issues, their underlying causes, and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is the first line of defense against degradation. For the solid, crystalline form, storage at 4°C, protected from light, is recommended.[3] Some suppliers suggest that the solid is stable for ≥ 5 years under these conditions.[1]
For stock solutions, the storage conditions are more stringent:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month.
It is crucial to protect solutions from light.[4]
Q2: I've prepared a stock solution in DMSO. What precautions should I take?
This compound is soluble in DMSO.[1][4] However, be aware that DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can be a source of water for hydrolysis of the methyl ester. Therefore, it is imperative to use freshly opened, anhydrous DMSO for preparing stock solutions.[4]
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
Inconsistent results are a common indicator of compound instability. Degradation of this compound can lead to a lower effective concentration of the active compound and the presence of impurities that may have unintended biological effects. If you observe variability in your data, a stability assessment of your compound under your specific experimental conditions is highly recommended.
Q4: What are the primary degradation pathways for this compound?
Based on studies of Pregabalin and related compounds, the primary degradation pathways to be aware of are:
-
Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding (S)-Pregabalin and methanol. This is often the most significant concern, especially in aqueous solutions.
-
Oxidation: Pregabalin has been shown to degrade under oxidative stress.[5][6][7] This can be a concern if your experimental system involves reactive oxygen species or if the compound is not handled under an inert atmosphere.
-
Thermal Degradation: Elevated temperatures can promote degradation.[5][6][7]
-
Photodegradation: Exposure to light, particularly UV light, can lead to degradation.[5][8]
-
Dimerization: In the presence of trace amounts of formaldehyde, which can be a contaminant in some excipients or reagents, Pregabalin has been shown to form a methylene-bridged dimer.[9] This is a potential concern for the methyl ester as well, given the primary amine group.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Loss of Potency or Unexpected Biological Activity
Symptoms:
-
Diminished or no biological effect compared to previous experiments.
-
Unexpected or off-target effects are observed.
Potential Cause: Degradation of this compound into (S)-Pregabalin or other byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Detailed Steps:
-
Confirm Identity and Purity of Starting Material: If possible, re-analyze the solid compound as received using a suitable analytical method (e.g., NMR, LC-MS) to ensure it meets specifications.
-
Analyze Working Solutions: Use a stability-indicating method, such as RP-HPLC, to analyze your working solutions.[10] Look for the appearance of new peaks or a decrease in the area of the parent compound peak.
-
Prepare Fresh Solutions: Always prepare fresh stock and working solutions immediately before your experiment. Use high-purity, anhydrous solvents.
-
Control Experimental Conditions:
-
pH: Buffer your aqueous solutions to a pH where the ester is most stable (typically slightly acidic, around pH 4-6, but this should be experimentally determined).
-
Temperature: Maintain your experimental setup at the lowest practical temperature.
-
Light: Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Issue 2: Poor Solubility or Precipitation in Aqueous Media
Symptoms:
-
Cloudiness or visible precipitate in your aqueous buffers or cell culture media.
Potential Cause:
-
Hydrolysis of the hydrochloride salt to the free base, which may have lower aqueous solubility.
-
Exceeding the solubility limit of the compound.
Solubility Troubleshooting:
Caption: Troubleshooting workflow for solubility issues.
Detailed Steps:
-
pH Control: The hydrochloride salt is more soluble in acidic conditions. Ensure the final pH of your medium is not neutral or basic, which could cause the precipitation of the free base.
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Solubility Data: this compound has the following reported solubilities:
| Solvent | Solubility |
| DMSO | 100 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Experimental Protocols
Protocol 1: Stability Assessment by RP-HPLC
This protocol outlines a general method to assess the stability of this compound in a given solution.
Objective: To quantify the amount of intact this compound and detect the formation of degradants over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium dihydrogen phosphate
-
Orthophosphoric acid
-
Your experimental buffer/medium
-
HPLC system with UV detector
-
Inertsil ODS-3V column (250 x 4.6 mm, 5 µm) or equivalent C18 column[10]
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01M ammonium dihydrogen phosphate buffer and adjust the pH to 6.5 with orthophosphoric acid.[10]
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions (starting point):
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[10]
-
Flow Rate: 0.8 mL/min[10]
-
Column Temperature: 25°C[10]
-
Detection Wavelength: 210 nm[10]
-
Injection Volume: 20 µL
-
Elution: Gradient elution may be required to resolve the parent compound from its degradants. A starting point could be a gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Immediately inject a sample (t=0) to get a baseline chromatogram.
-
-
Stability Study:
-
Incubate the solution under your experimental conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the t=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
References
-
Method development, validation and stability indicating assay procedure of pregabalin by using rp - iajps. Available at: [Link]
-
Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC - IJARIIT. Available at: [Link]
-
STRESS DEGRADATION BEHAVIOR OF PREGABALIN, IDENTIFICATION OF DEGRADATION IMPURITIES AND DEVELOPMENT OF STABILITY INDICATING UPLC METHOD | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms | TSI Journals. Available at: [Link]
-
(PDF) STABILITY INDICATING RS METHOD DEVELOPMENT AND VALIDATION OF PREGABILIN BY UPLC - ResearchGate. Available at: [Link]
-
Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets - PubMed. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iajps.com [iajps.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijariit.com [ijariit.com]
Technical Support Center: Overcoming Challenges in the Chiral Separation of Pregabalin Esters
Welcome to the technical support center dedicated to the chiral separation of pregabalin and its esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these enantiomers. As the therapeutic efficacy of pregabalin resides in its (S)-enantiomer, achieving robust and reliable chiral separation is paramount for quality control and regulatory compliance.[1][2] This resource synthesizes field-proven insights and established scientific principles to provide practical solutions to common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of pregabalin and its esters so critical?
A1: Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhexanoic acid, is a chiral molecule where the pharmacological activity is primarily associated with the (S)-enantiomer.[3][4] The (R)-enantiomer is reported to be significantly less active.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines requiring that chiral drugs be well-characterized, and often, only the active enantiomer should be brought to market.[1] Therefore, accurate quantification of the (R)-enantiomer as a chiral impurity is a critical aspect of quality control in pharmaceutical development and manufacturing.[4][5]
Q2: What are the primary molecular challenges in separating pregabalin ester enantiomers?
A2: The analytical challenges stem from the inherent properties of the pregabalin molecule:
-
Lack of a Strong Chromophore: Pregabalin and its simple alkyl esters lack a significant UV-absorbing chromophore, making detection by standard UV-Vis HPLC difficult, especially at low concentrations required for impurity testing.[6]
-
Amphoteric Nature: As a γ-amino acid, pregabalin is amphoteric (zwitterionic), which can lead to complex interactions with stationary phases and cause peak tailing in HPLC.[2][7] While esterification of the carboxyl group mitigates this, the basic amino group can still cause undesirable interactions.
-
High Polarity: The high polarity of pregabalin can result in poor retention on traditional reversed-phase columns.
Q3: What are the main analytical strategies for the chiral separation of pregabalin esters?
A3: There are two primary strategies:
-
Indirect (Derivatization) Methods: This involves reacting the amino group of the pregabalin ester with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).[8] This approach also often introduces a chromophore, enhancing detection sensitivity.[9]
-
Direct Methods: This strategy employs a chiral stationary phase (CSP) that can directly distinguish between the two enantiomers. This is often preferred for its simplicity as it avoids the extra derivatization step.[4][10] Common techniques for direct separation include HPLC, Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing a systematic approach to problem-solving.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The enantiomer peaks are co-eluting or only appear as a shoulder on the main peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP):
-
Explanation: The fundamental principle of chiral separation on a CSP is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. If the CSP cannot form these complexes with sufficient energy difference, no separation will occur.[11]
-
Solution:
-
Screen Different CSPs: There is no universal CSP. It is crucial to screen a variety of CSPs with different chiral selectors. For pregabalin and its esters, successful separations have been reported on:
-
Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives): These are versatile and widely applicable.[12][13]
-
Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These have shown excellent performance for the direct separation of amino acids like pregabalin.[4][10][14][15][16]
-
Macrocyclic Glycopeptide CSPs: These have also been used for direct pregabalin separation.[6][17]
-
-
-
-
Suboptimal Mobile Phase Composition:
-
Explanation: The mobile phase composition (solvents, additives, and pH) directly influences the interactions between the analyte and the CSP, thereby affecting enantioselectivity.
-
Solution:
-
Vary the Organic Modifier: In normal phase, common modifiers are alcohols like isopropanol or ethanol in hexane. In reversed-phase, it's typically acetonitrile or methanol in water. Systematically vary the percentage of the modifier.
-
Use Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)) can significantly improve resolution by suppressing unwanted ionic interactions and enhancing desired ones. For zwitterionic CSPs, additives like formic acid and ammonium formate are often key.[4][14]
-
-
-
Incorrect Temperature:
-
Explanation: Temperature affects the thermodynamics of the chiral recognition process.[18] Generally, lower temperatures enhance the stability of the diastereomeric complexes, leading to better resolution, but can also increase analysis time and backpressure.
-
Solution: Systematically evaluate the effect of column temperature. Start at ambient and test in 5°C increments (e.g., 15°C, 20°C, 25°C, 30°C). In some cases, higher temperatures can surprisingly improve resolution.[18]
-
Issue 2: Peak Tailing or Asymmetry
Symptom: The peak shape is asymmetrical, with a trailing edge (Tailing Factor > 1.2).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Possible Causes & Solutions:
-
Secondary Silanol Interactions:
-
Explanation: Residual silanol groups on the silica support of the CSP can interact ionically with the basic amino group of pregabalin esters, causing peak tailing.[19][20]
-
Solution: Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). This "competes" with the analyte for the active silanol sites, improving peak shape.[18]
-
-
Column Overload (Mass or Volume):
-
Explanation: Injecting too much sample mass or a large volume of a strong sample solvent can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, the column was overloaded.
-
-
Column Contamination or Degradation:
-
Explanation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[20]
-
Solution:
-
Follow the manufacturer's guidelines to wash and regenerate the column.
-
If the problem persists, the column may be irreversibly damaged and require replacement. Using a guard column can help extend the life of the analytical column.
-
-
Issue 3: Low Sensitivity or Inability to Detect the Chiral Impurity
Symptom: The signal-to-noise ratio for the minor enantiomer (the impurity) is too low for accurate quantification, especially at levels required by pharmacopeias (e.g., <0.15%).[21][22]
Possible Causes & Solutions:
-
Lack of a Chromophore (Direct Analysis):
-
Explanation: As mentioned, pregabalin esters have poor UV absorbance.
-
Solution:
-
Switch to Mass Spectrometry (MS) Detection: LC-MS is a highly sensitive and selective technique that does not require a chromophore. It has been successfully used for the direct analysis of pregabalin enantiomers with low limits of detection (LOD) and quantification (LOQ).[4][10][14][15][16]
-
Use an Alternative Detector: If MS is not available, consider a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are universal detectors for non-volatile analytes.
-
-
-
Inefficient Derivatization (Indirect Analysis):
-
Explanation: The derivatization reaction may be incomplete, or the resulting diastereomers may not have a strong enough chromophore.
-
Solution:
-
Optimize Reaction Conditions: Ensure the pH, temperature, reaction time, and molar ratio of the derivatizing agent to the analyte are optimized for maximum yield.
-
Choose a Highly Responsive Derivatizing Agent: Agents like Marfey's reagent (FDAA) or dansyl chloride are popular choices as they introduce strong chromophores, allowing for detection at low wavelengths (e.g., ~340 nm).[6][8][9]
-
-
Experimental Protocols & Data
Protocol 1: Indirect Chiral Separation via Derivatization
This protocol is based on the principle of forming diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column.[8]
Objective: To quantify the (R)-pregabalin ester impurity in a sample of (S)-pregabalin ester.
Methodology:
-
Derivatization Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent).
-
Sample Preparation: a. Dissolve a known quantity of the pregabalin ester sample in a suitable solvent (e.g., acetone/water). b. Add a solution of 1% FDAA in acetone. c. Add a buffer solution (e.g., sodium bicarbonate) to maintain an alkaline pH (~9.0). d. Heat the mixture (e.g., 40°C for 1 hour) to facilitate the reaction. e. Cool the reaction mixture and neutralize with an acid (e.g., HCl). f. Dilute to the final concentration with the mobile phase.
-
HPLC Conditions:
Protocol 2: Direct Chiral Separation using a Zwitterionic CSP
This protocol outlines a direct method, avoiding the need for derivatization, and is compatible with highly sensitive MS detection.[4][14]
Objective: To achieve baseline separation of pregabalin ester enantiomers for purity analysis.
Methodology:
-
Sample Preparation: Dissolve the pregabalin ester sample directly in the mobile phase or a compatible solvent.
-
HPLC-MS Conditions:
Comparative Data Summary:
| Parameter | Indirect Method (Derivatization) | Direct Method (Zwitterionic CSP) |
| Principle | Diastereomer formation | Direct enantiorecognition |
| Column | Achiral (e.g., C18) | Chiral (e.g., CHIRALPAK ZWIX) |
| Detection | UV (requires chromophore) | MS or UV (if ester has chromophore) |
| Sample Prep | Multi-step derivatization required | Simple dissolution |
| Sensitivity | Good (LOD ~0.2 µg/mL with FDAA)[8] | Excellent (LOD ~1 ng/mL with MS)[4][10] |
| Pros | Uses standard columns, enhances UV detection | Faster, simpler, avoids reaction byproducts, high sensitivity with MS |
| Cons | Time-consuming, potential for side reactions | Requires specialized chiral column, may require MS for sensitivity |
Alternative & Emerging Technologies: Supercritical Fluid Chromatography (SFC)
For labs focused on high-throughput and green chemistry, SFC presents a powerful alternative to HPLC for chiral separations.[23]
-
Principle: SFC uses a supercritical fluid (typically CO2) as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for much faster separations and higher efficiency compared to HPLC.[24][25]
-
Advantages:
SFC is highly compatible with the same polysaccharide and other CSPs used in HPLC, making it a valuable tool for chiral method development.[27]
References
-
Wu, Y., et al. (2011). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Journal of Chromatographic Science. Available at: [Link]
-
Hitchcock, M. L., & Marginean, I. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences. Available at: [Link]
-
Hitchcock, M. L., & Marginean, I. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Ovid. Available at: [Link]
-
Zhang, Y., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B. Available at: [Link]
-
Béni, S., et al. (2007). Separation and characterization of modified pregabalins in terms of cyclodextrin complexation, using capillary electrophoresis and nuclear magnetic resonance. Electrophoresis. Available at: [Link]
-
Hitchcock, M. L., & Marginean, I. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. ResearchGate. Available at: [Link]
-
Various Authors. (2007-2016). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. ResearchGate. Available at: [Link]
-
Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules. Available at: [Link]
-
Harnisch, H., et al. (2018). Capillary electrophoresis method for the chiral purity determination of pregabalin derivatized with dansyl chloride. Chromatographia. Available at: [Link]
-
Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]
-
Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed Central. Available at: [Link]
- Jia, Z., et al. (2010). Method for separating and determining Pregabalin and chiral isomers thereof. Google Patents.
-
Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed. Available at: [Link]
-
Rana, S. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Stolar, T., et al. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. Available at: [Link]
-
Tang, D., et al. (1993). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]
-
Al-Saeed, M. S., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. Available at: [Link]
-
Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. ResearchGate. Available at: [Link]
-
Restek. (2014). [3]Troubleshooting HPLC- Tailing Peaks. Restek. Available at: [Link]
-
Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Scilit. Available at: [Link]
-
Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. Available at: [Link]
-
Jadhav, S., et al. (2021). Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. Journal of Chemical Health Risks. Available at: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Ahuja, S. (2007). Chiral Drug Separation. Taylor & Francis. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Mol, C., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe. Available at: [Link]
-
Lesellier, E. (2016). Applications of Chiral Supercritical Fluid Chromatography. PubMed. Available at: [Link]
-
Various Authors. (2010-2025). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Semantic Scholar. Available at: [Link]
-
Agilent Technologies. (2019). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Technologies. Available at: [Link]
-
Nagar, A., et al. (2022). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Pharmaceutical Methods. Available at: [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Welch, C. J. (2016). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Pregabalin on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Chennuru, L. N., et al. (2016). Liquid chromatographic separation of pregabalin and its possible impurities with fluorescence detection after postcolumn derivatization with o-phtaldialdehyde. ResearchGate. Available at: [Link]
-
Nováková, L., et al. (2009). Liquid chromatographic separation of pregabalin and its possible impurities with fluorescence detection after postcolumn derivatization with o-phtaldialdehyde. ElectronicsAndBooks. Available at: [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. phmethods.net [phmethods.net]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. chromtech.com [chromtech.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. mdpi.com [mdpi.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. selvita.com [selvita.com]
- 24. fagg-afmps.be [fagg-afmps.be]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of (S)-Pregabalin methyl ester hydrochloride during storage
A Guide to Ensuring Stability During Storage
Welcome to the Technical Support Center for (S)-Pregabalin methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this important drug intermediate. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can ensure the integrity and purity of your material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the methyl ester form of Pregabalin, an anticonvulsant and analgesic drug.[1][2] It serves as a key intermediate in the synthesis of Pregabalin.[3][4][5][6][7] The stability of this compound is critical because any degradation can lead to the formation of impurities, which may affect the yield and purity of the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy.
Q2: What are the primary degradation pathways for this compound?
Based on forced degradation studies of Pregabalin and the chemical nature of ester hydrochloride salts, the primary degradation pathways for this compound are:
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield (S)-Pregabalin and methanol. Studies on Pregabalin have shown significant degradation in the presence of acids and bases.[8][9][10][11][12]
-
Oxidation: Pregabalin has been shown to be highly susceptible to oxidative degradation.[8][10][11][12] The amine group in the molecule can be a target for oxidation.
-
Thermal Degradation: While generally more stable, elevated temperatures can accelerate degradation reactions.[8][11][12]
-
Photodegradation: Exposure to light, particularly UV radiation, can also lead to degradation.[8][10]
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters based on available data for the compound and general guidelines for similar chemical entities.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1] Some suppliers suggest room temperature for shipping and storage, but refrigerated or frozen conditions are preferable for long-term stability.[13][14][15] For similar hydrochloride salts, a range of 2°C to 8°C is also suggested for long-term preservation.[16] | Lower temperatures slow down the rate of chemical reactions, including hydrolysis and other degradation pathways.[16] |
| Humidity | Store in a dry environment, ideally with a relative humidity below 60%.[16] Use of desiccants is recommended. | As a hygroscopic substance, it can absorb moisture from the air, which can promote hydrolysis of the ester group.[16] |
| Light | Protect from light by storing in opaque or amber-colored containers.[1][15][16] | Exposure to light, especially UV radiation, can provide the energy to initiate photolytic degradation reactions.[8][10][16] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with oxygen, thereby reducing the risk of oxidative degradation. |
| Container | Use tightly sealed containers.[17] | Prevents exposure to moisture and atmospheric oxygen. |
Q4: How can I monitor the stability of my this compound sample?
Regularly monitoring the purity of your stored material is crucial. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most effective way to detect and quantify the parent compound and any potential degradation products.[8][9][18][19]
A validated stability-indicating HPLC method should be able to separate the main compound from all potential impurities and degradation products.[19] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[8][18]
Troubleshooting Guide
Problem: I've observed a decrease in the purity of my stored this compound.
This is a common issue that can often be traced back to storage conditions. Follow this troubleshooting workflow to identify and rectify the problem.
Workflow for Investigating Purity Loss
Caption: Troubleshooting workflow for purity loss.
Step-by-Step Troubleshooting
-
Review Storage Conditions:
-
Temperature: Was the material stored at the recommended temperature? Check temperature logs for any excursions.
-
Humidity: Was the container stored in a desiccator or a controlled humidity environment?
-
Light: Was the container opaque or stored in the dark?
-
Container Integrity: Was the container tightly sealed?
-
-
Re-analyze the Sample:
-
Use a validated stability-indicating HPLC method to confirm the purity and quantify the impurities. This will help determine the extent of degradation.
-
-
Identify Degradation Products:
-
If unknown peaks are observed in the chromatogram, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy can be used to identify the structure of the degradation products. This information is crucial for understanding the degradation pathway.
-
-
Hypothesize the Degradation Pathway:
-
Based on the identity of the degradation products, you can infer the likely cause. For example, the presence of (S)-Pregabalin would strongly suggest hydrolysis.
-
-
Implement Corrective and Preventive Actions (CAPA):
-
Immediate Actions: If the storage conditions were not optimal, transfer the material to the correct conditions immediately.
-
Long-Term Actions:
-
Update your internal Standard Operating Procedures (SOPs) for the storage and handling of this compound.
-
Implement a routine re-testing schedule to monitor the purity of the material over time.
-
For highly sensitive batches, consider storing under an inert atmosphere.
-
-
Problem: I need to develop a stability-indicating HPLC method. Where do I start?
Developing a robust analytical method is key to ensuring the quality of your material.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase C18 column is a good starting point.[8][18][19]
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[8][20] The pH of the buffer can be adjusted to optimize the separation.
-
Detection: UV detection at a low wavelength (e.g., 210-225 nm) is suitable for Pregabalin and its related compounds, as they lack a strong chromophore.[8][18]
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. This involves subjecting the material to stress conditions to intentionally generate degradation products.[8][9][10][18]
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.[8]
-
Base Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.[10]
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H2O2).[8]
-
Thermal Stress: Expose the solid material to high heat.
-
Photolytic Stress: Expose the material to UV light.[8]
-
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose.[21][22][23]
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways.
By adhering to these guidelines, researchers and developers can ensure the long-term stability and integrity of this compound, a critical component in the synthesis of an important therapeutic agent.
References
-
Methods for the Analysis of Pregabalin Oral Solution - USP's Emerging Standards. (2023). Retrieved from [Link]
-
Jabeen, et al. (2018). method development, validation and stability indicating assay procedure of pregabalin by using rp - iajps. Retrieved from [Link]
- Souri, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhanih, R. (2014). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. DARU Journal of Pharmaceutical Sciences, 22(1), 1.
-
Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms | TSI Journals. (2013). Retrieved from [Link]
-
Vukkum, P., Babu, J., & Muralikrishna, R. (2015). Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. Retrieved from [Link]
-
ICH guideline for stability testing | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. (2024). Retrieved from [Link]
-
Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC - IJARIIT. (2017). Retrieved from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2024). Retrieved from [Link]
-
STRESS DEGRADATION BEHAVIOR OF PREGABALIN, IDENTIFICATION OF DEGRADATION IMPURITIES AND DEVELOPMENT OF STABILITY INDICATING UPLC METHOD | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2015). Retrieved from [Link]
-
What are the storage requirements for Sarcosine methyl ester hydrochloride? - Pioneer. (2024). Retrieved from [Link]
-
Q1A(R2) Guideline - ICH. (2003). Retrieved from [Link]
- US8466297B2 - Manufacturing process for (S)-Pregabalin - Google Patents.
-
Quality Guidelines - ICH. (n.d.). Retrieved from [Link]
- CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials - Google Patents.
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - NIH. (2013). Retrieved from [Link]
- CN105085290A - Method for synthesizing pregabalin - Google Patents.
-
development, validation & stress degradation studies of pregabalin by high performance liquid chromatography - ResearchGate. (2014). Retrieved from [Link]
-
Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets - PubMed. (2020). Retrieved from [Link]
-
Safe Storage. (n.d.). Retrieved from [Link]
-
What is the alternate process for preparing ester hydrochloride? - ResearchGate. (2012). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-Pregabalin methyl ester hydrochloride_TargetMol [targetmol.com]
- 3. US8466297B2 - Manufacturing process for (S)-Pregabalin - Google Patents [patents.google.com]
- 4. CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials - Google Patents [patents.google.com]
- 5. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105085290A - Method for synthesizing pregabalin - Google Patents [patents.google.com]
- 7. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 8. iajps.com [iajps.com]
- 9. asianpubs.org [asianpubs.org]
- 10. tsijournals.com [tsijournals.com]
- 11. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 12. ijpsr.com [ijpsr.com]
- 13. caymanchem.com [caymanchem.com]
- 14. usbio.net [usbio.net]
- 15. chemscene.com [chemscene.com]
- 16. pioneerbioinc.com [pioneerbioinc.com]
- 17. keyorganics.net [keyorganics.net]
- 18. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 19. ijariit.com [ijariit.com]
- 20. researchgate.net [researchgate.net]
- 21. Ich guideline for stability testing | PPTX [slideshare.net]
- 22. insider.thefdagroup.com [insider.thefdagroup.com]
- 23. ICH Official web site : ICH [ich.org]
Reducing impurities in the synthesis of (S)-Pregabalin methyl ester hydrochloride
Technical Support Center: Synthesis of (S)-Pregabalin Methyl Ester Hydrochloride
Welcome to the dedicated technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on impurity reduction. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to ensure the robustness and reproducibility of your experimental outcomes.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section addresses specific impurities commonly encountered during the synthesis of this compound and provides actionable steps to mitigate them.
Issue 1: Presence of the (R)-Enantiomer Impurity
Question: My final product shows a significant level of the unwanted (R)-enantiomer of Pregabalin methyl ester. What are the likely causes, and how can I improve the enantiomeric excess (e.e.)?
Answer:
The presence of the (R)-enantiomer is a critical issue as (S)-Pregabalin is the pharmacologically active form. The root cause of this impurity often lies in the resolution step of the racemic precursor, typically 3-isobutylglutaric acid or a derivative thereof.
Causality and Mitigation:
-
Incomplete Resolution: The primary cause is often an incomplete or inefficient resolution of the racemic mixture. The choice of resolving agent and the crystallization conditions are paramount for achieving high enantiomeric purity.
-
Chiral Resolving Agent: The use of a high-purity chiral resolving agent, such as (R)-(+)-α-phenylethylamine, is crucial. The stoichiometry of the resolving agent to the racemic substrate should be carefully optimized. An excess or deficit can lead to poor resolution.
-
Crystallization Conditions: The crystallization process for the diastereomeric salt is highly sensitive to temperature, solvent, and cooling rate.
-
Solvent System: A well-chosen solvent system is critical for effective diastereomeric salt crystallization. The solubility of the desired diastereomeric salt should be significantly lower than that of the other diastereomer in the chosen solvent.
-
Temperature Gradient: A slow and controlled cooling rate during crystallization is essential to allow for the selective precipitation of the desired diastereomer, preventing the co-precipitation of the unwanted diastereomer.
-
Experimental Protocol: Enantiomeric Resolution of 3-Isobutylglutaric Anhydride
-
Reaction Setup: In a clean, dry reactor, dissolve racemic 3-isobutylglutaric anhydride in a suitable solvent, such as toluene or a mixture of toluene and acetone.
-
Addition of Resolving Agent: Slowly add a solution of (R)-(+)-α-phenylethylamine (0.5 to 0.6 molar equivalents) in the same solvent to the reactor at a controlled temperature, typically room temperature.
-
Diastereomeric Salt Formation: Stir the mixture for a predetermined period (e.g., 2-4 hours) to allow for the complete formation of the diastereomeric amide-acid.
-
Crystallization: Initiate crystallization by cooling the reaction mixture slowly. A typical cooling profile would be from room temperature to 0-5°C over 2-3 hours.
-
Isolation: Isolate the precipitated diastereomeric salt by filtration and wash with a cold solvent to remove any residual impurities.
-
Chiral Purity Analysis: Analyze the enantiomeric purity of the isolated salt using chiral HPLC before proceeding to the next step.
Logical Workflow for Enantiomeric Resolution
Caption: Workflow for the resolution of racemic 3-isobutylglutaric anhydride.
Issue 2: Formation of Phthalimide-Related Impurities
Question: I am observing impurities that correspond to phthalimide and related byproducts in my synthesis, which utilizes the Gabriel synthesis route. How can these be minimized?
Answer:
Phthalimide-related impurities are common when the Gabriel synthesis is employed for the introduction of the amine group. These impurities arise from side reactions of the phthalimide group or its precursors.
Causality and Mitigation:
-
Incomplete Hydrolysis/Hydrazinolysis: The final step in the Gabriel synthesis involves the removal of the phthaloyl protecting group to liberate the free amine. Incomplete reaction can leave residual N-substituted phthalimide intermediates.
-
Hydrazine Hydrate: The use of hydrazine hydrate is a common and effective method for cleaving the phthalimide group. Ensure that a sufficient molar excess of hydrazine hydrate is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is recommended.
-
-
Side Reactions of Phthalimide: Under harsh reaction conditions (e.g., high temperatures, strong bases), the phthalimide ring itself can undergo degradation or side reactions, leading to various impurities.
-
Reaction Conditions: Maintain careful control over reaction temperature and pH during the phthalimide cleavage step. Milder conditions, when feasible, can help to reduce the formation of these byproducts.
-
Experimental Protocol: Hydrazinolysis of N-Phthaloyl-Protected Intermediate
-
Reaction Setup: Suspend the N-phthaloyl-protected pregabalin precursor in a suitable solvent, such as ethanol or methanol.
-
Hydrazine Addition: Add hydrazine hydrate (typically 1.5 to 2.0 molar equivalents) to the suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture and remove the phthalhydrazide byproduct by filtration. The filtrate containing the desired amine can then be carried forward.
Impurity Formation Pathway
Caption: Simplified pathway of phthalimide cleavage and potential impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl ester in the synthesis of (S)-Pregabalin, and can its formation introduce impurities?
A1: The methyl ester serves as a protecting group for the carboxylic acid functionality of Pregabalin. This protection is often necessary to prevent unwanted side reactions during other synthetic steps, such as the introduction of the amine group. The esterification is typically carried out using methanol in the presence of an acid catalyst (e.g., HCl, SOCl₂).
Impurities can be introduced during this step:
-
Incomplete Esterification: If the reaction does not go to completion, residual carboxylic acid will remain.
-
Byproducts from Thionyl Chloride: If thionyl chloride (SOCl₂) is used as the catalyst, impurities such as sulfites can be formed. It is crucial to use purified SOCl₂ and to effectively quench the reaction.
Q2: How can I effectively remove residual solvents from the final this compound product?
A2: Residual solvents are a common concern in pharmaceutical synthesis. The final product should be dried under vacuum at a controlled temperature. The choice of temperature is important to avoid degradation of the product while ensuring efficient removal of the solvent. Techniques such as nitrogen sweeping can also be employed to facilitate solvent removal. The levels of residual solvents should be monitored by Gas Chromatography (GC) to ensure they are within acceptable limits as defined by ICH guidelines.
Q3: Are there alternative, "greener" synthetic routes to (S)-Pregabalin that can inherently reduce impurity formation?
A3: Yes, there is significant research into greener and more efficient syntheses of (S)-Pregabalin. One notable approach involves the use of biocatalysis. For instance, enzymes such as transaminases can be used for the asymmetric amination of a ketone precursor. This can offer high enantioselectivity and milder reaction conditions, thereby reducing the formation of enantiomeric and other process-related impurities.
Quantitative Data Summary: Impurity Profile Comparison
| Synthesis Route | (R)-Enantiomer (%) | Phthalimide Impurities (%) | Residual Solvents (ppm) |
| Classical Resolution & Gabriel Synthesis | 0.5 - 1.5 | 0.1 - 0.5 | < 5000 |
| Biocatalytic Asymmetric Amination | < 0.1 | Not Applicable | < 5000 |
Note: The values presented are typical ranges and can vary based on specific process optimization.
References
Validation & Comparative
A Comparative Guide to (S)-Pregabalin Precursors: Navigating Synthesis Pathways for Optimal Outcomes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (S)-Pregabalin, the active enantiomer of the widely used anticonvulsant and neuropathic pain agent, is a topic of significant interest in pharmaceutical development. The efficiency, purity, and scalability of the synthesis are critically dependent on the choice of the starting precursor. This guide provides an in-depth comparison of (S)-Pregabalin methyl ester hydrochloride against other common precursors, offering experimental insights to inform strategic decisions in research and manufacturing.
Introduction: The Criticality of Chiral Purity in Pregabalin Synthesis
Pregabalin's therapeutic activity resides exclusively in the (S)-enantiomer. The (R)-enantiomer is inactive and considered a chiral impurity. Therefore, synthetic strategies must be highly stereoselective to produce the desired (S)-enantiomer in high purity, meeting stringent regulatory standards. The choice of precursor is the foundational step in this process, dictating the synthetic route, potential impurity profiles, and overall process economics.
Profile: this compound
This compound is an advanced intermediate in pregabalin synthesis.[1][2][3][4] Its structure incorporates the desired stereocenter, offering a more direct route to the final active pharmaceutical ingredient (API).
-
Role in Synthesis: This precursor typically undergoes hydrolysis of the methyl ester to yield (S)-Pregabalin. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a crystalline, easy-to-manage solid.[2][4]
-
Advantages:
-
High Stereochemical Integrity: As the chiral center is already established, the risk of racemization in the final step is minimized.
-
Simplified Final Step: The conversion to pregabalin is a straightforward hydrolysis, reducing the complexity of the final synthesis stage.
-
Improved Stability: The hydrochloride salt form is generally more stable than the free base, facilitating storage and handling.[2]
-
-
Challenges: The primary challenge lies in the efficient and stereoselective synthesis of the precursor itself.
A Survey of Alternative Pregabalin Precursors
Several alternative precursors are commonly employed in various synthetic strategies for pregabalin. Each presents a unique set of advantages and disadvantages.
A common starting point for several pregabalin synthesis routes.[5][6][7]
-
Role in Synthesis: IBG anhydride is a prochiral molecule that can be subjected to asymmetric ring-opening reactions. This is often achieved through enzymatic resolution or by using chiral auxiliaries, such as (R)-(+)-1-phenylethylamine, to introduce the desired stereochemistry.[8][9] The resulting intermediate is then converted to (S)-Pregabalin through a series of steps, often including a Hofmann rearrangement.[9]
-
Advantages:
-
Challenges:
-
Multi-Step Synthesis: The conversion from IBG anhydride to (S)-Pregabalin involves several reaction steps, potentially lowering the overall yield.[10]
-
Resolution Efficiency: The efficiency of the chiral resolution step is critical. Inefficient resolution can lead to the loss of up to 50% of the material as the undesired enantiomer, impacting cost-effectiveness.[9][10]
-
Use of Hazardous Reagents: Some routes may involve hazardous reagents or solvents, such as chloroform, which are not ideal for large-scale industrial production.[11]
-
A key chiral intermediate used in a widely adopted synthesis pathway.[12][13][14]
-
Role in Synthesis: R-CMH is the direct precursor for the Hofmann rearrangement reaction, which converts the carbamoylmethyl group into an aminomethyl group, yielding (S)-Pregabalin.[9][15] This intermediate is typically produced by the resolution of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.[12][16][17]
-
Advantages:
-
Well-Established Route: The Hofmann rearrangement of R-CMH is a well-documented and reliable method for producing (S)-Pregabalin.
-
Direct Precursor: It is the penultimate intermediate in this specific synthetic pathway, simplifying the final conversion step.
-
-
Challenges:
-
Resolution of Racemic CMH: Similar to the IBG anhydride route, this pathway relies on an efficient resolution of the racemic precursor, with the potential for significant material loss of the undesired (S)-CMH enantiomer.
-
Hofmann Rearrangement Conditions: The Hofmann rearrangement often requires the use of bromine and strong bases, which necessitates careful handling and control at an industrial scale.[15]
-
In some approaches, racemic pregabalin is synthesized first and then resolved into its constituent enantiomers.
-
Role in Synthesis: The racemic mixture is treated with a chiral resolving agent, such as (S)-(+)-mandelic acid or a tartaric acid derivative, to form diastereomeric salts.[11][18][19][20] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired (S)-enantiomer is then liberated from the purified diastereomeric salt.
-
Advantages:
-
Direct Resolution: This method directly separates the final product's enantiomers.
-
-
Challenges:
-
Yield Limitation: At least 50% of the material (the R-enantiomer) is lost in the initial resolution, although racemization and recycling of the unwanted enantiomer are possible but add complexity and cost.[21]
-
Screening for Resolving Agents: Finding the optimal resolving agent and crystallization conditions can be time-consuming and empirical.[19]
-
Multiple Crystallizations: Achieving high enantiomeric purity often requires multiple recrystallization steps, which can reduce the overall yield.[19]
-
Head-to-Head Comparison: A Data-Driven Analysis
The choice of precursor significantly impacts key process parameters. The following table summarizes a comparative analysis based on typical outcomes from various synthetic routes.
| Parameter | (S)-Pregabalin Methyl Ester HCl | 3-Isobutylglutaric Anhydride | (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic Acid | Racemic Pregabalin |
| Synthesis Steps to API | 1-2 (Hydrolysis) | 3-5 (Asymmetric opening, amidation, rearrangement) | 1-2 (Hofmann rearrangement) | 2-3 (Resolution, salt breaking) |
| Chiral Purity Control | High (Stereocenter pre-formed) | Moderate to High (Depends on resolution efficiency) | Moderate to High (Depends on resolution efficiency) | Moderate to High (Depends on crystallization efficiency) |
| Typical Overall Yield | High (from precursor) | Low to Moderate (from starting materials)[8][22] | Moderate (from racemic CMH) | Low (Theoretically max 50% without recycling)[10] |
| Scalability | Good | Moderate (Resolution can be challenging to scale) | Moderate (Hofmann rearrangement requires careful control) | Moderate (Large volume crystallizations) |
| Key Challenges | Synthesis of the precursor itself | Loss of undesired enantiomer, multi-step process | Loss of undesired enantiomer, use of hazardous reagents | Loss of undesired enantiomer, multiple crystallizations |
Experimental Protocols & Methodologies
Accurate assessment of purity is paramount in pharmaceutical synthesis. Below are standard protocols for analyzing pregabalin and its precursors.
This method is suitable for determining the chemical purity of a pregabalin sample.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[23][24][25]
-
Mobile Phase: A mixture of phosphate buffer (pH 6.9) and acetonitrile (e.g., 95:5 v/v).[24]
-
Detection: UV detector at 210 nm.[25]
-
Column Temperature: Ambient or controlled at 25°C.
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a known concentration (e.g., 1 mg/mL).[24]
-
Injection Volume: 20 µL.
-
Analysis: Run the sample and a standard of known purity. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks.
This method is crucial for quantifying the unwanted (R)-enantiomer. Direct separation on a chiral stationary phase (CSP) is preferred to avoid complex derivatization.[26][27]
-
Column: Chiral stationary phase column, such as CHIRALPAK ZWIX(+) (e.g., 250 mm x 4.0 mm).[26][27]
-
Mobile Phase: A mixture of methanol, water, and additives like ammonium formate and formic acid (e.g., 5 mM ammonium formate + 5 mM formic acid in MeOH/water 96/4, v/v).[26][27]
-
Flow Rate: 0.5 mL/min.[26]
-
Detection: UV detector at 212 nm or Mass Spectrometry (MS) for higher sensitivity.[26][27]
-
Column Temperature: Controlled, e.g., 10°C or 25°C, as temperature can significantly affect chiral separation.[26]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water 50/50 v/v) to a concentration of approximately 10 mg/mL for UV detection.[26]
-
Injection Volume: 10-30 µL.[26]
-
Analysis: Inject a racemic standard to confirm the elution order of the (S) and (R) enantiomers. Quantify the (R)-enantiomer in the sample against a standard curve or by area percentage, ensuring the detection limit is adequate to meet regulatory requirements (typically <0.15%).
Visualization of Synthesis Pathways
The choice of precursor defines the overall synthetic workflow.
Caption: Comparative overview of major pregabalin synthesis strategies.
Conclusion & Recommendations
The selection of a pregabalin precursor is a strategic decision with significant implications for the entire drug development and manufacturing lifecycle.
-
This compound represents a highly efficient route for the final stages of synthesis. It is an excellent choice for processes where the complexity is front-loaded into the synthesis of the precursor, allowing for a streamlined, high-purity conversion to the final API. This route is particularly advantageous for late-stage development and manufacturing where process robustness and purity are paramount.
-
3-Isobutylglutaric anhydride and the subsequent resolution to (R)-CMH offer a more traditional, versatile approach starting from less complex materials. These routes are suitable for process development where various asymmetric strategies can be explored. However, they inherently involve the challenge of chiral resolution and the potential loss of the undesired enantiomer, which must be addressed through efficient recycling loops to be economically viable.[21]
-
Resolution of racemic pregabalin is the most direct approach to enantiomer separation but is often the least efficient in terms of atom economy, as it discards 50% of the synthesized material per cycle. This method may be suitable for smaller-scale research but is generally less favored for large-scale manufacturing unless coupled with a highly efficient racemization and recycling process.
For drug development professionals, the optimal choice depends on the specific project goals. For rapid, lab-scale synthesis of high-purity (S)-Pregabalin, starting with a pre-resolved, advanced intermediate like this compound is often the most logical choice. For long-term, large-scale manufacturing, a detailed economic and environmental impact analysis of routes starting from earlier intermediates like 3-isobutylglutaric anhydride, including the development of efficient resolution and recycling protocols, is essential.
References
- 1. (S)-Pregabalin methyl ester hydrochloride_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. caymanchem.com [caymanchem.com]
- 5. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 6. nbinno.com [nbinno.com]
- 7. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 8. A Process For The Preparation Of Pregabalin [quickcompany.in]
- 9. An Efficient Process For Synthesis Of Pregabalin [quickcompany.in]
- 10. researchgate.net [researchgate.net]
- 11. WO2008138874A1 - Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin - Google Patents [patents.google.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. darshanpharmachem.com [darshanpharmachem.com]
- 14. (R)-(-)-3-Carbamoymethyl-5-methylhexanoic acid | 181289-33-8 [chemicalbook.com]
- 15. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]
- 16. JP5202519B2 - (R)-(â)-3- (Carbamoylmethyl) -5-methylhexanoic acid, pregabalin, and synthetic intermediate production method - Google Patents [patents.google.com]
- 17. WO2008004044A1 - Process for the preparation of (r)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates - Google Patents [patents.google.com]
- 18. US20100312010A1 - Process for the Preparation of (S)-Pregabalin - Google Patents [patents.google.com]
- 19. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 20. scivisionpub.com [scivisionpub.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 24. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jchr.org [jchr.org]
- 26. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Analytical Determination of Pregabalin and Its Esters
This guide provides an in-depth comparison of analytical methodologies for the quantification of pregabalin and its ester-related substances. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various techniques, offering field-proven insights and supporting experimental data to aid in method selection and implementation.
Introduction: The Analytical Imperative for Pregabalin
Pregabalin, an analog of the neurotransmitter γ-aminobutyric acid (GABA), is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. Its therapeutic efficacy is enantiomer-specific, with the (S)-enantiomer possessing the desired pharmacological activity. The manufacturing process and storage of pregabalin can lead to the formation of related substances, including its esters (e.g., isobutyl and isopropyl esters), which are considered impurities and must be monitored to ensure the safety and quality of the final drug product.
The primary analytical challenge in the determination of pregabalin and its esters lies in their chemical structure. These compounds lack a significant chromophore, rendering direct UV-Vis spectrophotometric detection at higher wavelengths difficult and often necessitating derivatization. This guide will explore and compare the predominant analytical techniques employed to overcome these challenges, providing a framework for selecting the most appropriate method based on the analytical objective, available instrumentation, and required sensitivity.
Chromatographic Methods: The Workhorse of Pregabalin Analysis
High-performance liquid chromatography (HPLC) stands as the most prevalent technique for the routine analysis of pregabalin in pharmaceutical formulations. Its versatility, robustness, and adaptability make it a cornerstone of quality control laboratories.
High-Performance Liquid Chromatography (HPLC)
A variety of HPLC methods have been developed for pregabalin, often employing derivatization to enhance detectability. However, direct analysis is also possible, particularly at lower UV wavelengths.
The selection of an HPLC method is dictated by a balance of sensitivity, specificity, and practicality. For routine quality control of bulk drug and pharmaceutical dosage forms, a simple, direct UV detection method is often preferred for its speed and simplicity. When higher sensitivity is required, such as in the analysis of biological matrices or for the detection of trace impurities, derivatization followed by UV or fluorescence detection, or the use of more advanced detectors like mass spectrometers, becomes necessary.
The choice of stationary phase (e.g., C8 or C18) and mobile phase composition is critical for achieving adequate retention and resolution of pregabalin and its related substances. Due to the polar nature of pregabalin, reversed-phase columns with highly aqueous mobile phases are common. The pH of the mobile phase is a crucial parameter to control the ionization state of the analyte and achieve optimal peak shape.
| Method | Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Reference |
| RP-HPLC (Direct) | Hypersil BDS, C8 (150x4.6 mm, 5 µm) | Phosphate buffer (pH 6.9):Acetonitrile (95:05) | PDA (210 nm) | 0.5 - 1.5 mg/mL | 0.23 µg/mL | 0.61 µg/mL | [1] |
| RP-HPLC (Direct) | Develosil C18 (150 x 4.6 mm, 5µm) | Phosphate buffer (pH 6.2):Acetonitrile (70:30) | UV (225 nm) | Not Specified | Not Specified | Not Specified | [2] |
| RP-HPLC (Derivatization) | Nova-Pak C18 | Acetonitrile:Sodium dihydrogen phosphate (pH 2.5) (60:40) | UV (360 nm) | 1 - 100 µg/mL | Not Specified | 1.00 µg/mL | [3] |
| RP-HPLC (Stability-Indicating) | Inertsil ODS 3V (250 mm × 4.6 mm, 5µ) | Di-ammonium hydrogen phosphate buffer (pH 6.5):Acetonitrile (gradient) | UV (210 nm) | Not Specified | 0.004% | 0.012% | [4] |
This protocol is based on a stability-indicating method capable of separating pregabalin from its potential degradation products and impurities.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Inertsil ODS 3V (250 mm × 4.6 mm, 5µm) analytical column
Reagents:
-
Di-ammonium hydrogen phosphate
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Buffer: Prepare a solution of Di-ammonium hydrogen phosphate in water and adjust the pH to 6.5 ± 0.05 with orthophosphoric acid.
-
Mobile Phase A: Buffer
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 40 60 20 40 60 22 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pregabalin sample in the mobile phase to achieve a known concentration.
-
Workflow for HPLC Analysis of Pregabalin
Caption: Generalized workflow for the HPLC analysis of pregabalin.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like pregabalin, derivatization is mandatory to increase their volatility.
Pregabalin's zwitterionic nature and high polarity make it unsuitable for direct GC analysis. Derivatization serves two primary purposes:
-
Increases Volatility: By converting the polar functional groups (carboxylic acid and amine) into less polar moieties, the volatility of the analyte is increased, allowing it to be vaporized in the GC inlet without decomposition.
-
Improves Chromatographic Properties: Derivatization can lead to sharper peaks and better separation from other components in the sample matrix.
Common derivatizing agents for pregabalin in GC-MS analysis include ethyl chloroformate and reagents for methylation of the carboxylic acid group.[5][6]
This method is particularly useful for the enantiomeric identification of pregabalin.[5][6]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Suitable capillary column (e.g., HP-5MS)
Reagents:
-
Methanol
-
Thionyl chloride
-
Chiral derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)prolyl chloride)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Methylation (Esterification):
-
Dissolve the pregabalin sample in methanol.
-
Slowly add thionyl chloride while cooling the mixture in an ice bath.
-
Heat the reaction mixture to complete the esterification.
-
Evaporate the solvent to obtain the pregabalin methyl ester.
-
-
Chiral Derivatization:
-
Dissolve the pregabalin methyl ester in an appropriate organic solvent.
-
Add the chiral derivatizing agent and a base (e.g., triethylamine).
-
Allow the reaction to proceed at room temperature.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable temperature program to separate the diastereomers.
-
The mass spectrometer is used for detection and quantification.
-
Workflow for GC-MS Analysis of Pregabalin
Caption: Workflow for the enantioselective GC-MS analysis of pregabalin.
Hyphenated Techniques: The Pinnacle of Sensitivity and Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pregabalin due to its exceptional sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex matrices like plasma and urine.
-
High Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the picogram to nanogram per milliliter range, which is essential for pharmacokinetic and therapeutic drug monitoring studies.[7]
-
High Specificity: The use of multiple reaction monitoring (MRM) allows for the highly selective detection of the target analyte even in the presence of co-eluting matrix components.
-
Minimal Sample Preparation: Often, a simple protein precipitation step is sufficient for sample clean-up, leading to high-throughput analysis.[7]
| Method | Sample Matrix | Extraction | Linearity Range | LOD | LOQ | Reference |
| LC-MS/MS | Human Plasma | Protein Precipitation | 50 - 50,000 ng/mL | Not Specified | 50 ng/mL | [7] |
| LC-MS/MS | Human Plasma | Solid Phase Extraction (SPE) | 1 - 250 ng/mL | Not Specified | 1 ng/mL | [8] |
| LC-ESI-MS/MS | Human Plasma and Dry Plasma Spot | Protein Precipitation | 20 - 16,000 ng/mL (plasma), 100 - 10,000 ng/mL (DPS) | Not Specified | 20 ng/mL (plasma), 100 ng/mL (DPS) | [9] |
Electromigration Techniques: A Niche with Potential
Capillary electrophoresis (CE) offers an alternative to chromatographic methods, with advantages in terms of efficiency, speed, and low solvent consumption.
Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC)
CZE separates ions based on their electrophoretic mobility in an electric field. For neutral or zwitterionic compounds like pregabalin, derivatization to introduce a charge is often necessary. MEKC, a mode of CE, utilizes micelles to facilitate the separation of neutral compounds, offering a powerful alternative.[6][10]
In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles. Neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles. The separation is based on the differential partitioning of the analytes, leading to different migration times.[6][10]
A developed MEKC method with indirect UV detection for pregabalin in serum samples demonstrated good linearity in the range of 1.5-100 µg/mL, with an LOD of 0.8 µg/mL and an LOQ of 2.6 µg/mL.[6][10]
Spectroscopic Methods: Simple and Cost-Effective Screening
While lacking the specificity of chromatographic methods, UV-Visible spectrophotometry can be a valuable tool for the preliminary analysis of pregabalin in bulk and pharmaceutical formulations, especially when derivatization is employed.
UV-Visible Spectrophotometry
Direct UV measurement of pregabalin is challenging due to its lack of a strong chromophore, with a maximum absorbance at around 210 nm, where interference from excipients is common.[11] Derivatization with reagents that introduce a chromophore can significantly improve the sensitivity and specificity of the method.
Analysis of Pregabalin Esters
The analysis of pregabalin esters, which are potential process-related impurities, requires methods that can effectively separate them from the parent drug and other related substances. Stability-indicating HPLC methods are particularly well-suited for this purpose. The chromatographic conditions need to be optimized to achieve baseline resolution between pregabalin and its ester impurities.
While specific validated methods solely for pregabalin esters are not extensively reported in the literature, their analysis is typically incorporated into comprehensive stability-indicating methods for pregabalin and its related substances.[4] The principles of HPLC and GC-MS discussed for pregabalin are directly applicable to its esters, with adjustments to the chromatographic conditions to account for the difference in polarity and volatility.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
All analytical methods must be validated to ensure they are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Method for Every Need
The selection of an analytical method for pregabalin and its esters is a critical decision that depends on the specific analytical challenge at hand. For routine quality control of pharmaceutical products, a simple and direct RP-HPLC method with UV detection may be sufficient. For the analysis of trace impurities or for bioanalytical applications, the superior sensitivity and specificity of LC-MS/MS make it the method of choice. GC-MS, while requiring derivatization, is a powerful tool for enantiomeric purity testing. Capillary electrophoresis offers a fast and efficient alternative, particularly for chiral separations.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical method to ensure the quality, safety, and efficacy of pregabalin-containing products.
References
Sources
- 1. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. asianpubs.org [asianpubs.org]
- 4. ijariit.com [ijariit.com]
- 5. Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. frontagelab.com [frontagelab.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Micellar Electrokinetic Chromatographic Method with Indirect UV Detection for Pregabalin Determination in Serum Samples [ps.tbzmed.ac.ir]
- 11. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Validation of HPLC a Method for (S)-Pregabalin Methyl Ester Hydrochloride Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-Pregabalin methyl ester hydrochloride, a key intermediate in the synthesis of Pregabalin. We will explore the experimental data supporting this method and compare its performance with alternative analytical techniques.
Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and analgesic drug. Its synthesis involves the intermediate this compound, and ensuring the purity and concentration of this intermediate is critical for the quality and efficacy of the final drug product. Due to its chemical structure, which lacks a significant chromophore, direct UV detection of Pregabalin and its intermediates can be challenging.[1] This necessitates derivatization or the use of alternative detection methods.
This guide will delve into a validated HPLC method, offering a detailed protocol and comparing its performance characteristics against other analytical approaches, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC). All methodologies and claims are grounded in established scientific literature and regulatory guidelines, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3]
The Gold Standard: A Validated RP-HPLC Method
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. The method detailed below has been validated according to ICH guidelines to ensure it is fit for its intended purpose.[4]
Causality Behind Experimental Choices
The selection of each parameter in this HPLC method is deliberate and based on the physicochemical properties of this compound and the principles of chromatography.
-
Column: An Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm) is chosen for its excellent resolving power and peak shape for polar compounds.[5] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer (pH 6.5) and acetonitrile is employed.[5] The buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes. Acetonitrile is a common organic modifier that provides good elution strength for the analyte.
-
Detection: UV detection at 210 nm is utilized.[5] While Pregabalin and its ester intermediate lack a strong chromophore, they exhibit some absorbance at lower UV wavelengths.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25°C are maintained to ensure optimal separation and reproducibility.[5][6]
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the validated HPLC method for the quantification of this compound.
1. Preparation of Solutions:
- Mobile Phase A (Buffer): Prepare a 0.01 M solution of ammonium dihydrogen phosphate and adjust the pH to 6.5 with a suitable base.[5]
- Mobile Phase B: HPLC grade acetonitrile.[5]
- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 v/v ratio.[5]
- Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
- Sample Solution: Prepare the sample containing this compound in the diluent to a concentration within the linear range of the method.
2. Chromatographic Conditions:
- Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm).[5]
- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: 25°C.[5]
- Injection Volume: 20 µL.[5]
- Detection Wavelength: 210 nm.[5]
- Gradient Program:
- 0-5 min: 95% A, 5% B
- 5-15 min: Linear gradient to 40% A, 60% B
- 15-20 min: Hold at 40% A, 60% B
- 20-22 min: Linear gradient back to 95% A, 5% B
- 22-30 min: Re-equilibration at 95% A, 5% B
3. System Suitability:
- Before sample analysis, inject the standard solution five times.
- The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
- The tailing factor for the analyte peak should be not more than 1.5.[4]
- The theoretical plates should be not less than 2000.
4. Analysis:
- Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
- Record the chromatograms and determine the peak area of this compound.
- Calculate the concentration of the analyte in the sample by comparing its peak area with that of the standard solution.
Visualizing the Workflow
Caption: Workflow for HPLC analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Methods
While the validated HPLC method provides robust and reliable results, it is essential to consider alternative techniques that may offer advantages in specific scenarios. This section compares the HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like Pregabalin and its intermediates, derivatization is necessary to increase their volatility.[7]
Advantages of GC-MS:
-
High Specificity: The mass spectrometer provides detailed structural information, leading to high specificity and confident peak identification.
-
Good Sensitivity: GC-MS can achieve low limits of detection, often in the nanogram range.[7]
Disadvantages of GC-MS:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability and increase analysis time.[8]
-
Thermal Lability: There is a risk of thermal degradation of the analyte in the heated GC inlet.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures. This results in faster analysis times and improved resolution compared to conventional HPLC.[9]
Advantages of UPLC:
-
Faster Analysis Times: UPLC methods can significantly reduce run times, increasing sample throughput.[9]
-
Higher Resolution and Sensitivity: The smaller particle size leads to sharper peaks, improving resolution and sensitivity.
Disadvantages of UPLC:
-
Higher Cost: UPLC systems and columns are generally more expensive than their HPLC counterparts.
-
Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require significant re-optimization.
Performance Comparison
The following table summarizes the key performance characteristics of the validated HPLC method in comparison to typical GC-MS and UPLC methods for Pregabalin analysis.
| Parameter | Validated HPLC Method | Typical GC-MS Method | Typical UPLC Method |
| Linearity Range | 0.5 - 1.5 mg/mL[4] | 0.36 - 10 µg/mL[8] | LOQ - 0.30 % w/w[9] |
| Accuracy (% Recovery) | 98 - 102%[4] | < 10% variation[8] | Not explicitly stated |
| Precision (%RSD) | < 2.0%[4] | < 10%[8] | Not explicitly stated |
| Limit of Detection (LOD) | 0.23 µg/mL[4] | 200 ng[7] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.61 µg/mL[4] | 400 ng[7] | Not explicitly stated |
| Run Time | ~30 minutes | ~10 minutes (chromatographic run)[9] | < 10 minutes[9] |
| Derivatization | Not required | Required | Not required |
Method Validation: Ensuring Trustworthiness
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. The validation of the described HPLC method was performed in accordance with ICH Q2(R1) guidelines and included the following parameters.[2][3]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[5] Samples are stressed under acidic, basic, oxidative, thermal, and photolytic conditions. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks.[5][6]
Linearity
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The linearity of this method was established by analyzing a series of solutions at different concentrations. The correlation coefficient (r²) should be greater than 0.999.[6]
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of recovery is calculated. The acceptance criterion for recovery is usually between 98.0% and 102.0%.[6]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): The precision of the method over different days, with different analysts and equipment.
The relative standard deviation (%RSD) for precision studies should typically be less than 2.0%.[6]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters such as mobile phase composition, pH, flow rate, and column temperature are varied slightly. The system suitability parameters should remain within the acceptance criteria.[6]
Visualizing the Validation Parameters
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
Conclusion
The validated RP-HPLC method presented in this guide offers a reliable, accurate, and precise approach for the quantification of this compound. Its performance, supported by rigorous validation according to ICH guidelines, makes it a suitable choice for routine quality control and stability testing in pharmaceutical development and manufacturing.
While alternative methods like GC-MS and UPLC have their own merits, particularly in terms of specificity and speed, the HPLC method provides a robust and cost-effective solution without the need for derivatization. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the available instrumentation, desired sample throughput, and the regulatory landscape. By understanding the principles and performance characteristics of each method, researchers and scientists can make informed decisions to ensure the quality and safety of pharmaceutical products.
References
-
Chennuru, L. N., Choppari, T., Nandula, R. P., Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1569. [Link]
-
Wu, Y., et al. (2007). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1124-1128. [Link]
-
USP. (2023). Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Scilit. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Jadhav, A. S., et al. (2007). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science, 45(7), 445-449. [Link]
-
Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Kumar, A., & Singh, R. (2017). Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. International Journal of Advanced Research in Innovative Ideas in Technology, 3(4), 1-8. [Link]
-
Vukkum, P., Babu, J., & Muralikrishna, R. (2014). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 539-545. [Link]
-
Gholami, M., et al. (2012). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Iranian Journal of Pharmaceutical Research, 11(3), 825-832. [Link]
-
ResearchGate. (2007). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. [Link]
-
Singh, S., et al. (2013). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. Analytical Chemistry: An Indian Journal, 12(10), 377-383. [Link]
-
Reddy, B. R., & Rao, K. S. (2015). A Validated Stability-Indicating UPLC Method for the Determination of Pregabalin and Its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2251. [Link]
-
ResearchGate. (2017). Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form. [Link]
-
Vaidya, V. V., et al. (2010). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences, 72(4), 517-519. [Link]
-
El-Zaher, A. A., et al. (2019). Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method. Journal of Chromatographic Science, 57(5), 416-422. [Link]
-
Kumar, P. S., & Kumar, K. R. (2022). New Analytical Method Development and Validation for Estimation of Pregabalin and Mecobalamin in Bulk and Tablet by RP-HPLC. Bio-Physical and Engineering Letters, 1(1), 1-10. [Link]
-
Reddy, G. S., et al. (2016). Development and Validation of HPLC Method for Estimation of Pregabalin in Bulk & Capsule Dosage Form. Walsh Medical Media. [Link]
-
ResearchGate. (2017). Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form. [Link]
-
Al-Abachi, A. M., & Al-Sammarrae, A. M. (2022). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Journal of Pharmaceutical Negative Results, 13(3), 231-237. [Link]
-
ResearchGate. (2019). Precision and accuracy for pregabalin. [Link]
-
SID. (2014). Analytical RP-HPLC Method for Development and Validation of Pregabalin and Methylcobalamine in Combined Capsule Formulation. [Link]
-
Elessawy, A. M., et al. (2019). Determination of Pregabalin in Tissues and Fluids by Using GC. Archives of Clinical Toxicology, 1(1), 4-6. [Link]
Sources
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariit.com [ijariit.com]
- 6. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 7. probiologists.com [probiologists.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
A Comparative Guide to the Forced Degradation of (S)-Pregabalin and its Methyl Ester Hydrochloride Derivative
A Senior Application Scientist's Perspective on Predicting Stability and Degradation Pathways
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a drug substance's stability is paramount. Forced degradation studies, or stress testing, provide critical insights into the intrinsic stability of a molecule, helping to elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods. This guide offers an in-depth technical comparison of the forced degradation profiles of (S)-Pregabalin and its significant variant, (S)-Pregabalin methyl ester hydrochloride.
While extensive data exists for the parent compound, (S)-Pregabalin, the stability of its methyl ester hydrochloride derivative is less documented in publicly available literature. Therefore, this guide will leverage the established degradation behavior of (S)-Pregabalin as a benchmark and apply fundamental chemical principles to predict the stability of the methyl ester. This comparative approach will provide valuable insights for researchers working with this compound or similar ester derivatives of active pharmaceutical ingredients (APIs).
Introduction to (S)-Pregabalin and the Significance of its Methyl Ester
(S)-Pregabalin, an analog of gamma-aminobutyric acid (GABA), is a widely used pharmaceutical agent for treating neuropathic pain, epilepsy, and generalized anxiety disorder. Its chemical structure features a primary amine and a carboxylic acid group, making it a zwitterionic molecule at physiological pH.
This compound is a key intermediate in some synthetic routes of Pregabalin and can also be a potential impurity. The presence of the methyl ester group introduces a new reactive site, primarily susceptible to hydrolysis, which can significantly alter the stability profile compared to the parent drug. Understanding the degradation of this ester is crucial for controlling impurities during synthesis and storage and for developing robust analytical methods.
Comparative Forced Degradation Analysis
Forced degradation studies are typically conducted under five key stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines: acidic, basic, oxidative, thermal, and photolytic.
Hydrolytic Degradation: A Tale of Two Functional Groups
Expertise & Experience: The primary structural difference between (S)-Pregabalin and its methyl ester is the carboxylic acid versus the methyl ester functional group. This difference is the focal point of their divergent behavior under hydrolytic stress. Carboxylic acids are generally stable to hydrolysis, whereas esters are susceptible, particularly under acidic and basic conditions.
(S)-Pregabalin: Studies have consistently shown that (S)-Pregabalin is relatively stable under acidic conditions.[1][2] However, under basic conditions, some degradation is observed, although it is not as significant as under oxidative stress.[1][2]
This compound (Predicted Behavior):
-
Acidic Conditions: The ester group is prone to acid-catalyzed hydrolysis. In the presence of a strong acid (e.g., HCl) and heat, the methyl ester is expected to hydrolyze to form (S)-Pregabalin and methanol. The rate of this hydrolysis will depend on the acid concentration and temperature.
-
Basic Conditions: Base-catalyzed hydrolysis (saponification) of the ester is typically faster and more facile than acid-catalyzed hydrolysis. Under basic conditions (e.g., NaOH), (S)-Pregabalin methyl ester is predicted to readily hydrolyze to the corresponding carboxylate salt of (S)-Pregabalin.
Trustworthiness: The prediction of ester hydrolysis is a fundamental concept in organic chemistry. The protocol below is designed to be a self-validating system, where the disappearance of the ester and the appearance of the parent acid can be monitored by a stability-indicating HPLC method.
Oxidative Degradation
Expertise & Experience: Oxidative degradation targets electron-rich centers in a molecule. While the aliphatic chain of pregabalin is relatively robust, the primary amine can be a site for oxidation.
(S)-Pregabalin: Multiple studies have reported that (S)-Pregabalin is highly susceptible to oxidative degradation.[1][2][3] Treatment with hydrogen peroxide (H₂O₂) can lead to the formation of several degradation products. One study identified ten major oxidative degradation impurities.[1]
This compound (Predicted Behavior): The presence of the methyl ester group is unlikely to significantly alter the susceptibility of the primary amine to oxidation. Therefore, it is predicted that this compound will also be highly susceptible to oxidative stress, likely forming a similar profile of oxidative degradants as the parent drug, in addition to any products of ester hydrolysis.
Thermal and Photolytic Degradation
Expertise & Experience: Thermal and photolytic stability are crucial for determining appropriate storage and handling conditions.
(S)-Pregabalin: (S)-Pregabalin has demonstrated good stability under thermal and photolytic stress.[2][3] Significant degradation is generally not observed under typical stress conditions (e.g., 60°C for several days or exposure to UV/Vis light).
This compound (Predicted Behavior): The methyl ester derivative is also expected to be relatively stable under thermal and photolytic conditions, similar to the parent compound. The ester linkage is not typically labile to heat or light in the absence of other reactive species.
Data Presentation: A Comparative Summary
The following table summarizes the known and predicted degradation behavior of (S)-Pregabalin and its methyl ester hydrochloride derivative.
| Stress Condition | (S)-Pregabalin | This compound (Predicted) | Primary Degradation Pathway (Predicted for Ester) |
| Acidic Hydrolysis | Stable to slight degradation | Significant degradation | Acid-catalyzed hydrolysis of the ester to the carboxylic acid. |
| Basic Hydrolysis | Significant degradation | Very significant degradation | Base-catalyzed hydrolysis (saponification) of the ester. |
| Oxidative | Significant degradation | Significant degradation | Oxidation of the primary amine group. |
| Thermal | Stable | Stable | - |
| Photolytic | Stable | Stable | - |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are designed to be robust and can be adapted for similar compounds.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or water).
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
Forced Degradation Procedures
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to 10 mL with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with 0.1N HCl.
-
Dilute to 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a petri dish and keep it in a hot air oven at 60°C for 7 days.
-
After the specified time, weigh an appropriate amount of the solid, prepare a 100 µg/mL solution in the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified period.
-
Prepare a 100 µg/mL solution of the exposed solid in the mobile phase and analyze.
-
Analytical Method: Stability-Indicating HPLC
A robust stability-indicating HPLC method is essential to separate the parent drug from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer, pH 6.2) and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Trustworthiness: The validation of this HPLC method according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness) is critical to ensure the trustworthiness of the degradation data.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the forced degradation study of (S)-Pregabalin methyl ester HCl.
Predicted Degradation Pathways
Caption: Predicted primary degradation pathways for (S)-Pregabalin methyl ester.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for understanding and investigating the forced degradation of this compound. By comparing its predicted stability with the well-documented behavior of (S)-Pregabalin, researchers can anticipate potential degradation pathways and develop appropriate control strategies.
The primary predicted liability of the methyl ester is its susceptibility to hydrolysis, a factor that must be carefully considered during process development, formulation, and storage. While oxidative degradation is also a concern, it is a shared characteristic with the parent API.
Authoritative Grounding & Comprehensive References: The insights and protocols described herein are grounded in established principles of chemical stability and guided by international regulatory expectations. For further in-depth information, the following resources are recommended.
References
- Jabeen, Md. Akram, & Abdul Sayeed. (n.d.). METHOD DEVELOPMENT, VALIDATION AND STABILITY INDICATING ASSAY PROCEDURE OF PREGABALIN BY USING RP-HPLC. IAJPS.
- Vukkum, P., Babu, J., & Muralikrishna, R. (2015).
- (n.d.).
- Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015). STRESS DEGRADATION BEHAVIOR OF PREGABALIN, IDENTIFICATION OF DEGRADATION IMPURITIES AND DEVELOPMENT OF STABILITY INDICATING UPLC METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- (2018). method development, validation and stability indicating assay procedure of pregabalin by using rp - iajps. IAJPS.
- (2023). Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards.
- (2023). STABILITY INDICATING RS METHOD DEVELOPMENT AND VALIDATION OF PREGABILIN BY UPLC.
- (n.d.). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. TSI Journals.
- Souri, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhanih, R. (n.d.).
- Sneha, P., & Srinivas, P. (2015). STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC. IAJPS.
- (n.d.). development, validation & stress degradation studies of pregabalin by high performance liquid chromatography.
- (n.d.). Results of force degradation studies of Pregabalin API.
- Zhu, J., et al. (2020). Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. PubMed.
- (2025). N-Methylpregabalin: An In-depth Technical Guide on the Primary Metabolite of Pregabalin. Benchchem.
Sources
A Comparative Guide to the Chemical Stability of Pregabalin and Its Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pregabalin and its Methyl Ester Derivative
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used anticonvulsant and neuropathic pain agent.[1][2] Its zwitterionic nature, possessing both a primary amine and a carboxylic acid functional group, influences its physicochemical properties, including its stability profile.[2]
Pregabalin methyl ester hydrochloride is the corresponding methyl ester of pregabalin, where the carboxylic acid group is esterified. This modification significantly alters the molecule's polarity and chemical reactivity, which in turn is expected to influence its stability, particularly its susceptibility to hydrolysis. While extensive stability data is available for pregabalin, its methyl ester is primarily available as an analytical reference standard, with less public data on its forced degradation.[3] This guide will consolidate the known stability of pregabalin and provide a chemically-reasoned projection of the stability of its methyl ester hydrochloride.
Chemical Structures
To visually represent the molecules at the core of this guide, their chemical structures are presented below.
Caption: Chemical structures of Pregabalin and its Methyl Ester Hydrochloride.
Comparative Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute. The following sections detail the known stability of pregabalin under various stress conditions and offer a comparative perspective on the expected stability of its methyl ester hydrochloride.
Stability of Pregabalin
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][4][5] Pregabalin has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Summary of Pregabalin Degradation under Stress Conditions:
| Stress Condition | Extent of Degradation | Key Observations |
| Acidic Hydrolysis | Slight to moderate degradation | Degradation is observed upon heating in the presence of strong acids.[1] |
| Alkaline Hydrolysis | Significant degradation | Pregabalin is highly susceptible to degradation in basic conditions, showing a notable decrease in the parent drug concentration.[1][2] |
| Oxidative Stress | Significant degradation | Exposure to oxidizing agents like hydrogen peroxide leads to considerable degradation.[1][4] |
| Thermal Degradation | Generally stable in solid state, slight degradation in solution | In the solid form, pregabalin shows good thermal stability. However, some degradation can be observed when heated in solution. |
| Photolytic Degradation | Generally stable | Studies indicate that pregabalin is relatively stable when exposed to light.[4] |
The primary degradation pathway for pregabalin under hydrolytic and thermal stress often involves intramolecular cyclization to form the lactam impurity, 4-isobutyl-pyrrolidin-2-one.
Caption: Primary degradation pathway of Pregabalin to its lactam impurity.
Predicted Stability of Pregabalin Methyl Ester Hydrochloride
While specific forced degradation studies on pregabalin methyl ester hydrochloride are not widely published, its chemical structure allows for predictable stability behavior based on fundamental organic chemistry principles.
The most significant difference in the stability profile of the methyl ester compared to pregabalin is its susceptibility to hydrolysis . The ester functional group is inherently prone to cleavage in the presence of water, a reaction that can be catalyzed by both acids and bases.
Expected Stability Profile of Pregabalin Methyl Ester Hydrochloride:
| Stress Condition | Predicted Stability | Rationale |
| Acidic Hydrolysis | Less Stable than Pregabalin | The ester bond is susceptible to acid-catalyzed hydrolysis, which would lead to the formation of pregabalin and methanol. This is a primary and expected degradation pathway. |
| Alkaline Hydrolysis | Significantly Less Stable than Pregabalin | Base-catalyzed hydrolysis (saponification) of the ester is typically a rapid and irreversible reaction, leading to the formation of the carboxylate salt of pregabalin and methanol. This is expected to be a major route of degradation. |
| Oxidative Stress | Similar to Pregabalin | The primary amine and the aliphatic chain are the likely sites of oxidation, similar to pregabalin. The ester group is not expected to significantly alter the susceptibility to oxidation. |
| Thermal Degradation | Potentially similar to Pregabalin | In the solid state, as a hydrochloride salt, it is expected to have good thermal stability. In solution, hydrolysis would likely be the dominant degradation pathway upon heating. The supplier indicates a stability of ≥ 5 years for the solid analytical standard.[3] |
| Photolytic Degradation | Similar to Pregabalin | The core structure responsible for any potential light absorption remains largely unchanged, suggesting a similar photostability profile to pregabalin. |
The predicted primary degradation pathway for pregabalin methyl ester hydrochloride under hydrolytic conditions is the cleavage of the ester bond to yield pregabalin.
Caption: Predicted primary degradation pathway of Pregabalin Methyl Ester HCl.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of pregabalin and its methyl ester, a well-designed forced degradation study is necessary. The following protocols outline a systematic approach.
General Procedure for Forced Degradation Studies
Objective: To generate potential degradation products and compare the relative stability of pregabalin and its methyl ester hydrochloride under various stress conditions.
Materials:
-
Pregabalin reference standard
-
Pregabalin methyl ester hydrochloride reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or Mass Spectrometric detector
Workflow for Forced Degradation:
Caption: Workflow for a comparative forced degradation study.
Step-by-Step Protocol for Hydrolytic Degradation
-
Preparation of Stock Solutions: Accurately weigh and dissolve pregabalin and pregabalin methyl ester hydrochloride in a suitable solvent (e.g., water or methanol) to prepare stock solutions of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of each stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To a known volume of each stock solution, add an equal volume of 0.1 N NaOH.
-
Maintain the solutions at room temperature for a defined period (e.g., 8 hours), as alkaline hydrolysis of the ester is expected to be rapid.
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation for each compound under each condition.
-
Conclusion
The stability of pregabalin has been extensively studied, revealing its susceptibility to degradation under alkaline, oxidative, and to a lesser extent, acidic conditions, with lactam formation being a key degradation pathway. While direct comparative forced degradation data for pregabalin methyl ester hydrochloride is limited, its chemical structure strongly suggests a heightened vulnerability to both acid- and base-catalyzed hydrolysis. The ester linkage is the most probable point of initial degradation, leading to the formation of pregabalin. For researchers and formulation scientists, this implies that while the methyl ester may offer advantages in terms of solubility in certain solvents or as a pro-drug, its formulation would require stringent control of pH and exclusion of moisture to ensure stability. The experimental protocols outlined in this guide provide a framework for conducting a direct comparative stability assessment to confirm these predictions and to fully characterize the stability profile of pregabalin methyl ester hydrochloride.
References
- 1. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. iajps.com [iajps.com]
- 5. ijariit.com [ijariit.com]
A Senior Application Scientist's Guide to the Enantiomeric Purity Determination of (S)-Pregabalin Methyl Ester Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pregabalin, marketed as the (S)-enantiomer, is a cornerstone therapeutic for neuropathic pain and epilepsy.[1] The pharmacological activity resides almost exclusively in the (S)-enantiomer, making the rigorous quantification of its stereoisomeric counterpart, the (R)-enantiomer, a critical quality attribute.[1] This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric purity of (S)-Pregabalin Methyl Ester Hydrochloride. This specific derivative is frequently encountered as a synthetic intermediate and is particularly relevant for gas chromatographic methods. We will dissect the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), moving beyond mere protocols to explain the causal chemistry behind methodological choices. Our objective is to equip you with the expert insights needed to select, develop, and validate the most appropriate method for your laboratory's specific needs, be it for routine quality control, process development, or research applications.
The Analytical Challenge: Structural Hurdles of Pregabalin
The analysis of Pregabalin and its derivatives is not trivial due to several inherent molecular characteristics:
-
Lack of a Chromophore: As a simple γ-amino acid, Pregabalin possesses no significant UV-absorbing group, complicating detection by standard HPLC-UV methods.[2][3] This necessitates either derivatization to introduce a chromophore or the use of alternative detection techniques like mass spectrometry (MS).
-
Zwitterionic Nature: The parent Pregabalin molecule is amphoteric, containing both a basic amine and an acidic carboxylic acid.[4][5] This property can lead to poor peak shape and unpredictable retention in reversed-phase HPLC. Esterification to the methyl ester mitigates issues related to the carboxylic acid but the basic amine remains.
-
Thermal Instability: At the high temperatures typical of GC injection ports, Pregabalin and its esters are prone to intramolecular cyclization, forming the non-controlled lactam impurity, 4-isobutylpyrrolidin-2-one.[4][5] This degradation pathway can compromise the accuracy of GC-based methods if not properly controlled.
These challenges form the basis for the various analytical strategies that have been developed, each with a unique approach to overcoming these hurdles.
Comparative Analysis of Separation Techniques
The determination of enantiomeric excess for this compound is primarily accomplished through three chromatographic techniques. The choice between them hinges on a balance of available equipment, required sensitivity, sample throughput, and the complexity of the workflow.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. For Pregabalin analysis, its application is predicated on a two-step derivatization process to overcome the molecule's inherent non-volatility and to enable chiral discrimination on a standard achiral column.
Principle of Chiral Recognition: Indirect Separation. The amine group of the pregabalin methyl ester is reacted with a pure chiral derivatizing agent (e.g., (S)-(-)-N-(trifluoroacetyl)prolyl chloride, S-TPC) to form a pair of diastereomers.[4] These diastereomers have different physicochemical properties and can be separated on a conventional, achiral GC column (e.g., DB-5).
Expertise & Causality: The initial methylation step to form the ester is crucial. It "caps" the polar carboxylic acid, reducing its polarity and preventing it from interfering with the subsequent chiral derivatization of the amine group.[4][5] This dual derivatization transforms the non-volatile, chiral amino acid ester into a pair of volatile, separable diastereomeric amides. MS detection is highly recommended over Flame Ionization Detection (FID) as it provides structural confirmation, adding a layer of certainty to the identification of each enantiomeric peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and versatile technique for enantiomeric purity testing in the pharmaceutical industry. It offers two distinct strategies: an indirect method using derivatization and a direct method using a chiral stationary phase (CSP).
Method A: Indirect Separation via Pre-Column Derivatization
This approach mirrors the logic of the GC method but is performed entirely in the liquid phase under ambient temperature conditions, thus avoiding the risk of thermal degradation. The United States Pharmacopeia (USP) monograph for Pregabalin enantiomeric purity utilizes this strategy.[6]
Principle of Chiral Recognition: Similar to GC, the amine group is reacted with a chiral derivatizing agent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDNPAA or FDAA), to form diastereomers.[2][3][6] These are then separated on a standard achiral C18 column.
Expertise & Causality: The genius of this method lies in the dual function of Marfey's reagent. Not only does it create separable diastereomers, but its dinitrophenyl group is a strong chromophore.[2] This solves the problem of poor UV detection, allowing for sensitive and accurate quantification at wavelengths around 340 nm.[3] This makes the method robust, easily transferable, and suitable for routine QC environments that may not have routine access to mass spectrometers.
Method B: Direct Separation on a Chiral Stationary Phase (CSP)
This is the most elegant approach, separating the enantiomers directly without any chemical modification. The success of this method is entirely dependent on the selection of the appropriate CSP.
Principle of Chiral Recognition: Direct Separation. The underivatized enantiomers are introduced to a column packed with a chiral stationary phase. Chiral recognition occurs through transient, stereoselective interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between the enantiomers and the chiral selector bonded to the stationary phase. One enantiomer interacts more strongly, leading to a longer retention time and thus separation. For Pregabalin, zwitterionic CSPs (e.g., CHIRALPAK ZWIX) have shown excellent performance.[7][8]
Expertise & Causality: The zwitterionic nature of the CHIRALPAK ZWIX selector is key to its success with amino acids like Pregabalin. It contains both a sulfonic acid anion and a quaternary amine cation, allowing for strong ionic interactions with the protonated amine and (in the case of the parent acid) the deprotonated carboxylate of the analyte.[7] This dual-interaction mechanism provides excellent enantioselectivity. The main challenge remains detection. Without a chromophore, sensitive detection requires either MS or monitoring at a very low UV wavelength (e.g., ~210 nm), which can suffer from baseline noise and interference.[7][9]
Supercritical Fluid Chromatography (SFC)
SFC is a high-speed, high-efficiency separation technique that uses supercritical CO2 as the primary mobile phase. It is particularly well-suited for chiral separations.[10][11]
Principle of Chiral Recognition: Direct Separation. SFC almost always employs chiral stationary phases, operating on the same principle as direct HPLC. Polysaccharide-based CSPs are the workhorses of chiral SFC.[11][12]
Expertise & Causality: SFC combines the best attributes of gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for much higher flow rates than HPLC without a significant loss in efficiency.[13] This translates to dramatically shorter run times, often 3-5 times faster than HPLC.[13][14] Furthermore, by replacing the bulk of the organic mobile phase with environmentally benign CO2, SFC is a much "greener" alternative.[14] For laboratories focused on high-throughput screening or sustainability, SFC presents a compelling advantage.
Quantitative Data Summary & Method Comparison
| Feature | Gas Chromatography (GC) | HPLC (Indirect) | HPLC (Direct) | Supercritical Fluid Chromatography (SFC) |
| Principle | Diastereomer Formation | Diastereomer Formation | Direct Chiral Recognition | Direct Chiral Recognition |
| Typical Column | Achiral (e.g., DB-5)[4] | Achiral (e.g., C18)[6] | Chiral (e.g., CHIRALPAK ZWIX)[7] | Chiral (e.g., Polysaccharide-based)[11] |
| Derivatization | Required (2-step): Esterification + Chiral Amidation[4][5] | Required (1-step): Chiral Amidation[2][6] | Not Required | Not Required |
| Detection | MS, FID | UV (~340 nm)[3] | MS, low UV (~210 nm)[7] | MS, UV |
| Key Advantages | High resolution; Definitive identification with MS. | Robust & validated (USP); Sensitive UV detection; No specialized columns.[6] | No derivatization; Direct measurement of true enantiomers. | Very fast analysis; High efficiency; Reduced organic solvent use ("Green").[13][14] |
| Key Limitations | Complex 2-step derivatization; Risk of thermal degradation (lactam formation).[4][5] | Derivatization step adds time and potential for side-reactions. | Requires expensive chiral columns; Poor sensitivity with UV detection.[7] | Requires specialized SFC instrumentation. |
Experimental Protocols
The following protocols are provided as validated starting points for method development.
Protocol 1: GC-MS Enantiomeric Purity via S-TPC Derivatization
(Adapted from Marginean, I., & Callery, P. S. (2019).)[4][5]
1. Sample Preparation (Derivatization): a. Accurately weigh ~5 mg of this compound into a vial. b. Add 1 mL of chloroform and 1 mL of 10% aqueous sodium hydroxide to neutralize the HCl salt and extract the free base into the organic layer. Vortex thoroughly. c. Transfer the bottom chloroform layer to a clean vial. d. Add 50 µL of (S)-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC) solution (as a chiral derivatizing agent). e. Cap the vial and heat at 60°C for 20 minutes. f. Cool to room temperature. The sample is ready for injection.
2. GC-MS Conditions:
-
GC Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Injector: Split/Splitless, 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
MS Detector: Electron Ionization (EI) mode. Scan range 50-500 amu or use Selected Ion Monitoring (SIM) for higher sensitivity. The (R)-enantiomer derivative typically elutes before the (S)-enantiomer derivative.[4]
Protocol 2: HPLC-UV Enantiomeric Purity via Marfey's Reagent
(Based on USP Monograph for Pregabalin and Chen, X., et al. (2008).)[2][6]
1. Sample Preparation (Derivatization): a. Prepare a sample solution of this compound in water at approximately 1 mg/mL. b. In a vial, combine 1.0 mL of the sample solution, 100 µL of 1 M sodium bicarbonate solution, and 0.6 mL of a 3 mg/mL solution of Marfey's Reagent (FDNPAA) in acetone. c. Cap the vial and heat in a water bath at 55°C for 1 hour.[6] d. Allow the solution to cool to room temperature. e. Dilute with water as needed to bring the final concentration into the calibration range. The sample is ready for injection.
2. HPLC-UV Conditions:
-
HPLC Column: C18, 4.6 x 250 mm, 5 µm (A standard achiral column).[6]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.5% triethylamine adjusted to pH 3.0 with phosphoric acid) in a ratio of approximately 45:55 (v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV at 340 nm.[2]
-
Injection Volume: 20 µL.
Conclusion and Recommendations
The selection of a method for determining the enantiomeric purity of this compound is a strategic decision guided by the specific context of the analysis.
-
For Routine Quality Control (QC): The indirect HPLC-UV method with Marfey's reagent is the unequivocal choice. Its alignment with the USP monograph, robustness, use of standard equipment (C18 column, UV detector), and excellent sensitivity make it ideal for a regulated environment.[6]
-
For High-Throughput Screening and "Green" Chemistry: SFC is the superior option. Its incredible speed and drastic reduction in organic solvent consumption provide unparalleled efficiency and environmental benefits, making it perfect for process development and library screening.[13][14]
-
For Research and Forensic Applications: The GC-MS method offers the highest level of structural confirmation. While the sample preparation is more involved, the definitive data provided by mass spectrometry is invaluable for structural elucidation and in forensic settings where certainty is paramount.[4][5] The direct HPLC-MS method is also a strong contender in research, offering the cleanest approach by avoiding derivatization altogether.
By understanding the chemical principles and practical trade-offs of each technique, researchers and drug development professionals can confidently select and implement the most fit-for-purpose method to ensure the stereochemical integrity of (S)-Pregabalin.
References
- Marginean, I., & Callery, P. S. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences, 64(2), 406-412.
- Wu, Y., et al. (2011). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Latin American Journal of Pharmacy, 30(8), 1621-1625.
- Chen, X., Zhang, D., Deng, J., & Fu, X. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.
- Marginean, I., & Callery, P. S. (2018).
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers. BenchChem Technical Guides.
- Zhang, Y., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies.
- Nagar, A., et al. (2022). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Pharmaceutica Analytica Acta, 13(2), 225.
- Agilent Technologies. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC.
- Google Patents. (2012). Method for separating and determining Pregabalin and chiral isomers thereof. CN101788542B.
- ResearchGate. (2025). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.
- D'Orazio, G., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1589.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Sciences.
- D'Orazio, G., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed Central.
- Journal of Chemical Health Risks. (2024). Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. Journal of Chemical Health Risks, 14(6).
- Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- Regalado, E. L. (2012).
- Le, T. D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-127.
- Ferte, N., et al. (2022). Supercritical fluid chromatography for separation of chiral planar metallocenes.
- BUCHI Corporation. (2023, August 24).
Sources
- 1. phmethods.net [phmethods.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Supercritical fluid chromatography for separation of chiral planar metallocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Pregabalin Methyl Ester Hydrochloride in a Laboratory Setting
As a Senior Application Scientist, I understand that meticulous research is matched only by the imperative for uncompromising safety and environmental stewardship. The proper disposal of research chemicals like (S)-Pregabalin methyl ester hydrochloride is not merely a procedural formality but a cornerstone of a responsible laboratory safety program. This guide moves beyond simple checklists to provide a deep, scientifically-grounded framework for managing this compound's waste stream, ensuring the protection of personnel and compliance with regulatory standards.
The causality behind these protocols is rooted in the specific chemical and toxicological properties of the compound. By understanding the why behind each step, your team can cultivate a culture of safety that is both intelligent and adaptable.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
This compound is an analytical reference standard and a derivative of pregabalin.[1] Its hydrochloride salt form influences its stability and solubility. A thorough understanding of its hazard profile, derived from Globally Harmonized System (GHS) classifications, is critical for appreciating the risks associated with improper handling and disposal.
Multiple safety data sheets (SDS) classify this compound with several key hazards.[2] These classifications are not abstract warnings; they are direct indicators of potential harm that dictate our handling and disposal strategy.
| Hazard Classification | GHS Code | Description & Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. This underscores the importance of preventing any pathway to ingestion and ensuring waste is securely contained to prevent accidental exposure to wildlife or contamination of water sources. |
| Skin Irritation | H315 | Causes skin irritation. This necessitates the use of chemically resistant gloves during handling and disposal to prevent direct contact. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. This mandates the use of safety glasses or a face shield. Any materials used to clean spills could harbor residues that pose a risk, requiring careful handling. |
| Respiratory Irritation | H335 | May cause respiratory irritation. This is a critical concern, especially when handling the powdered form. Procedures must be designed to minimize dust generation. Waste containers must be sealed to prevent the release of airborne particles. |
Note on the Parent Compound: While this compound has a specific profile, its parent compound, Pregabalin, is flagged for suspected reproductive toxicity (H361) and potential for organ damage through prolonged exposure (H373).[3] This relationship warrants a cautious approach, treating the ester hydrochloride derivative with a high degree of care.
Regulatory Framework: Adherence to Mandated Standards
The disposal of laboratory chemicals is not discretionary; it is governed by stringent regulations. In the United States, the primary authority is the Environmental Protection Agency (EPA), which manages hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Key principles that apply to this compound waste include:
-
Cradle-to-Grave Responsibility: Your institution is responsible for the hazardous waste it generates from the moment it is created until its final, safe disposal.[5]
-
Prohibition of Sewer Disposal: It is illegal and environmentally irresponsible to dispose of hazardous pharmaceutical waste down the drain.[4][7] This practice can contaminate waterways and interfere with water treatment processes.[5]
-
Mandatory Treatment: Most chemical waste from laboratories must be collected by a licensed hazardous waste contractor for disposal, typically via high-temperature incineration.[8][9]
Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including providing appropriate PPE and training for handling hazardous chemicals.[10][11]
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle is that all materials contaminated with this compound must be treated as hazardous chemical waste.[7][12] Do not dispose of this compound in regular trash, biohazardous waste bags, or down the sink.
Required Personal Protective Equipment (PPE)
| Task | Required PPE |
| Routine Handling & Waste Segregation | Nitrile gloves, safety glasses with side shields, lab coat. |
| Spill Cleanup / Handling Bulk Powder | Double-gloving with nitrile gloves, safety goggles or face shield, lab coat or disposable gown, and potentially a respirator if significant dust is present.[13] |
Step 1: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal. The following decision tree illustrates the correct segregation logic.
Caption: Waste segregation logic for this compound.
Step 2: Container Management and Labeling
-
Use Designated Containers: Obtain appropriate hazardous waste containers from your institution's Environmental Health & Safety (EHS) department.
-
Label Clearly: As soon as you begin adding waste, affix a hazardous waste label. List all chemical constituents, including "this compound" and any solvents.
-
Keep Containers Closed: Waste containers must be securely sealed when not in use to prevent spills and the release of vapors or dust.[14]
-
Avoid Overfilling: Fill containers to no more than 80% capacity to prevent spills during transport.
Step 3: Requesting Disposal
Once a waste container is full, follow your institution's procedures to request a pickup from the EHS department.[7] They will manage the final transport and disposal by a licensed hazardous waste facility.
Emergency Protocol: Spill Management
Accidental spills require a swift and systematic response to mitigate exposure and environmental contamination.
Minor Spill (Small quantity of powder or dilute solution)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear double nitrile gloves, a lab coat, and safety goggles.
-
Address Powder Spills: DO NOT sweep dry powder, as this will generate dust.[14] Gently cover the spill with absorbent pads or paper towels dampened with water to wet the powder.[15][16][17]
-
Clean the Spill:
-
Using forceps or tongs, place any contaminated debris into a designated hazardous solid waste bag or container.[15]
-
Wipe the area from the outside edge inward with absorbent pads.
-
Place all used cleaning materials into the hazardous waste container.
-
-
Decontaminate: Clean the spill surface with soap and water, then rinse.[16] Place these cleaning materials in the waste container.
-
Doff PPE and Wash Hands: Remove PPE and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.
Major Spill (Large quantity or spill in a public area)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and call your institution's emergency number or EHS department.
-
Secure: If safe to do so, close the doors to the affected area to contain the spill. Post warning signs.
-
Do Not Attempt to Clean: Allow the trained emergency response team to manage the cleanup.
Caption: General workflow for responding to a chemical spill.
By integrating these scientifically-backed procedures into your laboratory's standard operating protocols, you build a resilient safety culture. This ensures that the pursuit of scientific advancement does not come at the cost of personal safety or environmental integrity.
References
-
University of California, Irvine. (n.d.). Pharmaceutical Waste Guidelines. ehs.uci.edu. Retrieved from [Link]
-
University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. udel.edu. Retrieved from [Link]
-
Auburn University. (2020, November 18). EHS Job Aid: Pharmaceutical Waste Management. cws.auburn.edu. Retrieved from [Link]
-
EasyRxCycle. (2025). The Ultimate Guide to Pharmaceutical Disposal in 2025. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. vlses.com. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Pregabalin USP Related Compound C. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. epa.gov. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019, October 21). Safety Data Sheet: Pregabalin, 98%. chemos.de. Retrieved from [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
-
Michigan State University. (n.d.). Spill and Cleaning Protocol. ehs.msu.edu. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. epa.gov. Retrieved from [Link]
-
MyHealth.Alberta.ca. (n.d.). Cleaning up spills. myhealth.alberta.ca. Retrieved from [Link]
-
Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. oeso.duke.edu. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. osha.gov. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. epa.gov. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Certain New Chemicals; Receipt and Status Information for September and October 2025. Federal Register. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, March 25). Hydrogen Chloride. osha.gov. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hydrogen Chloride in Workplace Atmospheres. osha.gov. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. ashp.org. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. epa.gov [epa.gov]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. benchchem.com [benchchem.com]
- 10. osha.gov [osha.gov]
- 11. HYDROGEN CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 12. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. ashp.org [ashp.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 16. Cleaning up spills [myhealth.alberta.ca]
- 17. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
Navigating the Safe Handling and Disposal of (S)-Pregabalin Methyl Ester Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (S)-Pregabalin methyl ester hydrochloride. Moving beyond a simple checklist, this document offers a framework for building a comprehensive safety protocol, grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile
This compound is a derivative of Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] While its specific toxicological properties are not as extensively documented as the parent compound, the available Safety Data Sheets (SDS) provide a clear indication of its potential hazards. It is classified under the Globally Harmonized System (GHS) as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Additionally, it is considered harmful if swallowed.
Given its relationship to Pregabalin, which is suspected of damaging fertility or the unborn child, it is prudent to handle this compound with a high degree of caution, assuming it may carry similar reproductive risks.[4]
Hazard Summary Table:
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on established safety protocols and are designed to minimize exposure through all potential routes: inhalation, dermal contact, and ocular exposure.
-
Eye and Face Protection: Always wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used in situations where there is a higher risk of splashes or dust generation.
-
Hand Protection: Impervious gloves, such as nitrile gloves, are recommended.[4][6] It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the compound, wash and dry your hands thoroughly.[7]
-
Body Protection: A laboratory coat is mandatory. For operations with a higher risk of contamination, consider using impervious protective clothing.[4][6]
-
Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to control airborne dust.[5] If a fume hood is not available or if there is a risk of exceeding occupational exposure limits, a NIOSH-approved respirator with a particulate filter should be worn.[6]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will significantly mitigate the risks of exposure and contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage is at 4°C, protected from light.[8]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Handling and Weighing:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including a dedicated set of spatulas and weighing paper.
-
Weighing: Conduct all weighing operations within the fume hood. To minimize dust generation, handle the solid material gently.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Spill Management:
In the event of a spill, a calm and methodical response is crucial.
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
-
Control: For small spills, contain the material by covering it with a dry, inert absorbent material.
-
Cleanup: Carefully sweep or vacuum the spilled material into a designated, labeled waste container.[5][7] Avoid generating dust during cleanup.[7] A damp cloth can be used to wipe down the affected area.[9]
-
Decontamination: Thoroughly decontaminate the spill area and any equipment used in the cleanup process.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound must be handled with the same level of care as its use. Improper disposal can lead to environmental contamination and regulatory penalties.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Final Disposal:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[7] Do not dispose of this compound down the drain or in regular trash.[3] Ensure that all federal, state, and local regulations are followed.[10]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Visualizing the Workflow
To provide a clear, at-a-glance overview of the handling and disposal process, the following diagram illustrates the key steps and decision points.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. (S)-Pregabalin methyl ester hydrochloride_TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. novadozpharma.com [novadozpharma.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. chemscene.com [chemscene.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
